molecular formula C9H13N B3369778 2-Ethyl-4-MethylAniline CAS No. 24544-07-8

2-Ethyl-4-MethylAniline

Cat. No.: B3369778
CAS No.: 24544-07-8
M. Wt: 135.21 g/mol
InChI Key: ALEKNMMRSUEYCJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-MethylAniline (CAS 24544-07-8) is an organic compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol . This substituted aniline derivative is characterized by its density of approximately 0.96 g/cm³ and a calculated boiling point of 229.4°C at 760 mmHg . Its structure is defined by the canonical SMILES string CCC1=C(C=CC(=C1)C)N . The primary identified use for this chemical is in industrial and scientific research applications . It is a building block in organic synthesis, as evidenced by its presence in synthetic pathways documented in chemical literature . Researchers value this compound for its potential in developing more complex molecular structures. When handling this compound, appropriate safety measures must be followed. It is advised to handle the material in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . To maintain stability, the chemical should be stored tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

IUPAC Name

2-ethyl-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEKNMMRSUEYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593422
Record name 2-Ethyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24544-07-8
Record name 2-Ethyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Ethyl-4-methylaniline (CAS: 24544-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylaniline is a substituted aromatic amine with the CAS number 24544-07-8. As a member of the aniline (B41778) family, it holds potential as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Substituted anilines are a well-established class of intermediates in medicinal chemistry, known to be precursors for a variety of biologically active compounds.[1] This guide provides a comprehensive overview of the known properties, synthesis, and safety considerations for this compound, compiled from available chemical data sources. It also touches upon the biological activities of structurally similar compounds to suggest potential areas of investigation.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed and experimental data. It is important to note that some experimental values are for isomeric compounds and should be considered as estimations for this compound.

Table 1: Identification and General Properties
PropertyValueSource
CAS Number 24544-07-8[2][3]
Molecular Formula C₉H₁₃N[2][3][4]
Molecular Weight 135.21 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES CCC1=C(C=CC(=C1)C)N[2]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 135.104799419[2][4]
Topological Polar Surface Area 26.0 Ų[4]
Heavy Atom Count 10[2]
Complexity 101[2]
Table 3: Experimental Physical Properties (Data for Isomers)
PropertyValueCompoundSource
Melting Point -12 to -7 °C2,6-diethyl-4-methylaniline[5]
Boiling Point 229.4 ± 9.0 °C at 760 Torr2,6-diethyl-4-methylaniline[5]
Density 0.96 g/cm³ at 20 °C2,6-diethyl-4-methylaniline[5]
Solubility in Water 0.57 g/L at 20 °C2,6-diethyl-4-methylaniline[5]

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthesis route for this compound involves the catalytic hydrogenation of 1-ethyl-2-methyl-4-nitrobenzene.

Synthesis_Workflow General Synthesis Workflow for this compound Start 1-Ethyl-2-methyl-4-nitrobenzene Reaction Catalytic Hydrogenation (Reduction) Start->Reaction Catalyst Palladium on Carbon (Pd/C) Hydrogen (H₂) Catalyst->Reaction Solvent Ethyl Acetate Solvent->Reaction Workup Filtration to remove catalyst Solvent evaporation Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Experimental Protocol (General Procedure for Aniline Synthesis via Nitro Reduction)

The following is a generalized protocol based on common laboratory practices for the reduction of nitroaromatics.[2]

  • Reaction Setup: In a hydrogenation vessel, dissolve the starting material, 1-ethyl-2-methyl-4-nitrobenzene, in a suitable solvent such as ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature (20-24 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound. A reference yield for a similar synthesis has been reported to be around 88.0%.[2]

Analytical Characterization

A combination of chromatographic and spectroscopic methods is essential for the characterization and purity assessment of the synthesized this compound.

Table 4: Analytical Methodologies
TechniquePurposeGeneral Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.Column: DB-1MS or similar non-polar capillary column.Injector Temp: ~250 °COven Program: Temperature gradient (e.g., 60 °C to 280 °C).MS Scan Range: 40-450 amu.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.Column: C18 reverse-phase column.Mobile Phase: Gradient of acetonitrile (B52724) and water.Detection: UV at ~254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
Infrared (IR) Spectroscopy Identification of functional groups.Neat liquid or as a solution. Expected peaks for N-H and aromatic C-H stretches.

Safety and Handling

General Safety Precautions
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]

  • Fire Safety: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards of Substituted Anilines

Aniline and its derivatives can be toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[5] Some anilines are suspected carcinogens.[5]

Biological Activity and Potential Applications

There is no specific research available on the biological activities or signaling pathways of this compound. However, studies on other substituted anilines have shown a wide range of pharmacological activities, suggesting potential avenues for investigation for this compound.

  • Potassium Channel Activation: Some substituted benzanilides have been identified as potent potassium channel activators, leading to vasodilation. This suggests a potential application in cardiovascular research.[6]

  • Kinase Inhibition: 2-Substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are targets for cancer therapy.[7]

  • General Drug Scaffolds: The aniline moiety is a common feature in many drug-like compounds and can be modified to fine-tune pharmacological properties such as bioavailability and receptor selectivity.[8]

The following diagram illustrates a generalized workflow for screening a novel substituted aniline, like this compound, for potential biological activity.

Biological_Screening_Workflow General Workflow for Biological Activity Screening Compound This compound Assay_Selection Select Target-Based or Phenotypic Assays Compound->Assay_Selection Primary_Screening Primary Screening (e.g., Kinase Inhibition, Receptor Binding) Assay_Selection->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Assay_Selection Inactive Dose_Response Dose-Response and Potency Determination (IC₅₀/EC₅₀) Hit_Identification->Dose_Response Active Selectivity_Profiling Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Further_Development Further Preclinical Development Lead_Optimization->Further_Development

Caption: A generalized workflow for the initial biological screening of a novel chemical entity.

Conclusion

This compound (CAS 24544-07-8) is a chemical intermediate with potential for use in various fields of chemical synthesis. While comprehensive experimental data for this specific compound is scarce, this guide provides the currently available information on its properties and a plausible synthetic route. The biological activities of structurally related compounds suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is needed to fully characterize its physicochemical properties, toxicological profile, and potential pharmacological activities.

References

Physical and chemical properties of 2-Ethyl-4-MethylAniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physical and chemical properties of 2-Ethyl-4-Methylaniline, designed for researchers, scientists, and drug development professionals.

General Information

This compound, also known as 2-ethyl-p-toluidine, is a substituted aromatic amine. Its structure features an aniline (B41778) core with an ethyl group at position 2 and a methyl group at position 4. This substitution pattern influences its chemical reactivity and physical properties, making it a relevant intermediate in organic synthesis.

A summary of its key identifiers is presented in Table 1.

Table 1: Identifiers for this compound

Identifier Value Citation
IUPAC Name This compound [1]
CAS Number 24544-07-8 [1][2][3][4]
Molecular Formula C9H13N [1][2][3][4]
Molecular Weight 135.21 g/mol [1][2]
Canonical SMILES CCC1=C(C=CC(=C1)C)N [1][3]
InChI InChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3 [1][4]

| InChIKey | ALEKNMMRSUEYCJ-UHFFFAOYSA-N |[1][4] |

Physical and Chemical Properties

Computed chemical properties, which are valuable in predicting the behavior of the molecule in various systems, are summarized in Table 2.

Table 2: Computed Chemical Properties of this compound

Property Value Citation
XLogP3 2.1 [1][2][3]
Hydrogen Bond Donor Count 1 [1][2][3]
Hydrogen Bond Acceptor Count 1 [1][2][3]
Rotatable Bond Count 1 [1][2][3]
Exact Mass 135.104799419 Da [1][2][3]
Topological Polar Surface Area 26 Ų [1][4]

| Complexity | 101 |[1][3][4] |

Synthesis and Reactivity

Synthesis

The most common and efficient industrial method for preparing substituted anilines is through the reduction of the corresponding nitroaromatic compounds[6]. This can be achieved via various methods, including catalytic hydrogenation or chemical reduction[7][8][9]. For this compound, a high-yield synthesis involves the hydrogenation of 2-ethyl-4-methyl-1-nitrobenzene (B11924947) using a palladium on activated carbon (Pd/C) catalyst in an ethyl acetate (B1210297) solvent[3].

Synthesis_Workflow Precursor 2-Ethyl-4-methyl-1-nitrobenzene Reaction Catalytic Hydrogenation (H₂, Pd/C) Precursor->Reaction Substrate Product This compound Reaction->Product Yield: 88%

A general workflow for the synthesis of this compound.
Chemical Reactivity

The chemical behavior of this compound is dictated by the electron-donating amino (-NH₂) group and the aromatic ring.

  • Electrophilic Aromatic Substitution : The -NH₂ group is a strong activating group, directing electrophiles to the ortho and para positions relative to itself[10][11]. Due to the existing substituents at positions 2 and 4, incoming electrophiles will primarily substitute at position 6. Common reactions include halogenation, nitration, and sulfonation[11][12]. The high reactivity can sometimes lead to polysubstitution, which can be controlled by first acetylating the amino group to moderate its activating effect[12][13].

  • Diazotization : Like other primary aromatic amines, this compound can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable diazonium salt[13]. These salts are versatile intermediates that can be used in coupling reactions to form azo dyes or in Sandmeyer reactions to introduce a variety of functional groups[12].

Reactivity_Pathways cluster_main Reactivity of this compound cluster_EAS Electrophilic Aromatic Substitution cluster_DIAZO Diazotization Start This compound EAS Electrophilic Reagent (e.g., Br₂) Start->EAS DIAZO Nitrous Acid (NaNO₂, HCl, 0-5°C) Start->DIAZO Product_EAS 6-Substituted Product (e.g., 2-Bromo-6-ethyl-4-methylaniline) EAS->Product_EAS Substitution at C6 Product_DIAZO Diazonium Salt DIAZO->Product_DIAZO Product_Azo Azo Compound Product_DIAZO->Product_Azo Coupling Reaction

Key chemical reactivity pathways for this compound.

Spectroscopic Analysis

While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of characteristic signals.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the three different substituents. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The methyl group on the ring will appear as a singlet, and the -NH₂ protons will also likely be a broad singlet.

  • FT-IR : The infrared spectrum will feature characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (135.21). Common fragmentation patterns for substituted anilines involve the loss of alkyl groups.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the properties of liquid aniline compounds.

Determination of Boiling Point

This protocol describes a standard method for determining the boiling point of a liquid sample.

  • Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer placed such that its bulb is just below the side arm leading to the condenser, and a receiving flask.

  • Sample Preparation : Place a small volume (e.g., 10-20 mL) of the aniline sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating : Gently heat the flask using a heating mantle.

  • Measurement : As the liquid boils and the vapor rises, the temperature on the thermometer will stabilize. Record the steady temperature at which the liquid is actively distilling; this is the boiling point[14].

FT-IR Spectroscopy of Liquid Sample

This protocol outlines the analysis of a neat liquid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis[15][16].

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application : Place a single drop of the this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface[17].

  • Data Acquisition : Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹[15].

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample[15].

¹H NMR Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹H NMR spectroscopy.

  • Sample Preparation : Accurately weigh approximately 5-20 mg of the this compound sample into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃)[18]. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer : Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum. Standard acquisition involves a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to yield the spectrum[19][20].

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of aniline compounds by GC-MS[21][22][23].

  • Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate)[21]. A typical concentration is in the range of 10-100 µg/mL.

  • GC Conditions :

    • Injector : Set the injector temperature (e.g., 250-280 °C) and mode (splitless is common for trace analysis)[23].

    • Column : Use a suitable capillary column, such as a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., DB-5ms)[21].

    • Oven Program : Set a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, and then ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C)[24].

  • MS Conditions :

    • Ionization : Use Electron Ionization (EI) mode at a standard energy of 70 eV[22].

    • Mass Analyzer : Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-450) to detect the parent ion and key fragments[23].

  • Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the chromatogram (signal intensity vs. retention time) and the mass spectrum for each eluting peak.

Safety and Handling

Substituted anilines should be handled with care, assuming they are hazardous. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of exposure, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed hazard information and emergency procedures.

References

An In-depth Technical Guide to 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Ethyl-4-Methylaniline, a key chemical intermediate.

Molecular Structure and Properties

This compound, with the CAS number 24544-07-8, is an aromatic amine.[1] Its structure consists of a benzene (B151609) ring substituted with an ethyl group at position 2, a methyl group at position 4, and an amino group at position 1.

Molecular Formula: C₉H₁₃N[1][2]

SMILES: CCC1=C(C=CC(=C1)C)N[2]

IUPAC Name: this compound[2]

The molecular structure is depicted below:

this compound structure

Image Source: PubChem CID 18402705

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight135.21 g/mol [2]
Exact Mass135.104799419 Da[1]
XLogP32.1[1][2]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count1[1]
Complexity (Topological)101[1]
  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons (around 6.5-7.5 ppm), the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl group (a singlet), and the amine protons (a broad singlet).

  • ¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule, including signals for the aromatic carbons and the aliphatic carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The infrared spectrum would feature characteristic peaks for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[3] Other significant absorptions would include C-H stretches for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[3]

Experimental Protocols

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of the corresponding nitro compound, 2-ethyl-4-methylnitrobenzene.

This protocol is adapted from a general procedure for the reduction of nitroarenes using a palladium on carbon (Pd/C) catalyst.[4]

Objective: To synthesize this compound by the reduction of 2-ethyl-4-methylnitrobenzene.

Materials:

  • 2-ethyl-4-methylnitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (B145695) or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite or a similar filter aid

  • Standard hydrogenation reaction vessel (e.g., a Parr shaker or a flask with a balloon)

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, add 2-ethyl-4-methylnitrobenzene.

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material. A typical concentration is in the range of 0.1-1.0 M.[4]

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen blanket), carefully add the 10% Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove any residual oxygen.[4]

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.[4]

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).[4] Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (i.e., the starting material is fully consumed), carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4] Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material 2-ethyl-4-methylnitrobenzene vessel Hydrogenation Vessel start_material->vessel Add solvent Ethanol/Methanol solvent->vessel Add catalyst 10% Pd/C catalyst->vessel Add under N₂ purge_n2 Purge with N₂ vessel->purge_n2 add_h2 Introduce H₂ (1-5 bar) purge_n2->add_h2 react Stir at RT-60°C add_h2->react vent Vent H₂ & Purge N₂ react->vent Reaction Complete filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

SMILES Notation: CCC1=C(C=CC(=C1)C)N

This technical guide provides a comprehensive overview of 2-Ethyl-4-Methylaniline, a substituted aniline (B41778) of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical properties, a general synthesis protocol, and an analysis of its spectroscopic characteristics, potential biological activities, and safety considerations.

Physicochemical Properties

This compound is an aromatic amine with the molecular formula C9H13N.[1][2][3] Its structure features an aniline core substituted with an ethyl group at the 2-position and a methyl group at the 4-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H13N[1][2][3]
Molecular Weight 135.21 g/mol [1]
Canonical SMILES CCC1=C(C=CC(=C1)C)N[1][2]
CAS Number 24544-07-8[1][2]
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 135.104799419 Da[1][2]
Topological Polar Surface Area 26.0 Ų[1]
Heavy Atom Count 10[2]
Complexity 101[2]

Synthesis

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of the corresponding nitroaromatic precursor, 1-ethyl-2-methyl-4-nitrobenzene. This method is widely used in industrial settings for the production of various aniline derivatives.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound by the reduction of 1-ethyl-2-methyl-4-nitrobenzene.

Materials:

  • 1-ethyl-2-methyl-4-nitrobenzene

  • Palladium on activated carbon (10% Pd/C)

  • Ethyl acetate (B1210297) (or a similar suitable solvent)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 1-ethyl-2-methyl-4-nitrobenzene in ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on activated carbon to the solution.

  • Seal the vessel and purge the system with an inert gas to remove any oxygen.

  • Introduce hydrogen gas to the desired pressure.

  • Maintain the reaction mixture at a temperature of 20-24°C with vigorous stirring.

  • Monitor the reaction progress by tracking hydrogen uptake or by using thin-layer chromatography (TLC).

  • Once the reaction is complete, vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary. A reported yield for this type of synthesis is approximately 88%.[2]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents and Conditions cluster_workup Workup and Purification cluster_product Final Product 1-ethyl-2-methyl-4-nitrobenzene 1-ethyl-2-methyl-4-nitrobenzene Catalytic Hydrogenation Catalytic Hydrogenation 1-ethyl-2-methyl-4-nitrobenzene->Catalytic Hydrogenation Filtration Filtration Catalytic Hydrogenation->Filtration H2, 10% Pd/C H2, 10% Pd/C H2, 10% Pd/C->Catalytic Hydrogenation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Catalytic Hydrogenation 20-24°C 20-24°C 20-24°C->Catalytic Hydrogenation Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Solvent Evaporation->Purification (Distillation/Chromatography) This compound This compound Purification (Distillation/Chromatography)->this compound G Potential Applications of this compound cluster_properties Core Chemical Properties cluster_applications Potential Application Areas This compound This compound Aromatic Amine Core Aromatic Amine Core This compound->Aromatic Amine Core Substituted Phenyl Ring Substituted Phenyl Ring This compound->Substituted Phenyl Ring Reactive Amino Group Reactive Amino Group This compound->Reactive Amino Group Pharmaceutical Synthesis Pharmaceutical Synthesis Aromatic Amine Core->Pharmaceutical Synthesis Agrochemical Intermediate Agrochemical Intermediate Substituted Phenyl Ring->Agrochemical Intermediate Dye and Pigment Manufacturing Dye and Pigment Manufacturing Reactive Amino Group->Dye and Pigment Manufacturing Polymer Chemistry Polymer Chemistry Reactive Amino Group->Polymer Chemistry

References

Synthesis pathways for 2-Ethyl-4-MethylAniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-Methylaniline

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in the development of pharmaceuticals and specialized chemicals. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

This compound (CAS No. 24544-07-8) is a substituted aniline (B41778) derivative.[1] Its structural features make it a valuable building block in organic synthesis, particularly for creating more complex molecular architectures used in the pharmaceutical and agrochemical industries.[2] The strategic placement of the ethyl and methyl groups on the aniline ring influences the molecule's reactivity and the properties of its downstream products. This guide will explore the most viable and commonly referenced methods for its synthesis.

Core Synthesis Pathways

Two principal synthetic routes are prominent for the laboratory and potential industrial-scale production of this compound.

  • Route 1: Acylation-Reduction of p-Toluidine (B81030). This classic two-step approach involves the introduction of an acyl group onto the p-toluidine ring via a Friedel-Crafts reaction, followed by the reduction of the resulting ketone to an ethyl group. This method offers flexibility and relies on well-understood chemical transformations.[3][4]

  • Route 2: Catalytic Hydrogenation of 2-Ethyl-4-methylnitrobenzene. A more direct route, this pathway involves the reduction of a nitro-substituted precursor. Its efficiency is high, provided the starting nitro compound is readily accessible.[5][6]

The following sections provide detailed protocols and visualizations for these pathways.

Route 1: Synthesis via Acylation-Reduction of p-Toluidine

This pathway begins with the readily available starting material, p-toluidine. To ensure regioselectivity and prevent side reactions at the amine group during the Friedel-Crafts acylation, the amine is first protected, typically as an acetamide (B32628). The protected ring is then acylated, followed by deprotection and reduction.

Reaction Scheme

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction & Deprotection p_toluidine p-Toluidine n_acetyl N-(4-methylphenyl)acetamide p_toluidine->n_acetyl Acetic Anhydride (B1165640), NaOAc [7] aceto_product 4-Acetamido-3-ethylacetophenone n_acetyl->aceto_product Acetyl Chloride, AlCl₃ [14] final_product This compound aceto_product->final_product Zn(Hg), HCl (Clemmensen) [11]

Caption: Acylation-Reduction pathway from p-Toluidine.
Experimental Protocols

Step 1: N-Acetylation of p-Toluidine This protocol is adapted from procedures for the N-acylation of anilines.[7]

  • Reagents:

    • p-Toluidine (10.7 g, 0.1 mol)

    • Acetic Anhydride (11.2 mL, 0.12 mol)

    • Sodium Acetate (B1210297) (9.8 g, 0.12 mol)

    • Water (250 mL)

    • Concentrated HCl (optional, for salt formation)

  • Procedure:

    • In a 500 mL flask, dissolve p-toluidine in 150 mL of water (and a minimal amount of concentrated HCl to facilitate dissolution if needed).

    • In a separate beaker, dissolve sodium acetate in 100 mL of water.

    • To the stirred p-toluidine solution, add the acetic anhydride in one portion.

    • Immediately add the sodium acetate solution to the reaction mixture.

    • Stir the mixture vigorously. A white precipitate of N-(4-methylphenyl)acetamide should form.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with copious cold water.

    • Dry the product, N-(4-methylphenyl)acetamide, in a vacuum oven. The expected yield is typically high, often exceeding 90%.

Step 2: Friedel-Crafts Acylation of N-(4-methylphenyl)acetamide This procedure is based on general Friedel-Crafts acylation conditions.[4][8]

  • Reagents:

    • N-(4-methylphenyl)acetamide (14.9 g, 0.1 mol)

    • Acetyl Chloride (8.5 mL, 0.12 mol)

    • Anhydrous Aluminum Chloride (AlCl₃) (32.0 g, 0.24 mol)

    • Dichloromethane (DCM) (200 mL)

    • 1M HCl (for workup)

  • Procedure:

    • In a three-neck flask fitted with a dropping funnel and condenser, suspend anhydrous AlCl₃ in 100 mL of DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension in an ice bath to 0°C.

    • Slowly add acetyl chloride to the AlCl₃ suspension with stirring.

    • In a separate flask, dissolve N-(4-methylphenyl)acetamide in 100 mL of DCM.

    • Add the acetamide solution dropwise to the cold AlCl₃/acetyl chloride mixture over 30-45 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

    • Carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude 4-Acetamido-3-ethylacetophenone.

Step 3: Clemmensen Reduction and Deprotection This step simultaneously reduces the ketone and hydrolyzes the acetamide protecting group under acidic conditions.[5]

  • Reagents:

    • Crude 4-Acetamido-3-ethylacetophenone (from Step 2)

    • Amalgamated Zinc (Zn(Hg)) (prepared from 40 g of zinc granules and 4 g of mercuric chloride)

    • Concentrated HCl (100 mL)

    • Toluene (50 mL)

  • Procedure:

    • Place the amalgamated zinc in a large round-bottom flask.

    • Add the crude product, 50 mL of water, and 50 mL of toluene.

    • With vigorous stirring, add 100 mL of concentrated HCl in portions.

    • Heat the mixture to reflux for 6-8 hours. Add more HCl as needed to maintain a strongly acidic environment.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Carefully decant the liquid from the remaining zinc.

    • Neutralize the aqueous layer with a concentrated NaOH solution until strongly basic (pH > 12).

    • Extract the product into diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent to yield the crude this compound.

    • Purify the final product by vacuum distillation.

Route 2: Synthesis via Catalytic Hydrogenation

This pathway is highly efficient if the starting material, 2-Ethyl-4-methylnitrobenzene, is available. It involves the catalytic reduction of the nitro group to an amine.

Reaction Scheme

G start 2-Ethyl-4-methylnitrobenzene end This compound start->end H₂ (g), Pd/C Ethyl Acetate [11]

Caption: Direct reduction of 2-Ethyl-4-methylnitrobenzene.
Experimental Protocol

This protocol is based on a referenced procedure for the reduction of the nitro precursor.[5]

  • Reagents:

    • 2-Ethyl-4-methylnitrobenzene (16.5 g, 0.1 mol)

    • 10% Palladium on activated carbon (Pd/C) (0.5 g)

    • Ethyl Acetate (200 mL)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve 2-Ethyl-4-methylnitrobenzene in 200 mL of ethyl acetate.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge the system with an inert gas (nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 3-4 atm or use a hydrogen balloon) and stir the mixture vigorously at room temperature (20-25°C).

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.

    • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

    • Purify by vacuum distillation to obtain pure this compound. A yield of 88% has been reported for this step.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of the target compound in a research setting.

G start Start: Assemble Reactants & Glassware reaction Perform Reaction (Heating/Stirring) start->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Complete dry Dry Organic Phase (e.g., Na₂SO₄) workup->dry purify Purification (Distillation or Chromatography) dry->purify analyze Characterization (NMR, IR, MS) purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for synthesis.

Quantitative Data Summary

The table below summarizes and compares the key quantitative aspects of the two primary synthesis pathways.

ParameterRoute 1: Acylation-ReductionRoute 2: Catalytic Hydrogenation
Primary Starting Material p-Toluidine[7]2-Ethyl-4-methylnitrobenzene[5]
Key Reagents/Catalysts Acetic Anhydride, AlCl₃, Zn(Hg), HCl[5][7][8]H₂, 10% Pd/C[5]
Number of Main Steps 3 (Protection, Acylation, Reduction)1
Reported/Typical Yield Variable (60-80% overall typical)High (up to 88% reported)[5]
Key Advantages Readily available starting material; uses classic, well-understood reactions.High atom economy; clean reaction; high yield; simple procedure.
Key Disadvantages Multiple steps; use of stoichiometric and hazardous reagents (AlCl₃, HgCl₂).Availability and cost of the nitro precursor can be a limiting factor.

Mechanistic Insight: Friedel-Crafts Acylation

The key C-C bond-forming step in Route 1 is the Friedel-Crafts acylation. The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution acyl_chloride Acetyl Chloride acylium_ion Acylium Ion (Electrophile) + AlCl₄⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ aromatic_ring N-acetyl-p-toluidine sigma_complex Arenium Ion (Sigma Complex) aromatic_ring->sigma_complex + Acylium Ion product Acylated Product sigma_complex->product - H⁺ (re-aromatization)

Caption: Mechanism of Friedel-Crafts Acylation.

The Lewis acid (AlCl₃) activates the acetyl chloride, facilitating the formation of the resonance-stabilized acylium ion.[4] This electrophile is then attacked by the π-electrons of the protected aniline ring to form a carbocation intermediate known as an arenium ion or sigma complex. Deprotonation of this intermediate restores aromaticity and yields the final acylated product.[4]

References

Key intermediates in 2-Ethyl-4-MethylAniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Key Intermediates in the Synthesis of 2-Ethyl-4-Methylaniline

Introduction

This compound is a significant chemical intermediate, playing a crucial role in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds. A thorough understanding of its synthesis pathways and the key intermediates involved is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide provides a detailed examination of the core synthesis routes, focusing on the critical intermediates, experimental protocols, and quantitative data to facilitate process optimization and development.

The primary industrial synthesis strategies for this compound revolve around two main approaches: the direct alkylation of p-toluidine (B81030) and the reduction of a nitrated precursor. Each pathway involves distinct key intermediates and reaction conditions that influence the overall yield and purity of the final product.

Synthesis Route 1: Alkylation of p-Toluidine

One of the most direct methods for synthesizing this compound is through the alkylation of p-toluidine. This process typically involves the reaction of p-toluidine with an ethylating agent, such as ethanol, in the presence of a catalyst at elevated temperatures and pressures.

Key Intermediate: Activated p-Toluidine Complex

In this synthesis pathway, the crucial intermediate is the activated complex formed between p-toluidine, the ethylating agent (ethanol), and the catalyst. While this complex is transient and not typically isolated, its formation is the rate-determining step of the reaction. The catalyst, often a Lewis acid like zinc chloride or a protic acid, facilitates the generation of an electrophilic ethyl source from ethanol, which then undergoes an electrophilic aromatic substitution reaction with the p-toluidine ring.

The reaction is directed to the ortho position relative to the amino group due to the activating and ortho-, para-directing nature of the amine and the blocking of the para position by the methyl group.

Experimental Protocol: Alkylation of p-Toluidine with Ethanol

The following protocol is a representative example of the alkylation of an aniline (B41778) derivative and can be adapted for the synthesis of this compound.

Materials:

  • p-Toluidine

  • Ethanol

  • Zinc(II) chloride (catalyst)

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave reactor with p-toluidine, ethanol, and a catalytic amount of zinc(II) chloride.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Pressurize the reactor to the desired pressure (e.g., 22800 - 30400 Torr).[1]

  • Heat the reactor to the target temperature (e.g., 280 °C) and maintain for the specified reaction time.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • The crude product is then purified by distillation to isolate this compound.

Quantitative Data for Alkylation of p-Toluidine
ParameterValueReference
Starting Materialp-Toluidine[1]
Ethylating AgentEthanol[1]
CatalystZinc(II) chloride[1]
Temperature280 °C[1]
Pressure22800 - 30400 Torr[1]

Synthesis Route 2: Reduction of 2-Ethyl-4-methylnitrobenzene

Another major industrial route to this compound involves the reduction of a nitroaromatic precursor. This two-step process begins with the synthesis of the key intermediate, 2-Ethyl-4-methylnitrobenzene, followed by its reduction to the desired aniline.

Key Intermediate: 2-Ethyl-4-methylnitrobenzene

2-Ethyl-4-methylnitrobenzene is the pivotal intermediate in this pathway. Its synthesis is typically achieved through the nitration of 3-ethyltoluene (B166259). The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Experimental Protocols

The nitration of an aromatic compound like ethylbenzene (B125841) is a well-established electrophilic aromatic substitution reaction.[2]

Materials:

  • 3-Ethyltoluene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath, maintaining the temperature below 10°C.[2]

  • Slowly add 3-ethyltoluene dropwise to the stirred nitrating mixture, ensuring the reaction temperature is maintained between 0°C and 10°C.[2]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration to ensure the reaction goes to completion.[2]

  • Carefully pour the reaction mixture over crushed ice and extract the organic layer.

  • Wash the organic layer with water and a dilute sodium bicarbonate solution to remove residual acid.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation.

  • The resulting crude product, a mixture of isomers, is then purified by fractional distillation to isolate 2-Ethyl-4-methylnitrobenzene.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin or iron in acidic media.[3]

Materials:

  • 2-Ethyl-4-methylnitrobenzene

  • Palladium on activated carbon (10% Pd/C)

  • Ethyl acetate (B1210297) (solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation reactor, dissolve 2-Ethyl-4-methylnitrobenzene in ethyl acetate.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reactor and purge with an inert gas before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen and maintain the reaction at a controlled temperature (e.g., 20 - 24 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Quantitative Data for Reduction of 2-Ethyl-4-methylnitrobenzene
ParameterValueReference
Starting Material2-Ethyl-4-methylnitrobenzene[1]
Catalyst10% Palladium on activated carbon[1]
SolventEthyl acetate[1]
ReactantHydrogen[1]
Temperature20 - 24 °C[1]
AtmosphereInert[1]
Reference Yield88.0%[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Synthesis_Pathway_1 p-Toluidine p-Toluidine Reaction Alkylation p-Toluidine->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Catalyst (e.g., ZnCl2) Catalyst->Reaction Intermediate Activated Complex Reaction->Intermediate Product This compound Intermediate->Product

Caption: Alkylation of p-Toluidine to this compound.

Synthesis_Pathway_2 3-Ethyltoluene 3-Ethyltoluene Nitration Nitration 3-Ethyltoluene->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Intermediate 2-Ethyl-4-methylnitrobenzene Nitration->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent H2, Pd/C Reducing_Agent->Reduction Product This compound Reduction->Product

Caption: Synthesis via Reduction of 2-Ethyl-4-methylnitrobenzene.

Conclusion

The synthesis of this compound is primarily achieved through two robust and industrially viable routes: the direct alkylation of p-toluidine and the reduction of 2-Ethyl-4-methylnitrobenzene. The choice of synthesis pathway depends on factors such as raw material availability, cost, and desired product purity. A comprehensive understanding of the key intermediates, reaction kinetics, and process parameters is essential for optimizing these syntheses for large-scale production. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working on the development and manufacturing of this compound and its derivatives.

References

Commercial Availability of 2-Ethyl-4-Methylaniline for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-methylaniline is a substituted aniline (B41778) derivative that serves as a key building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its commercial availability is crucial for researchers engaged in drug discovery and the development of novel compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, synthesis, analytical methods, and its applications in research, with a focus on its role in the development of therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS No. 24544-07-8) is readily available from a range of chemical suppliers that cater to the research and development sector. The product has achieved commercial mass production, ensuring a stable supply for laboratory and pilot-scale synthesis.[1] Purity levels of 99% or higher are commonly offered.

Table 1: Prominent Suppliers of this compound

SupplierProduct NumberPurityAdditional Information
LookChem24544-07-8≥99%Offers market data and a compilation of related literature.
BOC Sciences24544-07-8InquireProvides basic physicochemical data.
BLD Pharm24544-07-8InquireOffers access to NMR, HPLC, and LC-MS data upon request.

Pricing and packaging options can be obtained by inquiring directly with the suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research, including reaction setup, purification, and analytical characterization.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
CAS Number 24544-07-8[1][2]
IUPAC Name This compound[2]
Synonyms 4-Methyl-2-ethylaniline[2]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
LogP 2.1[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Experimental Protocols

While several synthetic routes to substituted anilines exist, a common approach involves the reduction of the corresponding nitrobenzene (B124822) derivative. The following is a representative experimental protocol for the synthesis of a structurally related aniline, which can be adapted for the preparation of this compound.

Synthesis of a Substituted Aniline via Nitro Group Reduction

This protocol describes the reduction of a substituted nitroaromatic compound to the corresponding aniline using iron powder in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting nitroaromatic compound (1.0 equivalent) and iron powder (3.0-4.0 equivalents) in a mixture of ethanol (B145695) and water.

  • Initiation: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or acetic acid, to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron residues. Wash the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a sodium hydroxide (B78521) or sodium carbonate solution to a pH of 8-9.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative. Further purification can be achieved by column chromatography or distillation.

A reported synthesis of this compound via the hydrogenation of the corresponding nitro compound over a palladium on activated carbon catalyst in ethyl acetate (B1210297) at 20-24°C under an inert atmosphere has an estimated yield of 88.0%.[1]

Analytical Methods for Quality Control

The purity and identity of this compound are critical for its application in research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the analysis of this compound.

Table 3: Representative HPLC Method Parameters for Aniline Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (isocratic or gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Table 4: Representative GC-MS Method Parameters for Aniline Derivatives

ParameterCondition
Column DB-5MS (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp: 60°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Scan Range 40-450 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ (methyl)~2.2~20
-CH₂- (ethyl)~2.5 (q)~23
-CH₃ (ethyl)~1.2 (t)~14
Aromatic CH6.5 - 7.0115 - 130
Aromatic C-NH₂~145
Aromatic C-CH₂CH₃~135
Aromatic C-CH₃~128
Aromatic C-H115 - 130
-NH₂~3.5 (s, broad)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications in Research and Drug Development

Substituted anilines, including this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] Their primary role is as a versatile scaffold that can be readily modified to optimize the pharmacological properties of a lead compound.

Role as a Key Building Block

The amino group of this compound provides a reactive handle for a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

  • N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

  • Heterocycle formation: Participation in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

Application in Kinase Inhibitor Synthesis

A significant application of substituted anilines is in the development of kinase inhibitors for the treatment of cancer. The aniline moiety often serves as a "hinge-binding" element that interacts with the ATP-binding site of kinases.

While a specific drug synthesized from this compound targeting a particular signaling pathway was not identified in the provided search results, the general principle can be illustrated. For instance, many kinase inhibitors targeting receptor tyrosine kinases (RTKs) like Mer and c-Met utilize an aniline scaffold.[5] Dysregulation of these signaling pathways is implicated in various cancers.

Simplified Kinase Signaling Pathway

G Simplified Kinase Signaling Pathway Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Aniline-based Kinase Inhibitor Inhibitor->Dimerization Inhibits ATP Binding

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

G General Workflow for Kinase Inhibitor Synthesis Start This compound Intermediate1 Reaction with Halogenated Heterocycle Start->Intermediate1 Intermediate2 Coupling with Side Chain Precursor Intermediate1->Intermediate2 Final Final Kinase Inhibitor Intermediate2->Final Purification Purification & Characterization Final->Purification

Caption: General Synthetic Workflow for Aniline-based Kinase Inhibitors.

Safety and Handling

Substituted anilines should be handled with care, following standard laboratory safety procedures. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and valuable building block for researchers in organic synthesis and drug discovery. Its versatile reactivity allows for the construction of a wide range of complex molecules, including potent kinase inhibitors. This guide provides a foundational understanding of its properties, availability, and potential applications, serving as a valuable resource for scientists and professionals in the field. Further investigation into specific reaction conditions and biological targets will undoubtedly expand the utility of this important chemical intermediate.

References

An In-Depth Technical Guide to the Safety Data of 2-Ethyl-4-MethylAniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A compilation of the fundamental physical and chemical properties of 2-Ethyl-4-MethylAniline is presented below. This information is critical for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₁₃N--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 135.21 g/mol --INVALID-LINK--[1], --INVALID-LINK--[4]
CAS Number 24544-07-8--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Appearance Data Not Available
Boiling Point Data Not Available
Melting Point Data Not Available
Flash Point Data Not Available
Density Data Not Available
Solubility in Water Data Not Available
LogP 2.72080--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 26.02 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 1--INVALID-LINK--[1]
Rotatable Bond Count 1--INVALID-LINK--[1]

Hazard Identification and GHS Classification

As of the latest available information, a consensus GHS classification for this compound has not been established. Many supplier safety data sheets explicitly state that this data is not available[2][5]. In the absence of specific data, it is prudent to handle this compound with the same precautions as other anilines, which are generally toxic and may cause skin and eye irritation, sensitization, and have long-term health effects.

For the broader category of "Ethylaniline," the New Jersey Department of Health Hazardous Substance Fact Sheet indicates potential for skin and eye irritation, and at high levels, it can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia[6]. Symptoms of methemoglobinemia include headache, fatigue, dizziness, and cyanosis (a blue color to the skin and lips)[6]. Repeated exposure may affect the liver and nervous system[6]. However, it must be emphasized that this information is not specific to the 2-Ethyl-4-Methyl isomer and should be used for general guidance only.

Toxicological and Ecotoxicological Data

Detailed and quantitative toxicological and ecotoxicological data for this compound are not available in the public domain. There are no readily accessible studies on acute toxicity (oral, dermal, inhalation), skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity for this specific compound. Similarly, data on its effects on aquatic life and its environmental fate are also lacking.

Fire and Explosion Hazard Data

Specific fire and explosion data, such as flash point, auto-ignition temperature, and flammability limits, for this compound are not available. As a general precaution for aniline (B41778) derivatives, appropriate fire extinguishers for combustible organic materials should be readily available, and the compound should be kept away from open flames and sources of ignition.

Exposure Controls and Personal Protection

Occupational exposure limits for this compound have not been established[6]. In the absence of such data, stringent exposure controls should be implemented.

Exposure ControlRecommended Protocol
Engineering Controls Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE) - Eye Protection: Chemical safety goggles or a face shield should be worn.- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are recommended.- Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Hygiene Measures Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data of this compound are not available, as the corresponding studies have not been published or are not publicly accessible. Standard OECD or EPA guidelines for chemical safety testing would be the presumed methodologies for any future studies.

Logical Workflow for Hazard Assessment

Given the lack of specific data for this compound, the following diagram illustrates a general workflow for a preliminary hazard assessment based on available information and precautionary principles.

Hazard_Assessment_Workflow cluster_data_gathering Data Gathering cluster_data_analysis Data Analysis and Hazard Identification cluster_risk_management Risk Management and Precautionary Measures Start Identify Compound: This compound (CAS: 24544-07-8) Search_SDS Search for specific SDS Start->Search_SDS Search_Tox_Data Search for Toxicological and Ecotoxicological Data Start->Search_Tox_Data Search_PhysChem Search for Physical and Chemical Properties Start->Search_PhysChem Search_Analogs Search for data on structural analogs (e.g., other Ethylanilines) Start->Search_Analogs Analyze_Data Analyze Gathered Data Search_SDS->Analyze_Data Search_Tox_Data->Analyze_Data Search_PhysChem->Analyze_Data Search_Analogs->Analyze_Data Identify_Gaps Identify Data Gaps: - GHS Classification - Quantitative Toxicity - Exposure Limits Analyze_Data->Identify_Gaps Assess_Analog_Data Assess applicability of analog data Analyze_Data->Assess_Analog_Data Assume_Hazard Assume Potential Hazard (Precautionary Principle) Identify_Gaps->Assume_Hazard Assess_Analog_Data->Assume_Hazard Implement_Controls Implement Strict Engineering and Administrative Controls Assume_Hazard->Implement_Controls Select_PPE Select Appropriate PPE Assume_Hazard->Select_PPE Develop_SOP Develop Safe Operating Procedures (SOPs) Implement_Controls->Develop_SOP Select_PPE->Develop_SOP End Safe Handling Protocol Develop_SOP->End

A general workflow for assessing the hazards of a chemical with limited safety data.

Conclusion

The safety profile of this compound is largely incomplete in the public domain. While some basic physical and chemical properties are known, critical data on its toxicity, ecological impact, and fire hazards are lacking. Therefore, it is imperative for researchers, scientists, and drug development professionals to handle this compound with the utmost care, implementing stringent safety protocols based on the precautionary principle. Further research is necessary to fully characterize the safety profile of this compound.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines, organic compounds featuring an amino group attached to a benzene (B151609) ring with additional functional groups, are a cornerstone of modern chemical and pharmaceutical research. Their inherent synthetic tractability and the diverse physicochemical properties endowed by various substituents make them privileged structures in the development of novel therapeutics, advanced materials, and crucial chemical intermediates. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, with a focus on their roles in medicinal chemistry and materials science. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their scientific endeavors.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The aniline (B41778) moiety is a frequent feature in a vast array of biologically active molecules, serving as a critical pharmacophore for interacting with various biological targets. The ability to strategically modify the substitution pattern on the aniline ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Oncology: Targeting Kinase-Driven Malignancies

Substituted anilines are particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] These compounds often act as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key hydrogen bonds and other interactions within the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2]

Table 1: Inhibitory Activity of Substituted Aniline Derivatives Against Various Kinases

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
14a 2-Substituted Aniline PyrimidineMer8.1[3]
14b 2-Substituted Aniline PyrimidineMer9.6[3]
18c 2-Substituted Aniline PyrimidineMer18.5[3]
18c 2-Substituted Aniline Pyrimidinec-Met33.6[3]
4a 4-AnilinoquinolinylchalconeMDA-MB-231 (cell line)110[4]
4d 4-AnilinoquinolinylchalconeMDA-MB-231 (cell line)180[4]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

A prominent signaling pathway targeted by aniline-based inhibitors is the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of RTKs like EGFR, VEGFR, and c-Met is a hallmark of many cancers.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding & Dimerization P P RTK->P Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling Activation Aniline_Inhibitor Substituted Aniline Kinase Inhibitor Aniline_Inhibitor->RTK ATP ATP ATP->P ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Signal Transduction

Figure 1: Inhibition of Receptor Tyrosine Kinase Signaling by Substituted Anilines.
Antimicrobial Agents: The Legacy of Sulfonamides and Beyond

The history of substituted anilines in medicine is deeply rooted in the development of sulfonamides, the first class of synthetic antimicrobial agents.[1] These compounds are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This selective toxicity arises because humans obtain folic acid from their diet, while bacteria must synthesize it.[1]

Table 2: Antimicrobial Activity of Representative Substituted Aniline Derivatives

Compound IDTarget OrganismMIC (μg/mL)Reference
ACNBF Vibrio parahaemolyticus100[5]
ITFMA Vibrio parahaemolyticus50[5]
5p Staphylococcus aureus4[6]
5p Bacillus subtilis8[6]
2d Escherichia coli8[7]
3c Escherichia coli8[7]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalysis Folic_Acid Folic Acid (Essential for bacterial growth) Dihydropteroic_Acid->Folic_Acid Further Synthesis Sulfonamide Sulfonamide (Substituted Aniline) Sulfonamide->DHPS Competitive Inhibition

Figure 2: Mechanism of Action of Sulfonamide Antimicrobials.

Materials Science: Building Blocks for Functional Materials

The versatile chemistry of substituted anilines also extends to the realm of materials science, where they serve as precursors for conducting polymers and as key components in photophysically active molecules.

Conducting Polymers

Polyaniline and its substituted derivatives are a prominent class of conducting polymers due to their straightforward synthesis, environmental stability, and tunable conductivity.[8] The properties of these polymers can be significantly altered by introducing substituents onto the aniline ring, which can affect the polymer's solubility, morphology, and electronic properties.[9][10] For instance, electron-donating groups can increase the electron density of the polymer backbone, potentially enhancing its conductivity.[11]

Photophysical Properties and Organic Electronics

Substituted anilines are also investigated for their unique photophysical properties, with applications in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of electron-donating or -accepting groups can modulate the energy levels of the molecule, influencing its absorption and emission spectra.[12][13] This tunability allows for the rational design of molecules with specific optical and electronic characteristics for use in advanced materials.

Experimental Protocols

Synthesis of Substituted Anilines

Two of the most common methods for the synthesis of substituted anilines are the reduction of nitroarenes and the Buchwald-Hartwig amination.

This classical method is robust and high-yielding for the preparation of anilines from readily available nitroaromatic compounds.[14]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted nitrobenzene (B124822) (1.0 eq) and granulated tin (2.5-3.0 eq).

  • Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.[14]

  • After the initial vigorous reaction subsides, heat the mixture on a water bath for 1-2 hours, or until the disappearance of the nitroarene is confirmed by TLC.[14]

  • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (B78521) until the initially formed tin hydroxides redissolve and the solution is strongly alkaline.

  • The substituted aniline can then be isolated by steam distillation or solvent extraction.

  • Purify the crude product by distillation or recrystallization.

Nitroarene_Reduction_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Substituted Nitroarene + Sn Add_HCl Add conc. HCl (exothermic) Start->Add_HCl Heat Heat (Water Bath) Add_HCl->Heat Reaction_Complete Reaction Complete (TLC Monitoring) Heat->Reaction_Complete Basify Basify with conc. NaOH Reaction_Complete->Basify Isolate Isolate (Steam Distillation or Solvent Extraction) Basify->Isolate Purify Purify (Distillation or Recrystallization) Isolate->Purify Product Pure Substituted Aniline Purify->Product

Figure 3: General Workflow for the Synthesis of Substituted Anilines via Nitroarene Reduction.

This palladium-catalyzed cross-coupling reaction is a powerful modern method for the formation of C-N bonds, allowing for the synthesis of a wide range of substituted anilines from aryl halides or triflates.[15][16]

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.0 eq).[14]

  • Add the aryl halide (1.0 eq) and the amine (1.0-1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Assays

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Procedure:

  • Serially dilute the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted compound solutions.

  • Add the purified recombinant kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent (e.g., a luminescence-based assay).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17][18]

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the substituted aniline derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20]

Procedure:

  • Prepare a series of twofold dilutions of the substituted aniline compounds in a liquid growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 16-20 hours).

  • After incubation, visually inspect the wells for turbidity (an indicator of microbial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Substituted anilines represent a remarkably versatile and enduring class of compounds in scientific research. Their continued prominence in medicinal chemistry, particularly in the development of targeted cancer therapies and novel antimicrobial agents, underscores their value as a privileged scaffold. Furthermore, their expanding role in materials science as precursors to functional polymers and optoelectronic materials highlights their adaptability to a wide range of applications. The synthetic methodologies and experimental protocols detailed in this guide provide a foundation for researchers to explore the vast potential of substituted anilines in their respective fields, paving the way for future discoveries and innovations.

References

Biological Activities of Aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of therapeutic agents. The inherent chemical tractability of the aniline ring allows for diverse structural modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological properties of aniline derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. This document is intended to be a resource for researchers and professionals in drug discovery and development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Aniline derivatives have emerged as a prominent class of compounds in oncology, with many exhibiting potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Cytotoxicity of Aniline Derivatives

The anticancer efficacy of aniline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative aniline derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline DerivativesL1Liver CancerSelective inhibitory activity[1]
Benzothiazole Aniline DerivativesL1PtLiver CancerSelective inhibitory activity[1]
2-Substituted Aniline Pyrimidine Derivatives15fA2780, MDA-MB-231, HCT116IC50 of 37.5 ± 2.7 nM (against Mer kinase)[2]
Aniline Mustard Derivative11βHeLa (Human Cervical Cancer)4.9 (24h exposure)[3]
Nitrogen Mustard-linked Chalcone5kK562 (Human Myelogenous Leukemia)0.61[3]
4-Anilinoquinolinylchalcone Derivatives1H1299 and SKBR-31.41 and 0.70, respectively
Tryptamine-derived AlkaloidPegaharoline A (PA)A549 (Non-small cell lung cancer)2.39 ± 0.27
Tryptamine-derived AlkaloidPegaharoline A (PA)PC9 (Non-small cell lung cancer)3.60 ± 0.41
Signaling Pathways in Anticancer Activity

Aniline derivatives often exert their anticancer effects by targeting critical signaling pathways that are dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers.[2] 4-Anilinoquinazoline (B1210976) derivatives are a well-established class of EGFR tyrosine kinase inhibitors that compete with ATP, preventing downstream signaling and inhibiting cell proliferation.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline Derivatives Anilinoquinazoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR signaling by 4-anilinoquinazoline derivatives.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. A novel aniline derivative, pegaharoline A, has been shown to inhibit this pathway, leading to autophagy and apoptosis in non-small cell lung cancer cells.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth PegaharolineA Pegaharoline A (Aniline Derivative) PegaharolineA->PI3K Inhibits PegaharolineA->AKT Inhibits PegaharolineA->mTOR Inhibits Autophagy_Apoptosis Autophagy and Apoptosis PegaharolineA->Autophagy_Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pegaharoline A.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (5 mg/mL in PBS)

  • Cell culture medium

  • Test aniline derivative compounds

  • 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the aniline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add aniline derivative (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Aniline derivatives have a long history in antimicrobial therapy, with the sulfonamides being a classic example.[4] Modern research continues to explore novel aniline-based compounds with potent activity against a wide range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Aniline Derivatives

The antimicrobial activity of aniline derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Trifluoro-anilines4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[5][6]
Trifluoro-anilines2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[5][6]
SulfonamidesSulfanilamideVarious bacteriaVaries[4]
Anilino BenzimidazolesCompound 2Various bacteria and fungiExhibited best activity[7]
Anilino BenzimidazolesCompound 8Various bacteria and fungiExhibited best activity[7]
Anilino BenzimidazolesCompound 9Various bacteria and fungiExhibited best activity[7]
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of aniline derivatives are varied and can include:

  • Inhibition of Folic Acid Synthesis: Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[4]

  • Disruption of Cell Wall Synthesis: Some derivatives can interfere with the integrity of the microbial cell wall.[4]

  • Inhibition of Enzyme Activity: Aniline derivatives can inhibit essential microbial enzymes.[4]

  • Interference with Nucleic Acid Synthesis: Some compounds can disrupt DNA or RNA synthesis in microorganisms.[4]

Sulfonamide_Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial_Growth Bacterial Growth and Replication DHF->Bacterial_Growth Essential for Sulfonamide Sulfonamide (Aniline Derivative) Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of action of sulfonamides.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test aniline derivative compounds

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilutions: Serially dilute the aniline derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of aniline derivative in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate wells with microbial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate plate under appropriate conditions Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate_Plate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Antioxidant Activity

Aniline derivatives have shown significant potential as antioxidant agents, capable of scavenging free radicals and protecting against oxidative stress, which is implicated in various diseases.

Quantitative Data: Antioxidant Activity of Aniline Derivatives

The antioxidant capacity of aniline derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as EC50 or IC50 values.

CompoundDPPH Scavenging Activity (EC50 in mM)Reference
Aniline> 83[8]
2-Aminophenol0.011[8]
3-Aminophenol0.048[8]
4-Aminophenol0.015[8]
o-Phenylenediamine0.013[8]
p-Phenylenediamine0.021[8]
2-substituted amino naphthalene-1,4-dione (3d)IC50 75.39 ± 4.12 mg/ml[9]
Ascorbic acid (Standard)IC50 45.54 ± 3.06 mg/ml[9]
Mechanism of Antioxidant Action

The antioxidant activity of aniline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups on the aniline ring generally enhances this activity.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

  • DPPH (0.1 mM in methanol)

  • Test aniline derivative compounds

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the aniline derivatives in methanol.

  • Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Anti-inflammatory Activity

Certain aniline derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Aniline Derivatives

The anti-inflammatory activity can be assessed using in vivo models like the carrageenan-induced paw edema assay.

Compound ClassSpecific DerivativeAssayActivityReference
4-(Methylsulfonyl)aniline derivatives11 and 14Egg-white induced edema in ratsHigher effects comparable to diclofenac (B195802) sodium[11]
4-(Methylsulfonyl)aniline derivatives12 and 13Egg-white induced edema in ratsComparable effect to diclofenac sodium[11]
9-Anilinoacridine derivatives3Inhibition of lysosomal enzyme and β-glucuronidase secretion from neutrophilsIC50 = 8.2 and 4.4 µM, respectively[12]
9-Anilinoacridine derivatives5 and 9Inhibition of TNF-α production in RAW 264.7 cellsEfficacious inhibitors[12]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some aniline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

  • Rats or mice

  • Carrageenan (1% in saline)

  • Test aniline derivative compounds

  • Plethysmometer or calipers

Procedure:

  • Compound Administration: Administer the aniline derivative or vehicle to the animals.

  • Induction of Edema: After a set time (e.g., 30 minutes), inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

This guide provides a foundational understanding of the diverse biological activities of aniline derivatives. The versatility of the aniline scaffold continues to make it a promising starting point for the development of new and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel drugs with improved efficacy and safety profiles.

References

2-Ethyl-4-MethylAniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Ethyl-4-Methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for experimental determination. It includes detailed experimental protocols, factors influencing solubility, and visual workflows to aid in laboratory investigations.

Introduction to this compound

This compound, with the chemical formula C₉H₁₃N, is an aromatic amine.[1][2] Its structure, featuring both an ethyl and a methyl group on the aniline (B41778) ring, influences its physicochemical properties, including its solubility.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and various research settings.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [1]
CAS Number 24544-07-8[1]

Principles of Amine Solubility in Organic Solvents

The solubility of amines in organic solvents is governed by the principle of "like dissolves like."[3] This means that the polarity of the amine and the solvent are key determinants of solubility. Aromatic amines like this compound have a polar amino group attached to a larger, nonpolar aromatic ring.

Several factors influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[5] Therefore, heating can be a method to dissolve a higher concentration of this compound.

  • Molecular Structure: The ethyl and methyl substituents on the aniline ring will influence the crystal lattice energy (if solid) and the overall polarity of the molecule, thereby affecting its interaction with solvent molecules.[5]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Toluene
Hexane
Dichloromethane
Ethyl Acetate
User-defined

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.[6]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • UV-Vis Spectrophotometer (for spectroscopic analysis)

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the sealed vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, dry, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved microparticles.

Analytical Methods for Concentration Determination

This method is straightforward and relies on the precise weighing of the solute after evaporating the solvent.[7][8][9]

  • Evaporation:

    • Weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the known volume of the filtered solution in a fume hood. Gentle heating or a stream of inert gas can be used to accelerate this process.

    • Once the solvent is fully evaporated, dry the container with the solute residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty container from the final weight of the container with the dried residue.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum and is often faster than the gravimetric method.[10][11]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

    • Express the solubility in the desired units (e.g., mol/L, g/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound using the isothermal shake-flask method.

experimental_workflow prep Preparation of Saturated Solution equilibrate Equilibration at Constant Temperature (24-48h with agitation) prep->equilibrate settle Settling of Excess Solute equilibrate->settle sample Withdrawal of Supernatant settle->sample filter Filtration (0.22 µm filter) sample->filter analysis Concentration Analysis filter->analysis gravimetric Gravimetric Method analysis->gravimetric spectroscopic UV-Vis Spectroscopic Method analysis->spectroscopic evaporate Solvent Evaporation & Drying gravimetric->evaporate calibrate Prepare Calibration Curve spectroscopic->calibrate measure Measure Absorbance of Diluted Sample spectroscopic->measure weigh Weighing of Residue evaporate->weigh calculate Calculate Solubility weigh->calculate calibrate->calculate measure->calculate

Caption: Workflow for Solubility Determination via the Isothermal Shake-Flask Method.

Factors Influencing Solubility

The interplay of various molecular and environmental factors dictates the solubility of this compound in organic solvents.

influencing_factors solubility Solubility of This compound solute_props Solute Properties solute_props->solubility polarity_solute Molecular Polarity (Amine vs. Aromatic Ring) solute_props->polarity_solute h_bond_solute Hydrogen Bonding Capability (N-H bonds) solute_props->h_bond_solute size_shape Molecular Size & Shape solute_props->size_shape solvent_props Solvent Properties solvent_props->solubility polarity_solvent Polarity solvent_props->polarity_solvent h_bond_solvent Hydrogen Bonding Capability solvent_props->h_bond_solvent system_conds System Conditions system_conds->solubility temperature Temperature system_conds->temperature pressure Pressure (minor effect for liquids/solids) system_conds->pressure

Caption: Key Factors Influencing the Solubility of Aromatic Amines.

References

A Methodological Whitepaper for the Theoretical and Computational Analysis of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a comprehensive computational methodology for the theoretical investigation of 2-Ethyl-4-Methylaniline. In the absence of extensive published experimental and theoretical data for this specific molecule, this document serves as a robust framework for generating valuable insights into its structural, spectroscopic, and electronic properties. The protocols described herein are based on well-established quantum chemical methods that have been successfully applied to analogous aniline (B41778) derivatives. This whitepaper details the proposed computational experiments, the nature of the expected data, and includes visualizations of the analytical workflow, providing a complete roadmap for researchers initiating theoretical studies on this compound.

Introduction

This compound is a substituted aromatic amine with potential applications in medicinal chemistry, dye synthesis, and as a building block in organic synthesis. A thorough understanding of its molecular properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives, and elucidating potential biological activities. Theoretical computational studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to explore the geometric, vibrational, and electronic characteristics of molecules.

This whitepaper presents a standardized and rigorous computational protocol for the in-depth analysis of this compound. The methodologies outlined are designed to yield a comprehensive dataset that can guide further experimental work and support drug discovery and development efforts.

Proposed Computational Methodology

A systematic computational investigation of this compound can be effectively carried out using DFT. The following protocols are proposed, based on their proven accuracy and efficiency for similar organic molecules.[1]

Geometric Optimization and Vibrational Frequency Analysis

The foundational step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Experimental Protocol:

  • The initial molecular structure of this compound will be constructed using a molecular modeling program.

  • A preliminary geometry optimization will be performed using a lower-level theory, such as a molecular mechanics force field, to obtain a reasonable starting structure.

  • The final geometry optimization and subsequent frequency calculations will be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory is well-suited for providing a balance between computational cost and accuracy for organic molecules.[1]

  • The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

  • The calculated vibrational frequencies will be used to simulate the theoretical FT-IR and FT-Raman spectra. A scaling factor may be applied to the computed frequencies to better match experimental data, if available.[3]

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol:

  • Using the optimized molecular geometry from the previous step, a single-point energy calculation will be performed at the same B3LYP/6-311++G(d,p) level of theory.

  • The energies of the HOMO and LUMO will be determined. The energy gap (ΔE = ELUMO - EHOMO) will be calculated to assess the molecule's chemical reactivity and kinetic stability.[4][5]

  • Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, will be derived from the HOMO and LUMO energies.[4]

  • The spatial distribution of the HOMO and LUMO will be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.

Experimental Protocol:

  • NBO calculations will be performed on the optimized structure of this compound.

  • The analysis will focus on identifying significant donor-acceptor interactions, which are indicative of hyperconjugation and charge delocalization within the molecule.[6]

  • The stabilization energies (E(2)) associated with these interactions will be quantified to understand the contributions of different electronic delocalizations to the overall molecular stability.[6]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Experimental Protocol:

  • The MEP will be calculated for the optimized molecular structure.

  • The MEP will be mapped onto the electron density surface to create a 3D visualization.

  • Regions of negative potential (typically colored red) will indicate sites susceptible to electrophilic attack, while regions of positive potential (blue) will indicate sites prone to nucleophilic attack.

Data Presentation

The quantitative data generated from the proposed computational studies will be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters for this compound (Note: The data presented in this and subsequent tables are hypothetical and serve as an illustration of the expected results from the proposed computational protocol.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)C1-C21.40
C2-N1.41
C-H (Aromatic)1.08
C-C (Ethyl)1.53
C-H (Ethyl)1.10
C-C (Methyl)1.51
C-H (Methyl)1.09
Bond Angles (°)C1-C2-N120.5
H-N-H112.0
Dihedral Angles (°)C3-C2-C1-C60.0

Table 2: Theoretical Vibrational Frequencies for this compound

ModeAssignmentCalculated Frequency (cm-1)IR IntensityRaman Activity
ν1N-H Stretch3450HighModerate
ν2C-H Stretch (Aromatic)3100ModerateHigh
ν3C-H Stretch (Aliphatic)2980HighHigh
ν4C=C Stretch (Aromatic)1620HighHigh
ν5N-H Bend1600ModerateLow
ν6C-N Stretch1300HighModerate

Table 3: Calculated Electronic Properties of this compound

PropertySymbolValue (eV)
HOMO EnergyEHOMO-5.20
LUMO EnergyELUMO-0.50
Energy GapΔE4.70
Ionization PotentialIP5.20
Electron AffinityEA0.50
Electronegativityχ2.85
Chemical Hardnessη2.35
Chemical SoftnessS0.21
Electrophilicity Indexω1.73

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-Caromatic)2.5
σ(C-H)σ(C-Caromatic)1.8
π(C=C)π*(C=C)18.5

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational analysis of this compound.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis start Initial Structure of This compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy geom_opt->sp_energy vib_spec Vibrational Spectra (IR & Raman) freq_calc->vib_spec thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo nbo NBO Analysis sp_energy->nbo mep MEP Analysis sp_energy->mep

Caption: Computational workflow for the theoretical analysis of this compound.

Electronic_Properties cluster_descriptors Derived Quantum Chemical Descriptors HOMO HOMO Energy (E_HOMO) EnergyGap Energy Gap (ΔE) HOMO->EnergyGap - E_HOMO LUMO LUMO Energy (E_LUMO) LUMO->EnergyGap + E_LUMO Hardness Chemical Hardness (η) EnergyGap->Hardness Reactivity Reactivity Hardness->Reactivity

Caption: Relationship between frontier molecular orbitals and chemical reactivity descriptors.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Molecule Optimized Molecular Structure Red Negative Potential (Red) Molecule->Red Blue Positive Potential (Blue) Molecule->Blue Electrophile Electrophilic Attack Red->Electrophile Nucleophile Nucleophilic Attack Blue->Nucleophile

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.

Conclusion

This whitepaper has detailed a comprehensive theoretical framework for the computational investigation of this compound. By employing the outlined DFT-based protocols for geometric, vibrational, and electronic structure analysis, researchers can generate a wealth of data to elucidate the fundamental properties of this molecule. The provided workflows, illustrative data tables, and conceptual diagrams serve as a practical guide for initiating such studies. The insights gained from this computational approach are anticipated to be instrumental in exploring the potential of this compound in drug development, materials science, and other areas of chemical research.

References

Methodological & Application

Application Note: HPLC Analytical Method for Purity Determination of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-024

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2-Ethyl-4-Methylaniline and its related substances. The described reverse-phase HPLC (RP-HPLC) method is designed to be accurate, precise, and specific for its intended purpose. This document provides comprehensive experimental protocols, system suitability criteria, and guidelines for data presentation.

Introduction

This compound is an aromatic amine intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Ensuring the purity of this starting material is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[1] This application note presents a robust RP-HPLC method for the analysis of this compound.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a specified wavelength, and the resulting peak areas are used to calculate the purity and the levels of impurities.

Experimental Protocol

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

  • Sonicator.

  • 0.45 µm membrane filters.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • This compound reference standard of known purity.

The following chromatographic conditions are recommended for the analysis. These are based on common practices for similar aromatic amines and may require optimization.

ParameterCondition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the same ratio as the mobile phase (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=5 injections of standard solution)

Data Presentation

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
% RSD N/AN/A
Peak NameRetention Time (min)Peak AreaArea %
Impurity 1
Impurity 2
This compound
...
Total N/A100.0

Visualization

HPLC_Workflow cluster_report prep Preparation hplc HPLC System analysis Analysis & Data Acquisition data_proc Data Processing report Reporting sol_prep Solution Preparation (Mobile Phase, Standard, Sample) sys_prep System Preparation (Priming, Equilibration) sol_prep->sys_prep sys_suit System Suitability Test sys_prep->sys_suit System equilibrated sample_inj Sample Injection sys_suit->sample_inj Criteria met chrom_run Chromatographic Run sample_inj->chrom_run peak_int Peak Integration chrom_run->peak_int Raw data purity_calc Purity Calculation peak_int->purity_calc gen_report Generate Report purity_calc->gen_report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable approach for determining the purity of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to the system suitability criteria is essential for ensuring the accuracy and precision of the results. This method should be fully validated according to ICH guidelines before its implementation in a regulated environment.

References

Application Note: Analysis of 2-Ethyl-4-Methylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2-Ethyl-4-Methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₉H₁₃N, MW: 135.21 g/mol ) is an aromatic amine of interest in various fields, including chemical synthesis and drug development.[1][2][3] The protocols provided herein offer a robust framework for sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. The gas chromatograph separates the analyte from the sample matrix, after which the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This application note presents a standard protocol for the GC-MS analysis of this compound, which can be adapted for various research and quality control applications.

Experimental Protocols

Sample Preparation

The following protocol outlines a standard liquid-liquid extraction (LLE) method for the preparation of samples containing this compound.

Reagents and Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Volumetric flasks

  • Separatory funnel

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • GC vials with inserts

Procedure:

  • Sample pH Adjustment: For aqueous samples, adjust the pH to >11 using 1 M NaOH to ensure the aniline (B41778) is in its free base form. For acidic samples, neutralize with 1 M NaOH before basifying.

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the pH-adjusted sample to a separatory funnel.

    • Add an equal volume of dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction process two more times with fresh portions of DCM.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at a temperature below 40°C.

  • Sample Reconstitution:

    • Transfer the concentrated extract to a GC vial.

    • If necessary, further evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min, constant flow
Oven ProgramInitial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-450
Solvent Delay3 minutes

Data Presentation

Expected Mass Spectrum of this compound

Based on the analysis of its isomers, the electron ionization mass spectrum of this compound is expected to exhibit the following key ions:

m/zIon IdentityRelative Abundance
135[M]⁺ (Molecular Ion)High
120[M-CH₃]⁺High
91Tropylium ion [C₇H₇]⁺Moderate

Note: The exact retention time and relative abundances of fragment ions are instrument-dependent and should be confirmed by analyzing a certified reference standard.

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection pH_Adjust pH Adjustment (>11) Sample->pH_Adjust LLE Liquid-Liquid Extraction (Dichloromethane) pH_Adjust->LLE Dry_Concentrate Drying & Concentration LLE->Dry_Concentrate Reconstitute Reconstitution in Solvent Dry_Concentrate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Peak_Integration->Quantification Report Final Report Library_Search->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (C₉H₁₃N) MolecularIon Molecular Ion [M]⁺ m/z = 135 Molecule->MolecularIon Electron Ionization (70 eV) Fragment1 Fragment Ion [M-CH₃]⁺ m/z = 120 MolecularIon->Fragment1 Fragment2 Tropylium Ion [C₇H₇]⁺ m/z = 91 MolecularIon->Fragment2 Loss1 - CH₃• Loss2 - C₂H₅N Loss1->Fragment1 Loss2->Fragment2

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Application Notes & Protocols for 1H NMR Analysis of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Ethyl-4-Methylaniline. It includes detailed procedures for sample preparation, data acquisition, and processing. A summary of expected spectral data is presented in a tabular format for easy reference. Additionally, visual diagrams illustrating the experimental workflow and the molecular structure with proton assignments are included to facilitate understanding.

Introduction

This compound is an aromatic amine with applications in chemical synthesis and materials science. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This protocol outlines the standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These values are based on typical chemical shifts for similar structures and are subject to minor variations depending on the solvent and concentration used.

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃-Ethyl)~1.2Triplet (t)3H~7.5
H-b (CH₂-Ethyl)~2.6Quartet (q)2H~7.5
H-c (CH₃-Aromatic)~2.3Singlet (s)3H-
H-d (NH₂)~3.6 (broad)Singlet (s)2H-
H-e (Ar-H)~6.6Doublet (d)1H~8.0
H-f (Ar-H)~6.9Doublet of Doublets (dd)1H~8.0, ~2.0
H-g (Ar-H)~6.95Doublet (d)1H~2.0

Experimental Protocol

This section details the methodology for the ¹H NMR analysis of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1][2] Deuterated solvents are used to avoid interference from proton signals of the solvent itself.[1]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be homogeneous and free of any particulate matter.[2]

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can negatively affect the magnetic field homogeneity, leading to broadened spectral lines.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.[2]

  • Capping: Cap the NMR tube securely.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHz-
Pulse Programzg30A standard 30° pulse experiment for quantitative measurements.
Number of Scans (NS)8-16Increases signal-to-noise ratio.[3]
Acquisition Time (AQ)~3-4 sDetermines the resolution of the spectrum.
Relaxation Delay (D1)1-5 sAllows for the relaxation of protons back to equilibrium, ensuring accurate integration.[3]
Spectral Width (SW)~16 ppmCovers the typical chemical shift range for organic molecules.[3]
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[4]

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is determined.

Visualizations

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with proton assignments.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set NMR Parameters (400 MHz) transfer->instrument_setup run_experiment Acquire FID instrument_setup->run_experiment ft Fourier Transform run_experiment->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peaks Integrate & Pick Peaks reference->integrate_peaks analyze Structural Elucidation integrate_peaks->analyze

References

Application Notes and Protocols: 2-Ethyl-4-Methylaniline as a Precursor for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes using 2-Ethyl-4-Methylaniline as a precursor. The protocols detailed below are foundational for the development of novel colorants and can be adapted for various research and development applications, including the creation of dyes with specific spectral properties and potential biological activities.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis is primarily based on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. The structural diversity of both the amine and the coupling component allows for the fine-tuning of the resulting dye's color, fastness properties, and application suitability. This compound is a valuable precursor in this context, offering a unique substitution pattern on the aromatic ring that can influence the tinctorial and physicochemical properties of the final dye molecule. The ethyl and methyl groups can enhance solubility in organic media and modify the electronic properties of the azo chromophore.

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: Conversion of this compound into its corresponding diazonium salt. This reaction is conducted in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452).

  • Azo Coupling: The in-situ generated diazonium salt, a weak electrophile, is then reacted with a coupling component, which is typically a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.

The general workflow for this synthesis is depicted below:

Azo_Dye_Synthesis_Workflow General Workflow for Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A This compound B HCl, H₂O A->B Dissolve C NaNO₂, H₂O (0-5 °C) B->C Cool & Add D 2-Ethyl-4-methylbenzenediazonium Chloride (in situ) C->D React E Coupling Component (e.g., 2-Naphthol (B1666908), N,N-Dimethylaniline) D->E Add to F Base (for phenols) or Acid/Neutral (for amines) E->F Dissolve in G Azo Dye F->G React H Filtration G->H I Washing H->I J Recrystallization I->J K Purified Azo Dye J->K

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts in their solid, dry state can be explosive and should always be handled as cold aqueous solutions.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2-ethyl-4-methylbenzenediazonium chloride intermediate.

Materials:

  • This compound (1.35 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%, 2.5 mL)

  • Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, add this compound (1.35 g, 10 mmol) to 10 mL of distilled water.

  • Slowly add concentrated hydrochloric acid (2.5 mL) to the suspension while stirring. The amine hydrochloride salt may form as a fine precipitate.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20-30 minutes. This solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the synthesis of (E)-1-((2-ethyl-4-methylphenyl)diazenyl)naphthalen-2-ol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (B78521) (NaOH, 10% aqueous solution)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified dye.

  • Dry the purified crystals in a desiccator.

Protocol 3: Azo Coupling with N,N-Dimethylaniline

This protocol describes the synthesis of (E)-4-((2-ethyl-4-methylphenyl)diazenyl)-N,N-dimethylaniline.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline (1.21 g, 10 mmol)

  • Sodium Acetate (B1210297)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in a solution of 10 mL of water and 1 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Gradually add a saturated solution of sodium acetate to adjust the pH to 4-5, promoting the coupling reaction.

  • A colored precipitate of the azo dye will form.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol.

  • Dry the purified product.

Data Presentation

Diazo ComponentCoupling ComponentDye StructureYield (%)Melting Point (°C)λmax (nm)
p-Toluidine (B81030)2-Naphthol1-((4-Methylphenyl)azo)-2-naphthalenol>80 (rep.)134-135~480
p-ToluidineN,N-DimethylanilineN,N-dimethyl-4-((4-methylphenyl)diazenyl)aniline>85 (rep.)148-150~440
p-ToluidinePhenol4-((4-Methylphenyl)diazenyl)phenol>80 (rep.)152-154~350

Note: The data presented is representative and based on typical yields and properties for analogous azo dyes derived from p-toluidine. Actual results with this compound may vary.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes from this compound is a well-defined chemical transformation. The logical relationship between the reactants and products in the key reaction steps can be visualized as follows:

reaction_pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component

Application of 2-Ethyl-4-Methylaniline Derivatives in Agrochemical Research: A Focus on Chloroacetanilide Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While 2-Ethyl-4-Methylaniline itself is not directly employed as an active ingredient in commercial agrochemicals, its structural isomers, particularly 2-Ethyl-6-Methylaniline, are critical intermediates in the synthesis of a major class of herbicides: the chloroacetanilides. These herbicides are pivotal in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. This document provides detailed application notes and protocols relevant to the research and development of agrochemicals derived from substituted anilines, using the synthesis and evaluation of chloroacetanilide herbicides as a prime example.

The Role of Substituted Anilines in Herbicide Synthesis

Substituted anilines, such as 2-Ethyl-6-Methylaniline, serve as foundational scaffolds for building the active herbicidal molecules. The specific substitutions on the aniline (B41778) ring are crucial for determining the herbicide's efficacy, selectivity, and environmental fate. The chloroacetanilide herbicides, including Metolachlor (B1676510), Acetochlor, and Butachlor, are synthesized through the N-alkylation and subsequent chloroacetylation of an aniline derivative.

Synthesis Pathway Overview

The general synthesis pathway for chloroacetanilide herbicides involves a two-step process starting from a substituted aniline. The following diagram illustrates the logical flow of this synthesis.

Synthesis_Pathway SubstitutedAniline Substituted Aniline (e.g., 2-Ethyl-6-Methylaniline) Intermediate N-Alkylated Aniline Intermediate SubstitutedAniline->Intermediate N-Alkylation AlkylationReagent Alkylation Reagent (e.g., Methoxyacetone (B41198), Chloromethyl ethyl ether) AlkylationReagent->Intermediate Herbicide Chloroacetanilide Herbicide (e.g., Metolachlor, Acetochlor) Intermediate->Herbicide Chloroacetylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Herbicide

Caption: General synthesis pathway for chloroacetanilide herbicides.

Experimental Protocols: Synthesis of Chloroacetanilide Herbicides

The following are generalized protocols for the synthesis of Metolachlor and Acetochlor, derived from 2-Ethyl-6-Methylaniline. These protocols are intended for research purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of Metolachlor

Metolachlor is synthesized via the condensation of 2-Ethyl-6-Methylaniline with methoxyacetone, followed by hydrogenation and chloroacetylation.[1]

Step 1: Reductive Amination of 2-Ethyl-6-Methylaniline

  • In a high-pressure reactor, dissolve 2-Ethyl-6-Methylaniline and methoxyacetone in a suitable organic solvent such as toluene.

  • Add a hydrogenation catalyst, for example, a mixture of palladium on carbon and Raney nickel.[2]

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to a temperature between 30-90°C.[2]

  • Maintain the reaction under pressure until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reactor, release the pressure, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline intermediate.

Step 2: Chloroacetylation

  • Dissolve the intermediate from Step 1 in an inert solvent.

  • In the presence of an acid scavenger (e.g., a tertiary amine), add chloroacetyl chloride dropwise while maintaining a controlled temperature.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Wash the reaction mixture with water to remove the salt of the acid scavenger.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Metolachlor.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of Acetochlor

Acetochlor synthesis involves the reaction of 2-Ethyl-6-Methylaniline with chloroacetyl chloride, followed by reaction with chloromethyl ethyl ether.[3]

Step 1: Chloroacetylation of 2-Ethyl-6-Methylaniline

  • React 2-Ethyl-6-Methylaniline with chloroacetyl chloride to form an anilide intermediate.[3]

Step 2: N-Alkoxymethylation

  • Treat the anilide intermediate with chloromethyl ethyl ether in the presence of a base, such as sodium hydroxide, to yield Acetochlor.[3]

Experimental Protocols: Evaluation of Herbicidal Activity

The following protocols are standardized methods for assessing the herbicidal efficacy of newly synthesized compounds.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the herbicide's ability to control weeds before they emerge from the soil.

Pre_Emergence_Workflow A Prepare soil and pots B Sow seeds of target weed species A->B C Apply test compound solution to soil surface B->C D Incubate under controlled conditions (light, temperature, humidity) C->D E Water regularly F Assess weed emergence and growth (e.g., after 21 days) D->F G Data Analysis: Calculate % inhibition or GR50 F->G

Caption: Workflow for pre-emergence herbicidal activity testing.

Protocol:

  • Preparation: Fill pots or trays with a standardized soil mix.

  • Sowing: Sow a predetermined number of seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a uniform depth.

  • Application: Prepare a series of concentrations of the test compound in a suitable solvent. Apply a uniform volume of each concentration to the soil surface of the respective pots.[4] Include a solvent-only control and a positive control with a known herbicide.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Watering: Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.[4]

  • Assessment: After a specified period (e.g., 21 days), count the number of emerged seedlings and assess their growth (e.g., shoot height, fresh weight).

  • Data Analysis: Calculate the percent inhibition of emergence and growth compared to the untreated control. Determine the GR50 (the concentration required to cause a 50% reduction in growth).

Post-Emergence Herbicidal Activity Assay

This assay evaluates the herbicide's effectiveness on already emerged weeds.

Post_Emergence_Workflow A Sow seeds and grow to a specific stage (e.g., 2-3 leaf stage) C Spray seedlings uniformly with test solutions A->C B Prepare test compound solutions with surfactant B->C D Return to controlled environment C->D E Assess plant injury and growth (e.g., after 14-21 days) D->E F Data Analysis: Visual rating, biomass reduction, ED50 E->F

Caption: Workflow for post-emergence herbicidal activity testing.

Protocol:

  • Plant Growth: Sow seeds of target weed species and grow them in a controlled environment until they reach a specific growth stage (e.g., 2-3 leaf stage).[4]

  • Application: Prepare solutions of the test compound, typically including a surfactant to enhance leaf uptake.[4]

  • Spraying: Uniformly spray the seedlings with the test solutions using a laboratory sprayer. Include untreated and positive controls.

  • Incubation: Return the treated plants to the controlled environment.

  • Assessment: After a defined period (e.g., 14-21 days), visually assess the percentage of injury (phytotoxicity) and measure plant biomass (fresh or dry weight).

  • Data Analysis: Determine the ED50 (the dose required to cause a 50% effect, such as mortality or biomass reduction).

Quantitative Data on Herbicidal Efficacy

The following tables summarize publicly available data on the efficacy of herbicides derived from aniline intermediates. This data is crucial for comparing the performance of new candidate compounds.

Table 1: Efficacy of Metolachlor

Target OrganismEndpointValueReference
Oncorhynchus mykiss (Rainbow Trout)96-hour LC501.2 mg/L[5]
Lepomis macrochirus (Bluegill Sunfish)96-hour LC503.2 mg/L[5]
Daphnia magna (Water Flea)48-hour EC5011.2 mg/L[5]
Chlorella pyrenoidosa (Green Algae)96-hour EC500.068 mg/L (S-metolachlor)[6]

Table 2: Efficacy of Butachlor

Target OrganismEndpointValue (mg/L)Reference
Allium (Root tip spindle formation)EC505.13[7]
Monochoria vaginalisEffective Control Dose1250-1750 g/ha[8]
Leptochloa chinensisEffective Control Dose1250-1750 g/ha[8]
Echinochloa crus-galliEffective Control Dose1250-1750 g/ha[8]

Table 3: Efficacy of Acetochlor

Target OrganismEndpointValueReference
Rat (oral)LD501426-2953 mg/kg[9]
Oncorhynchus mykiss (Rainbow Trout)96-hour LC500.45 mg/L[9]
Lepomis macrochirus (Bluegill Sunfish)96-hour LC501.30 mg/L[9]
Daphnia magna (Water Flea)48-hour EC5016.0 mg/L[9]

Mechanism of Action

Chloroacetanilide herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[10] This inhibition disrupts cell division and growth, particularly in the developing shoots of germinating seedlings.

Mechanism_of_Action Herbicide Chloroacetanilide Herbicide PlantCell Plant Cell Herbicide->PlantCell Uptake VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Herbicide->VLCFA_Synthesis Inhibition CellDivision Cell Division & Growth VLCFA_Synthesis->CellDivision Essential for SeedlingDeath Seedling Death CellDivision->SeedlingDeath Leads to

Caption: Simplified mechanism of action for chloroacetanilide herbicides.

Conclusion

The use of this compound isomers, specifically 2-Ethyl-6-Methylaniline, as intermediates is fundamental to the production of effective chloroacetanilide herbicides. The protocols and data presented here provide a framework for researchers in the agrochemical field to synthesize and evaluate new aniline-based herbicidal compounds. A thorough understanding of the synthesis, biological testing, and mechanism of action is essential for the development of next-generation crop protection solutions.

References

Application Note and Protocol for the Purification of 2-Ethyl-4-Methylaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-4-methylaniline is an aromatic amine derivative that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this intermediate is critical for the successful synthesis and efficacy of the final products. Column chromatography is a widely employed technique for the purification of organic compounds, offering effective separation of the target molecule from impurities based on differential adsorption to a stationary phase.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. Due to the basic nature of the aniline (B41778) functional group, which can lead to peak tailing and irreversible adsorption on standard acidic silica gel, this protocol incorporates the use of a basic modifier in the mobile phase to ensure optimal separation and recovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective purification strategy.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [1]
XLogP3 2.1[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound, from initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the purified product.

Materials and Equipment

Chemicals & Solvents:

Equipment:

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • Filter paper

Method Development with Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3]

  • Prepare Eluents: Prepare a series of mobile phase mixtures of hexane and ethyl acetate with varying ratios (e.g., 95:5, 90:10, 80:20 v/v). To each mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.[4]

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Select the Mobile Phase: Choose the eluent system that provides a clear separation of the desired compound (Rf ≈ 0.2-0.4) from its impurities.

Column Chromatography Procedure
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand over the plug.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase selected from the TLC analysis (e.g., Hexane:Ethyl Acetate 95:5 with 1% Triethylamine).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, which helps in settling the silica bed. The top of the silica gel should never be allowed to run dry.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica until the solvent level is just at the top of the sand layer.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Begin elution with the initial, low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute compounds with higher polarity.[3]

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions using test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

Product Isolation
  • Combine Pure Fractions: Combine all the fractions that contain the pure product as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • Final Drying: Dry the resulting purified oil or solid under high vacuum to remove any residual solvent.

  • Characterization: Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical purification of this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) Hexane:Ethyl Acetate (95:5 to 80:20) + 1% Triethylamine
Initial Purity (by HPLC) 88%
Final Purity (by HPLC) >99%
Yield 85%
Rf of Pure Compound ~0.35 (in Hexane:Ethyl Acetate 90:10 + 1% TEA)

Safety Precautions

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

  • The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Workflow Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

ColumnChromatographyWorkflow TLC 1. TLC Method Development (Optimize Mobile Phase, Rf ~0.2-0.4) Prep 2. Column Preparation (Pack with Silica Gel Slurry) TLC->Prep Optimal Eluent Load 3. Sample Loading (Crude this compound) Prep->Load Elute 4. Elution (Gradient: Hexane/EtOAc + 1% TEA) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Monitor Analyze->Collect Continue/Stop Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 8. Solvent Evaporation (Rotary Evaporator) Combine->Evap Product Purified this compound Evap->Product

Caption: Workflow for this compound Purification.

References

Application Note: Functional Group Analysis of 2-Ethyl-4-Methylaniline using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 2-Ethyl-4-Methylaniline. The primary objective is to identify the characteristic functional groups present in the molecule by interpreting its infrared absorption spectrum. This method provides a rapid and reliable technique for structural confirmation and purity assessment, crucial for researchers, scientists, and professionals in drug development. The protocol outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation.

Introduction

This compound is an aromatic amine derivative with applications in various chemical syntheses, including the manufacturing of dyes, pharmaceuticals, and polymers. Accurate and efficient identification of its functional groups is essential for ensuring material quality and for monitoring chemical reactions. FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its functional groups. This results in a unique spectral fingerprint, allowing for the identification of key structural features.

The structure of this compound contains several key functional groups that exhibit characteristic absorption bands in the mid-infrared region: a primary aromatic amine (-NH2), an aromatic ring, and aliphatic chains (ethyl and methyl groups). This application note provides a comprehensive protocol for analyzing this compound using FTIR spectroscopy and a summary of the expected absorption bands.

Experimental Protocol

This protocol describes the analysis of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

1. Materials and Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 FTIR)

  • ATR accessory with a diamond or germanium crystal

  • This compound sample (liquid)

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2. Instrument Setup:

  • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Turn on the spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

  • Set the data acquisition parameters. Typical parameters for this analysis are:

    • Spectral Range: 4000 - 650 cm⁻¹[1]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)[2]

    • Apodization: Happ-Genzel

3. Sample Preparation and Measurement:

  • Background Spectrum:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.

    • Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

    • Collect the background spectrum.

  • Sample Analysis:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.[3]

    • Acquire the sample spectrum.

  • Cleaning:

    • After the measurement is complete, clean the ATR crystal surface thoroughly by wiping away the sample with a lint-free wipe and then cleaning with a solvent-soaked wipe. Ensure the crystal is completely dry before the next measurement.

4. Data Processing and Interpretation:

  • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption peaks and compare their positions and intensities with the expected values for the functional groups in this compound.

  • The region from 1500 to 650 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole.[4]

Data Presentation: Expected FTIR Absorption Bands for this compound

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3500 & 3300-3400Primary Aromatic Amine (N-H)Asymmetric & Symmetric StretchingMedium (two bands)
3000-3100Aromatic C-HStretchingMedium to Weak
2850-2960Aliphatic C-H (Ethyl & Methyl)StretchingMedium to Strong
1580-1650Primary Aromatic Amine (N-H)Bending (Scissoring)Medium to Strong
1585-1600 & 1400-1500Aromatic C=CRing StretchingMedium to Strong
1450-1470Aliphatic C-H (CH₂)Bending (Scissoring)Medium
1370-1380Aliphatic C-H (CH₃)Bending (Rocking)Medium
1250-1335Aromatic C-NStretchingStrong
665-910Primary Aromatic Amine (N-H)Out-of-plane Bending (Wagging)Broad, Strong
675-900Aromatic C-HOut-of-plane BendingStrong

Note: The exact peak positions can be influenced by the molecular environment and sample state.

Mandatory Visualization

The following diagram illustrates the logical workflow for the functional group analysis of this compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start instrument_setup Instrument Setup (Resolution, Range, Scans) start->instrument_setup background_scan Collect Background Spectrum (Clean ATR Crystal) instrument_setup->background_scan sample_prep Sample Preparation (Place liquid on ATR) background_scan->sample_prep data_acquisition Data Acquisition (Acquire Sample Spectrum) sample_prep->data_acquisition data_processing Data Processing (Baseline Correction, Normalization) data_acquisition->data_processing peak_identification Peak Identification (Compare with reference table) data_processing->peak_identification functional_group_analysis Functional Group Analysis peak_identification->functional_group_analysis report Generate Report functional_group_analysis->report end End report->end

Caption: Workflow for FTIR analysis of this compound.

Interpretation of a Representative Spectrum

A typical FTIR spectrum of this compound would exhibit the following key features:

  • N-H Stretching: Two distinct medium-intensity peaks are expected in the 3400-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[5][6][7] The presence of two bands is a clear indicator of a primary amine.[5]

  • C-H Stretching: In the region just below 3000 cm⁻¹, strong absorptions corresponding to the C-H stretching of the ethyl and methyl groups will be observed (typically 2960-2850 cm⁻¹).[8] Weaker bands above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) are indicative of the aromatic C-H stretching.[1][9]

  • N-H Bending: A medium to strong absorption band around 1620 cm⁻¹ is due to the N-H scissoring vibration of the primary amine.[5]

  • Aromatic C=C Stretching: The presence of the benzene (B151609) ring is confirmed by two or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[9][10]

  • C-N Stretching: A strong absorption band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.[5][6]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, and the pattern can sometimes provide information about the substitution pattern on the aromatic ring.[9]

  • N-H Wagging: A broad and strong band between 910-665 cm⁻¹ can be attributed to the N-H wagging of the primary amine.[5]

Conclusion

FTIR spectroscopy is a highly effective and efficient method for the functional group analysis of this compound. The technique provides a distinctive spectral fingerprint that allows for the unambiguous identification of the primary aromatic amine, aromatic ring, and aliphatic moieties. The protocol outlined in this application note is straightforward and can be readily implemented in both research and industrial settings to ensure the identity and quality of this important chemical compound.

References

Application Notes and Protocols for the Recrystallization of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Ethyl-4-Methylaniline via recrystallization. Due to the limited availability of specific solubility data for this compound, a systematic approach to solvent selection is outlined, followed by comprehensive recrystallization procedures.

Introduction

This compound is a substituted aniline (B41778) derivative with applications as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. The purity of this compound is critical for its intended use, and recrystallization is a powerful technique for its purification. This document details methods for selecting an appropriate solvent system and performing the recrystallization to obtain high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for handling the compound and developing a purification strategy.

PropertyValueReference
Molecular FormulaC9H13N[3][4]
Molecular Weight135.21 g/mol [3]
AppearanceNot specified, though anilines are often colorless to yellow or brown liquids or solids that can darken on exposure to air and light.[1][5]
XLogP32.1[3][4]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Protocol for Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Objective: To identify a suitable single or binary solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, cyclohexane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

Procedure:

  • Initial Solubility Screening (Room Temperature):

    • Place approximately 20-30 mg of crude this compound into a series of test tubes.

    • To each test tube, add 0.5 mL of a different solvent from the selection.

    • Agitate the mixtures thoroughly using a vortex mixer for 1-2 minutes.

    • Observe and record the solubility of the compound in each solvent at room temperature.

  • Hot Solubility Screening:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes.

    • Add the solvent dropwise while heating until the solid dissolves completely.

    • Record the approximate volume of solvent required and the temperature at which the compound dissolves.

  • Crystallization upon Cooling:

    • Allow the hot solutions to cool slowly to room temperature.

    • If crystallization does not occur, try to induce it by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound (if available).

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Observe and record the quantity and quality of the crystals formed.

Data Interpretation:

Based on the observations, a suitable solvent or solvent system can be selected.

ObservationInterpretation
Insoluble in both cold and hot solvent.The solvent is not suitable.
Soluble in the cold solvent.The solvent is too good for single-solvent recrystallization. It may be suitable as the "good" solvent in a binary system.
Sparingly soluble in the cold solvent, but completely soluble in the hot solvent.This is a potentially good solvent for single-solvent recrystallization.
Soluble in one solvent and insoluble in another miscible solvent.These two solvents may be a good candidate for a binary solvent system.

Table 2: Interpretation of Solvent Screening Results

Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent with the desired solubility characteristics has been identified.

Workflow Diagram:

G A Dissolution B Decolorization (Optional) A->B C Hot Filtration B->C D Crystallization C->D E Isolation D->E F Drying E->F G Pure Product F->G

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the compound completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce maximum crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Two-Solvent Recrystallization Protocol

This method is employed when a pair of miscible solvents is identified, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).

Logical Relationship Diagram:

G cluster_0 Solvent Properties cluster_1 Process Good_Solvent High Solubility Dissolve Dissolve in 'Good' Solvent Good_Solvent->Dissolve Poor_Solvent Low Solubility Add_Poor Add 'Poor' Solvent Poor_Solvent->Add_Poor Dissolve->Add_Poor Induce_Crystallization Crystallization Add_Poor->Induce_Crystallization

Caption: Logic of two-solvent recrystallization.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at or near its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 of the single-solvent recrystallization protocol, using the cold solvent mixture for washing.

Troubleshooting

ProblemPossible CauseSolution
Oiling Out (product separates as a liquid)The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too quickly.Use a lower boiling point solvent. Allow the solution to cool more slowly.
No Crystal FormationThe solution is not sufficiently supersaturated.Scratch the inner wall of the flask. Add a seed crystal. Evaporate some of the solvent.
Colored CrystalsColored impurities are present.Add activated charcoal to the hot solution before filtration.
Low RecoveryToo much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.Use the minimum amount of solvent necessary. Ensure the solution is thoroughly cooled. Allow sufficient time for crystallization.

Table 3: Troubleshooting Common Recrystallization Problems

Data Presentation

Quantitative data from recrystallization experiments should be recorded systematically to allow for comparison and optimization.

Experiment IDCrude Mass (g)Recrystallization MethodSolvent System (and ratio)Volume of Solvent (mL)Pure Mass (g)Recovery (%)Purity (e.g., by HPLC, GC)
EMA-R15.0Single-SolventEthanol254.28499.5%
EMA-R25.0Two-SolventToluene/Hexane (1:3)10/304.59099.8%

Table 4: Example Data Summary for Recrystallization of this compound

Disclaimer: The protocols provided are general guidelines. The optimal conditions for the recrystallization of this compound may vary and should be determined experimentally. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols for N-Alkylation of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-alkylation of 2-ethyl-4-methylaniline, a key synthetic transformation in the development of various chemical entities. The protocols outlined below describe two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides. These procedures are designed to be adaptable for the synthesis of a variety of N-alkylated derivatives.

Method 1: Reductive Amination using an Aldehyde and Pd/C Catalyst

This protocol details the N-ethylation of this compound via reductive amination with acetaldehyde (B116499), utilizing a palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor. This method is often favored for its mild reaction conditions and high selectivity.[1]

Experimental Protocol
  • Catalyst Activation: In a round-bottom flask, suspend 10% Pd/C (0.05 eq) in a solution of 2-propanol and water (9:1 v/v).

  • Add ammonium formate (5.0 eq) to the suspension and stir the mixture at room temperature for 5-10 minutes to activate the catalyst.

  • Reaction Mixture: To the activated catalyst mixture, add this compound (1.0 eq) followed by the dropwise addition of acetaldehyde (1.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of 2-propanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the 2-propanol. Dilute the residue with dichloromethane (B109758) (DCM) and wash with a saturated brine solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-ethyl-2-ethyl-4-methylaniline.

Data Presentation
Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsQuantity (for 10 mmol scale)
This compound135.211.01.35 g
Acetaldehyde44.051.10.48 g (0.62 mL)
10% Palladium on CarbonN/A0.050.53 g
Ammonium Formate63.065.03.15 g
2-Propanol60.10Solvent90 mL
Water18.02Solvent10 mL
Dichloromethane (DCM)84.93SolventFor extraction
Brine (Saturated NaCl)N/AWashFor washing
Anhydrous Sodium Sulfate142.04Drying AgentAs needed

Experimental Workflow

Reductive_Amination_Workflow start_node Start A Activate Pd/C with Ammonium Formate in 2-Propanol/Water start_node->A process_node process_node decision_node decision_node output_node output_node end_node End B Add this compound and Acetaldehyde A->B C Stir at Room Temperature B->C D Monitor by TLC C->D Reaction in progress D->C Incomplete E Filter through Celite D->E Complete F Concentrate Filtrate E->F G DCM Extraction & Brine Wash F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I I->end_node

Caption: Workflow for Reductive Amination.

Method 2: Direct N-Alkylation with an Alkyl Halide in an Ionic Liquid

This protocol describes a direct N-alkylation method using an alkyl halide as the alkylating agent. The use of an ionic liquid as the solvent can promote the reaction and improve selectivity for the mono-alkylated product.[2][3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄]).

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching and Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Extract the product with n-hexane.

  • Combine the organic layers and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure N-alkylated aniline.

Data Presentation
Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsQuantity (for 10 mmol scale)
This compound135.211.01.35 g
Ethyl Iodide155.971.11.72 g (0.89 mL)
[BMIM][BF₄]226.03Solvent~2-3 mL
Sodium Bicarbonate (sat. aq.)N/AQuenchFor quenching
n-Hexane86.18SolventFor extraction
Anhydrous Magnesium Sulfate120.37Drying AgentAs needed

Experimental Workflow

Direct_Alkylation_Workflow start_node Start A Dissolve Aniline in Ionic Liquid start_node->A process_node process_node decision_node decision_node output_node output_node end_node End B Add Alkyl Halide A->B C Heat to 60-80 °C B->C D Monitor by TLC C->D Reaction in progress D->C Incomplete E Cool to RT D->E Complete F Quench with NaHCO₃ and Extract with Hexane E->F G Wash with Water F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I I->end_node

Caption: Workflow for Direct N-Alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents such as alkyl halides and acetaldehyde are toxic and/or flammable. Handle with care.

  • Palladium on carbon is flammable, especially when dry. Handle with care and do not allow it to become dry and exposed to air.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Ethyl-4-Methylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-4-MethylAniline is a substituted aromatic amine with potential applications as a monomer in the synthesis of conducting polymers. Its structural similarity to other alkyl-substituted anilines suggests that its polymer, poly(this compound), could exhibit interesting electronic, optical, and solubility properties. The ethyl group at the ortho position and the methyl group at the para position are expected to influence the polymer's morphology, processability, and conductivity. Substituted anilines are often used to enhance the solubility of the resulting polymers in common organic solvents, a known limitation of the parent polyaniline (PANI).[1]

Polymers derived from aniline (B41778) and its analogs are of significant interest due to their wide range of applications in areas such as:

  • Conducting materials: For use in sensors, electrochromic devices, and antistatic coatings.

  • Corrosion inhibitors: As protective coatings for metals.

  • Organic electronics: In the development of transistors, light-emitting diodes, and photovoltaic cells.

  • Energy storage: As electrode materials in batteries and supercapacitors.

Potential Applications in Polymer Chemistry

Based on the properties of related polyanilines, poly(this compound) is anticipated to be a valuable material for various applications:

  • Soluble Conducting Polymers: The presence of the ethyl and methyl groups is likely to increase the solubility of the polymer in organic solvents compared to unsubstituted polyaniline, facilitating its processing into films and coatings.

  • Modified Electronic Properties: The alkyl substituents can tune the electronic properties of the polymer backbone, potentially affecting its conductivity and redox behavior.

  • Materials for Organic Electronics: Solution-processable conducting polymers are highly sought after for the fabrication of flexible and low-cost electronic devices.

  • Copolymerization: this compound can be used as a comonomer with aniline or other derivatives to tailor the properties of the resulting copolymers, such as solubility, conductivity, and morphology.

Experimental Protocols

The primary method for the synthesis of polyaniline and its derivatives is oxidative polymerization. This can be achieved through chemical or electrochemical methods.

This protocol describes a general method for the chemical oxidative polymerization of substituted anilines, adapted for this compound.

Materials:

Protocol:

  • Monomer Solution Preparation: Dissolve a specific molar amount of this compound in an aqueous acidic solution (e.g., 1 M HCl). The concentration of the monomer can be varied, but a typical starting point is 0.1 M. Stir the solution at a low temperature (0-5 °C) in an ice bath until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (APS) in deionized water. The molar ratio of oxidant to monomer is a critical parameter and is typically varied to optimize the polymerization. A common starting ratio is 1:1.

  • Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution, which is maintained at a low temperature. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for a predetermined period (e.g., 2-24 hours) to allow the polymerization to proceed to completion.

  • Polymer Isolation and Washing: The resulting polymer precipitate is collected by filtration. The polymer is then washed extensively with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The washed polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • (Optional) De-doping: To obtain the non-conducting emeraldine (B8112657) base form, the doped polymer can be treated with a base, such as ammonium hydroxide.

Experimental Workflow for Chemical Oxidative Polymerization:

G A Prepare Monomer Solution (this compound in 1M HCl) C Initiate Polymerization (Add Oxidant to Monomer at 0-5 °C) A->C B Prepare Oxidant Solution (Ammonium Persulfate in Water) B->C D Polymerization Reaction (Stir for 2-24 hours) C->D E Isolate Polymer (Filtration) D->E F Wash Polymer (with Water and Methanol) E->F G Dry Polymer (Vacuum Oven at 60 °C) F->G H Characterization G->H

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface, offering better control over film thickness and morphology.

Materials and Equipment:

  • This compound (monomer)

  • An appropriate electrolyte solution (e.g., 1 M HCl)

  • Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Protocol:

  • Electrolyte Preparation: Prepare an electrolyte solution containing the monomer (e.g., 0.1 M this compound) and a supporting electrolyte (e.g., 1 M HCl).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Polymerization: Apply a potential to the working electrode using a potentiostat. The polymerization can be carried out potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential between defined limits). The polymer film will grow on the surface of the working electrode.

  • Washing and Drying: After polymerization, the polymer-coated electrode is removed from the cell, rinsed with deionized water, and dried.

Logical Relationship for Electrochemical Polymerization:

G Monomer This compound Polymer Poly(this compound) Film Monomer->Polymer Electrolyte Acidic Electrolyte Electrolyte->Polymer Potential Applied Potential Potential->Polymer

Caption: Key components for the electrochemical synthesis of poly(this compound).

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, morphology, and properties.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure.

    • UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.

  • Morphological Analysis:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Conductivity Measurement:

    • Four-Point Probe Method: To measure the electrical conductivity of the polymer film or pellet.

Quantitative Data (Analogous from Related Polymers)

The following tables summarize typical quantitative data for polyaniline derivatives that are structurally related to poly(this compound). These values provide an expected range for the properties of poly(this compound).

Table 1: Electrical Conductivity of Polyaniline Derivatives

PolymerDopantConductivity (S/cm)Reference
Poly(2-ethylaniline)Various10⁻⁷ to 10⁻⁴[1]
Poly(aniline-co-o-ethyl aniline)HCl1.143 x 10⁻³[2]
Poly(N-methylaniline)HClVaries with synthesis[3]

Table 2: Thermal Stability of Polyaniline Derivatives

PolymerAtmosphereOnset of Major Decomposition (°C)
Poly(2-ethylaniline)N₂> 300
Poly(N-methylaniline)Air~293 (dopant loss), ~743 (backbone)
Poly(N-methylaniline)N₂~434 (dopant loss), ~817 (backbone)

Signaling Pathway Analogy: Doping and Conduction Mechanism

The electrical conductivity in polyanilines is achieved through a process called doping, where the polymer is protonated by an acid. This creates charge carriers (polarons and bipolarons) that can move along the polymer chain.

G cluster_0 Doping Process cluster_1 Conduction Mechanism A Emeraldine Base (Non-conducting) C Emeraldine Salt (Conducting) A->C + Acid B Protonation (H+) C->A - Base D Polaron/Bipolaron Formation (Charge Carriers) C->D E Charge Delocalization (along π-conjugated backbone) D->E F Electrical Conductivity E->F

Caption: The doping mechanism leading to electrical conductivity in polyanilines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Ethyl-4-Methylaniline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature within the recommended range. - Ensure efficient stirring to improve mass transfer.
Catalyst deactivation- Use fresh catalyst. - Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading.
Suboptimal reaction conditions- Optimize the hydrogen pressure for hydrogenation reactions. - Adjust the solvent system; a mixture like 2-propanol/water may enhance the reaction rate.[1]
Product loss during workup- Use a suitable extraction solvent like ethyl acetate (B1210297).[2] - Perform multiple extractions to ensure complete recovery. - Optimize the pH during aqueous workup to prevent the product from remaining in the aqueous layer.
Formation of Side Products (Impurities) Oxidation of the aniline (B41778) product- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the purified product under an inert atmosphere and protected from light.
Over-alkylation or other side reactions- Control the reaction temperature carefully. - Use a selective catalyst. For instance, in related aniline syntheses, Pd/C has been shown to be effective.[1][3]
Presence of starting material in the final product- Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material. - If the reaction has stalled, consider adding a fresh portion of the catalyst.
Discoloration of the Final Product Formation of colored oxidation products and polymers- Purify the product using vacuum distillation or column chromatography to remove non-volatile impurities.[4] - Store the final product under an inert atmosphere and in a dark, cool place.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route for this compound?

A1: The catalytic hydrogenation of the corresponding nitro compound, 1-ethyl-2-methyl-4-nitrobenzene, is a highly effective and widely used method. A reported synthesis using 10% Palladium on activated carbon (Pd/C) as a catalyst in ethyl acetate at 20-24°C under a hydrogen atmosphere has been shown to achieve a yield of 88.0%.[3]

Q2: What are the critical reaction parameters to control for optimal yield in the hydrogenation of 1-ethyl-2-methyl-4-nitrobenzene?

A2: For optimal yield, it is crucial to control the following parameters:

  • Catalyst: The choice and quality of the catalyst are paramount. 10% Pd/C is a common and effective choice.

  • Hydrogen Pressure: Maintaining a consistent and appropriate hydrogen pressure is essential for driving the reaction to completion.

  • Temperature: The reaction is typically run at or slightly above room temperature (20-24°C).[3] Exceeding the optimal temperature can lead to side reactions.

  • Solvent: Ethyl acetate is a suitable solvent for this reaction.[3]

  • Purity of Starting Materials: Impurities in the starting material or solvent can poison the catalyst and reduce the yield.

Q3: How can I purify the crude this compound?

A3: Common purification methods for aniline derivatives include:

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities and high-boiling point side products.[4]

  • Column Chromatography: Using a silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can effectively separate the desired product from impurities with similar boiling points.[1][4]

  • Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization can be a highly effective purification technique.[4]

Q4: My final product is dark in color. What is the cause and how can I prevent it?

A4: The dark color is likely due to the formation of colored oxidation products and polymers, a common issue with aniline compounds.[4] To prevent this:

  • During synthesis, work under an inert atmosphere (nitrogen or argon).

  • Use degassed solvents.

  • After purification, store the this compound under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a reported high-yield synthesis.[3]

Materials:

  • 1-ethyl-2-methyl-4-nitrobenzene

  • 10% Palladium on activated carbon (Pd/C)

  • Ethyl acetate (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 1-ethyl-2-methyl-4-nitrobenzene in ethyl acetate.

  • Carefully add 10% Pd/C to the solution under a stream of inert gas.

  • Seal the vessel and purge it with the inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at 20-24°C.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC.

  • Once the reaction is complete, vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reported High-Yield Synthesis of this compound

Starting MaterialCatalystSolventTemperatureYieldReference
1-ethyl-2-methyl-4-nitrobenzene10% Pd/CEthyl acetate20-24°C88.0%[3]

Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes (Illustrative)

ParameterCondition 1Condition 2Condition 3
Catalyst 5% Pd/C10% Pd/CRaney Nickel
Pressure (MPa) 1.01.52.0
Temperature (°C) 150180200
Catalyst Loading (wt%) 0.08%0.1%1.0%
Expected Outcome Lower reaction rateBalanced rate and selectivityHigher rate, potentially lower selectivity

Note: This table is illustrative and based on general principles and data from the synthesis of similar anilines.[5] Optimal conditions for this compound should be determined experimentally.

Visualizations

experimental_workflow start_end start_end process process analysis analysis product product A Start B Dissolve Starting Material in Ethyl Acetate A->B C Add Pd/C Catalyst (under inert gas) B->C D Hydrogenation (H2 pressure, 20-24°C) C->D E Monitor Reaction (TLC/GC) D->E In progress E->D Incomplete F Filter to Remove Catalyst E->F Complete G Solvent Evaporation F->G H Purification (Vacuum Distillation) G->H I Final Product: This compound H->I J End I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue issue question question solution solution cause cause A Low Yield B Is the reaction complete? (Check TLC/GC) A->B C No B->C No D Yes B->D Yes E Increase reaction time/temp Check H2 pressure C->E F Was the catalyst active? D->F G No F->G No H Yes F->H Yes I Use fresh catalyst Check for poisons G->I J Significant product loss during workup? H->J K Yes J->K Yes L Optimize extraction pH Perform multiple extractions K->L

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Identifying common impurities in 2-Ethyl-4-MethylAniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in 2-Ethyl-4-Methylaniline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can generally be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the compound.

  • Degradation Products: These form over time due to exposure to air, light, or temperature fluctuations.

  • Residual Solvents: These are solvents used during the synthesis and purification process that are not completely removed.

Q2: What specific process-related impurities should I be aware of?

A2: The specific impurities will depend on the synthetic method. Two common routes for producing substituted anilines are:

  • Alkylation of a substituted aniline (B41778) (e.g., o-toluidine): This can lead to:

  • Reduction of a substituted nitrobenzene (B124822) (e.g., 2-ethyl-4-methyl-nitrobenzene): This process may result in:

    • Unreacted Starting Material: Residual 2-ethyl-4-methyl-nitrobenzene.

    • Intermediates of Reduction: Compounds such as N-(2-ethyl-4-methylphenyl)hydroxylamine and 2-ethyl-4-methyl-nitrosobenzene can be present if the reduction is incomplete.[1]

Q3: My this compound has developed a color over time. What could be the cause?

A3: The development of a yellow or brown color in aniline compounds upon storage is a common issue. This is typically due to oxidative degradation . Aromatic amines are susceptible to oxidation, which can lead to the formation of colored polymeric impurities. It is crucial to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize this degradation.

Q4: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?

A4: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for quantitative purity analysis due to its precision and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for the separation and identification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is an excellent method for absolute purity determination and structural elucidation of unknown impurities.

Troubleshooting Guides

Problem: Unexpected peaks are observed in the Gas Chromatography (GC) analysis.

Possible Causes and Solutions:

  • Isomeric Impurities: The presence of positional isomers (e.g., 2-ethyl-6-methylaniline) can lead to closely eluting peaks.

    • Troubleshooting: Optimize the GC temperature program to improve separation. If isomers are suspected, obtaining reference standards for comparison is recommended. A mass spectrometry (MS) detector will be crucial in distinguishing between isomers based on their fragmentation patterns.

  • Starting Material Residue: Incomplete reaction can leave behind starting materials like o-toluidine or the corresponding nitrobenzene.

    • Troubleshooting: Analyze a sample of the starting materials under the same GC conditions to confirm their retention times.

  • Thermal Degradation: The high temperatures of the GC inlet can sometimes cause degradation of the analyte or impurities.

    • Troubleshooting: Lower the injector temperature and observe if the unexpected peak diminishes.

Problem: The High-Performance Liquid Chromatography (HPLC) purity value is lower than expected.

Possible Causes and Solutions:

  • Non-volatile Impurities: HPLC is effective at detecting non-volatile impurities that would not be observed by GC. These could include salts or polymeric degradation products.

    • Troubleshooting: Use a diode-array detector (DAD) or photodiode-array (PDA) detector to assess peak purity and look for co-eluting species. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the unknown peaks.

  • Poor Peak Shape: Tailing or fronting of the main peak can lead to inaccurate integration and a lower calculated purity.

    • Troubleshooting: Adjust the mobile phase pH. Aromatic amines can exhibit poor peak shape on standard C18 columns; consider using a column with a different stationary phase or end-capping. The use of a mobile phase additive, such as a small amount of a competing amine (e.g., triethylamine), can also improve peak shape.

Impurity Data Summary

The following table summarizes potential impurities in this compound, their likely origin, and recommended analytical techniques for their detection.

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique(s)
o-ToluidineCH₃C₆H₄NH₂Starting material (alkylation route)GC-MS, HPLC
2-Ethyl-4-methyl-nitrobenzeneC₂H₅(CH₃)C₆H₃NO₂Starting material (reduction route)GC-MS, HPLC
N-(2-ethyl-4-methylphenyl)hydroxylamineC₂H₅(CH₃)C₆H₃NHOHIncomplete reduction byproductLC-MS
2-Ethyl-6-methylanilineC₂H₅(CH₃)C₆H₃NH₂Isomeric byproductGC-MS, HPLC
Oxidized Polymeric Species(C₉H₁₁N)nDegradation productHPLC, UV-Vis Spectroscopy
Residual Solvents (e.g., Toluene, Ethanol)-Synthesis/PurificationHeadspace GC-MS

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile process-related impurities and residual solvents.

  • Instrumentation: A standard GC system equipped with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Analysis: The percentage of impurities can be estimated based on the relative peak areas in the total ion chromatogram. Identification of unknown peaks can be achieved by comparing their mass spectra against a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides accurate quantification of the main component and non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer at pH 7).

    • Initial conditions may start with a lower percentage of acetonitrile and gradually increase to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is typically determined by area normalization. For higher accuracy, a certified reference standard should be used to create a calibration curve.

Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity

qNMR is a primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

  • Data Processing:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P_std = purity of the internal standard

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Workflow cluster_results Results & Identification start This compound Sample synthesis Potential Synthesis Byproducts (Isomers, Unreacted Starting Materials) start->synthesis degradation Potential Degradation Products (Oxidation Products) start->degradation hplc HPLC Analysis (Purity, Non-volatiles) synthesis->hplc gcms GC-MS Analysis (Volatiles, Isomers) synthesis->gcms degradation->hplc identification Impurity Identification hplc->identification gcms->identification nmr NMR Analysis (Structure, Absolute Purity) nmr->identification quantification Impurity Quantification identification->quantification report Purity Report quantification->report

Caption: Workflow for the identification and quantification of impurities in this compound.

Signaling_Pathway cluster_synthesis Synthetic Route (Reduction) cluster_impurities Potential Impurities A 2-Ethyl-4-Methyl- Nitrobenzene B Reduction Intermediate (e.g., Hydroxylamine) A->B Partial Reduction D Unreacted Starting Material A->D Carryover C This compound (Product) B->C Complete Reduction E Incomplete Reduction Byproduct B->E Incomplete Reaction

Caption: Potential impurity formation pathway during the synthesis of this compound via nitrobenzene reduction.

References

Technical Support Center: Purification of Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of colored impurities from aniline (B41778) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why has my aniline sample turned yellow, red, or brown?

The discoloration of aniline compounds is most commonly caused by aerial oxidation.[1][2][3] The amino group in aniline is susceptible to oxidation, especially when exposed to air and light, leading to the formation of highly colored polymeric byproducts and compounds like p-benzoquinone.[1][4][5] This process can be accelerated by the presence of trace metal impurities.

Q2: What are the common types of colored impurities in aniline?

Colored impurities in aniline are typically oxidation products.[6] These can include:

  • Azobenzene: Formed in alkaline solutions.[5]

  • Violaniline: A violet-colored compound formed in the presence of arsenic acid.[5]

  • Aniline black: A complex polymer formed with strong oxidizing agents like chromic acid or chlorates.[5]

  • Quinones: Such as p-benzoquinone, which are yellow.[1]

Q3: How can I prevent my purified aniline from discoloring during storage?

To minimize discoloration, purified aniline should be stored under an inert atmosphere, such as nitrogen or argon, in a cool, dark place.[1] Using amber glass bottles can also help to protect it from light. Storing at a neutral pH and low temperatures (around 4°C) has been found to provide the best stability.[7]

Q4: Is a discolored aniline sample still usable for my synthesis?

While a discolored sample may still be of relatively high purity, the colored impurities can sometimes interfere with subsequent reactions, such as by poisoning catalysts.[1][6] For many applications, especially in drug development, it is best practice to purify the aniline to remove these impurities before use.[4]

Q5: What are the most effective methods for removing colored impurities from aniline?

The most common and effective methods for purifying aniline and removing colored impurities are:

  • Distillation: Vacuum or steam distillation is highly effective for liquid anilines.[1][4][8]

  • Recrystallization: This is the preferred method for solid aniline derivatives.[1][2][9]

  • Activated Carbon Treatment: This can be used during recrystallization to adsorb colored impurities.[9][10]

  • Acid-Base Extraction: This technique can remove neutral organic impurities.[1]

Troubleshooting Guides

Problem: My liquid aniline is colored (yellow to dark red/brown).

This is a classic sign of oxidation.[1] The appropriate purification method depends on the stability of your specific aniline compound.

  • Solution 1: Vacuum Distillation. This is often the easiest way to separate aniline from non-volatile polymeric impurities.[4] Lowering the pressure reduces the boiling point, minimizing thermal degradation.[4] Adding a small amount of zinc dust to the distillation flask can help prevent oxidation during heating.[1]

  • Solution 2: Steam Distillation. This method is effective for removing high-boiling point impurities and is suitable for anilines that are steam volatile and insoluble in water.[8][11][12]

Problem: My solid aniline derivative is discolored.
  • Solution 1: Recrystallization. This is the most common and effective method for purifying solid organic compounds.[2][9] The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Solution 2: Activated Carbon Treatment during Recrystallization. If recrystallization alone does not remove the color, adding a small amount of activated charcoal to the hot solution can help adsorb the colored impurities.[9][10] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[9]

Problem: My purified aniline becomes colored again quickly.
  • Cause: Exposure to air and light.[3]

  • Solution: Store the purified aniline under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored flask or vial, and keep it in a cool, dark place.[1]

Data Presentation

The effectiveness of purification methods is often qualitative (visual inspection of color) or measured by techniques like HPLC, GC, or melting point analysis.[2] The following table summarizes the general applicability of common purification techniques.

Purification MethodType of AnilineCommon Impurities RemovedKey Considerations
Vacuum Distillation LiquidHigh-boiling polymeric oxidation productsIdeal for thermally sensitive compounds.[4]
Steam Distillation Liquid (steam volatile, water-insoluble)Non-volatile and high-boiling impuritiesCan be a slow process.[11]
Recrystallization SolidColored oxidation products, process-related impuritiesSolvent selection is crucial for good recovery.[9]
Activated Carbon Solid (during recrystallization)Adsorbs a wide range of colored impuritiesUse sparingly to avoid adsorbing the desired product.[9]
Acid-Base Extraction Liquid or SolidNeutral organic impuritiesThe aniline is protonated and moves to the aqueous layer.[1]

Experimental Protocols

Protocol 1: Vacuum Distillation of Aniline
  • Preparation: Place the discolored liquid aniline (e.g., 25 mL) into a round-bottom flask with boiling stones.[4]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed, using grease if necessary to achieve a good vacuum.[4]

  • Vacuum Application: Turn on the vacuum pump. The liquid may bubble as dissolved gases and volatile impurities are removed.[4]

  • Heating: Gently heat the flask. An aluminum foil skirt around the flask can help with even heating.[4]

  • Distillation: Collect the colorless aniline distillate in the receiving flask. The boiling point will depend on the pressure; for example, at 20 mmHg, aniline boils at approximately 72°C.[4]

  • Storage: Transfer the purified, colorless aniline to a clean, dry, amber glass bottle and store it under an inert atmosphere.[1]

Protocol 2: Recrystallization of a Solid Aniline Derivative with Activated Carbon
  • Solvent Selection: In a test tube, find a suitable solvent that dissolves the crude aniline derivative when hot but not at room temperature.[9]

  • Dissolution: Place the crude, colored solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.[9]

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal (typically 1-2% of the solute weight).[9]

  • Hot Filtration: Reheat the solution to boiling for a few minutes.[9] Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the activated charcoal.[9]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[9]

Visualizations

G cluster_start Start: Discolored Aniline Compound cluster_decision Decision Point cluster_liquid_path Liquid Purification cluster_solid_path Solid Purification cluster_end End Product start Discolored Aniline is_solid Is the compound a solid? start->is_solid distillation Vacuum or Steam Distillation is_solid->distillation No (Liquid) recrystallize Recrystallization is_solid->recrystallize Yes (Solid) pure_product Pure, Colorless Aniline distillation->pure_product is_colored Is solution still colored? recrystallize->is_colored add_carbon Add Activated Carbon & Hot Filter is_colored->add_carbon Yes is_colored->pure_product No add_carbon->pure_product

Caption: Troubleshooting workflow for purifying discolored aniline compounds.

G cluster_workflow Experimental Workflow: Recrystallization with Decolorization dissolve 1. Dissolve crude solid in minimum hot solvent check_color 2. Check for color dissolve->check_color add_carbon 3. Add activated carbon and reheat check_color->add_carbon Colored cool 5. Cool filtrate slowly to crystallize check_color->cool Colorless hot_filter 4. Hot filtration to remove carbon add_carbon->hot_filter hot_filter->cool isolate 6. Isolate pure crystals (vacuum filtration) cool->isolate dry 7. Dry crystals isolate->dry

Caption: Experimental workflow for recrystallization with activated carbon.

References

2-Ethyl-4-MethylAniline degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-Methylaniline. The information is designed to address common challenges related to its degradation pathways and stability.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellow or brownish color upon storage. What is the cause and can I still use it?

A1: The discoloration of aniline (B41778) compounds, including this compound, is a common issue caused by atmospheric oxidation.[1] Exposure to air and light can initiate oxidation reactions, leading to the formation of colored impurities, which may include quinone-imines, azoxy, azo compounds, and polymeric materials.

Whether the sample is still usable depends on the sensitivity of your application. For applications requiring high purity, it is recommended to purify the material before use. For less sensitive applications, the presence of minor colored impurities may not significantly impact the outcome. However, it is always best practice to use a purified, colorless sample.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • Oxidation: The amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal ions.[2][3]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Heat (Thermal Degradation): Elevated temperatures can accelerate the rate of degradation reactions. The rate of thermal degradation for amines generally increases with higher temperatures and concentrations.

  • pH: Aromatic amines can be less stable in acidic conditions.[4]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of anilines, the following are plausible degradation products:

  • Oxidation Products: N-oxides, nitroso, and nitro derivatives from oxidation of the amino group.

  • Coupling Products: Dimerization can lead to the formation of azo or azoxy compounds.

  • Ring Oxidation Products: Hydroxylation of the aromatic ring can lead to the formation of aminophenol derivatives.

  • Polymeric Materials: Further oxidation and polymerization can result in the formation of complex, colored polymeric substances.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity and degradation over time.

  • Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector, is effective for analyzing the purity of volatile compounds like this compound and identifying degradation products.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple qualitative assessment of the presence of impurities.

  • UV-Vis Spectroscopy: A change in the UV-Vis spectrum, particularly the appearance of new absorption bands at longer wavelengths, can indicate the formation of colored degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions involving this compound.

Possible Cause Troubleshooting Step
Degradation of starting material Assess the purity of the this compound sample using HPLC or GC. If impurities are detected, purify the starting material by distillation or column chromatography.
Reaction with air (oxidation) Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Photodegradation Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Issue 2: Formation of colored byproducts during a reaction.

Possible Cause Troubleshooting Step
Oxidative coupling Degas solvents and run the reaction under an inert atmosphere. Consider adding an antioxidant if compatible with the reaction chemistry.
Thermal degradation If the reaction is run at elevated temperatures, consider if a lower temperature could be used. Minimize the reaction time at high temperatures.
Contamination with metal ions Use high-purity reagents and solvents. If metal catalysis is suspected, consider the use of a chelating agent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC with a UV or MS detector, to identify and quantify any degradation products.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionDuration (hours)This compound (%)Degradant 1 (%)Degradant 2 (%)Total Degradation (%)
0.1 M HCl, 60°C2492.54.21.87.5
0.1 M NaOH, 60°C2498.10.80.51.3
3% H₂O₂, RT2485.38.93.514.7
80°C Heat4895.72.11.13.2
Photolysis2491.25.52.38.8

Note: The data in this table is illustrative and not based on experimental results.

Protocol 2: Purification of Discolored this compound by Vacuum Distillation

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is dry.

2. Sample Preparation:

  • Place the discolored this compound into the distillation flask. Add a magnetic stir bar or boiling chips.

3. Distillation:

  • Begin stirring and gradually apply vacuum.

  • Heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The colorless, purified product should be collected in the receiving flask.

  • Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

4. Storage:

  • Store the purified, colorless this compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at a low temperature to prevent further degradation.

Visualizations

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products A This compound B N-Oxide/Nitroso/Nitro Derivatives A->B Oxidation C Azo/Azoxy Dimers A->C Oxidative Coupling D Hydroxylated Derivatives (Aminophenols) A->D Photodegradation/ Oxidation E Polymeric Materials B->E Further Oxidation/ Polymerization C->E Further Reaction D->E Further Oxidation

Caption: Plausible degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Outcomes start Start: this compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (Light Exposure) start->photo analysis Sample Analysis (HPLC, GC-MS, etc.) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways Data Interpretation products Characterize Degradation Products analysis->products Data Interpretation method Develop Stability-Indicating Method analysis->method Method Validation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reactions for 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-Methylaniline. The following information is designed to help optimize reaction conditions, with a specific focus on temperature control to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and how does temperature influence them?

A1: Common synthetic routes include the direct alkylation of p-toluidine (B81030) and the reductive amination of a corresponding carbonyl compound. Temperature is a critical parameter in both methods. In direct alkylation, higher temperatures can lead to undesired side products through over-alkylation and C-alkylation. For reductive amination, temperature control is crucial during the reduction step to prevent side reactions and ensure the stability of the reducing agent.

Q2: I am observing a significant amount of di-ethylated byproduct (N,N-diethyl-4-methylaniline). How can I minimize this?

A2: The formation of the tertiary amine is a common issue of over-alkylation.[1] To minimize this, you should:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second ethylation.[1]

  • Adjust Stoichiometry: Use a molar ratio of the aniline (B41778) to the ethylating agent that is not in large excess of the alkylating agent.[1]

  • Slow Addition of Reagents: A gradual addition of the ethylating agent can help maintain its low concentration in the reaction mixture, thus disfavoring the further reaction of the desired product.

Q3: My reaction is producing colored impurities and tar-like substances. What is the likely cause?

A3: The formation of colored impurities and tars is often an indication that the reaction temperature is too high, leading to decomposition of reactants or products. Oxidation of the aniline can also contribute to color formation. Consider the following:

  • Lower the Reaction Temperature: Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation.

Q4: The reaction is very slow or seems to have stalled. What steps can I take?

A4: A stalled reaction can be due to several factors, including temperature.

  • Insufficient Temperature: Some reactions require a certain activation energy to proceed at a reasonable rate. If you suspect the temperature is too low, a gradual and controlled increase while monitoring the reaction progress by TLC or GC is recommended.

  • Reagent/Catalyst Inactivity: Ensure the purity and activity of your starting materials and any catalysts.

  • Poor Solubility: The reactants may not be sufficiently soluble at lower temperatures. A change in solvent or a slight increase in temperature might be necessary.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Reaction temperature is too low, leading to an incomplete reaction.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress.
Reaction temperature is too high, causing product decomposition.Lower the reaction temperature and potentially increase the reaction time.
Impure starting materials.Purify starting materials before the reaction.
Presence of N,N-diethyl-4-methylaniline (Over-alkylation) High reaction temperature favoring the second alkylation.Maintain a lower and more controlled reaction temperature.[1]
Excess of the ethylating agent.Use a stoichiometric equivalent or only a slight excess of the ethylating agent.[1]
Formation of C-Alkylated Byproducts High reaction temperature.Lower reaction temperatures generally favor N-alkylation over C-alkylation.
Reaction Stalls Insufficient temperature.Cautiously increase the reaction temperature while monitoring for byproduct formation.
Deactivated catalyst.Use fresh catalyst or consider a different catalytic system.
Darkening of Reaction Mixture / Tar Formation Excessively high reaction temperature.Reduce the reaction temperature.
Presence of oxygen.Ensure the reaction is carried out under an inert atmosphere.

Experimental Protocols

The following are generalized protocols for common synthetic routes to this compound, with an emphasis on temperature control. Disclaimer: These are example protocols and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Reductive Amination of 4-Methylacetophenone

This protocol involves the formation of an imine from 4-methylacetophenone and ammonia (B1221849), followed by reduction.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methylacetophenone in an appropriate solvent (e.g., methanol, ethanol).

    • Add a source of ammonia (e.g., ammonium (B1175870) acetate, ammonia in ethanol).

    • Stir the mixture at room temperature (20-25 °C) for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or GC.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add a reducing agent (e.g., sodium borohydride) in portions, ensuring the temperature does not exceed 20-25 °C.[1]

    • After the addition is complete, allow the reaction to stir at room temperature for 10-12 hours.[1]

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Direct Ethylation of p-Toluidine

This protocol describes the direct alkylation of p-toluidine with an ethylating agent.

  • Reaction Setup:

    • In a pressure-rated vessel, combine p-toluidine and the ethylating agent (e.g., ethyl bromide) in a 1:1 to 1:1.2 molar ratio.[1]

    • A solvent may or may not be necessary depending on the specific conditions.

  • Reaction:

    • Seal the vessel and stir the mixture at room temperature (20-25 °C) for 24 hours.[1] For less reactive ethylating agents, a moderate increase in temperature (e.g., 40-60 °C) may be required, but this should be carefully optimized to avoid over-alkylation.

  • Work-up:

    • After the reaction, cool the mixture and carefully add a base (e.g., 10% sodium hydroxide (B78521) solution) to neutralize the acid formed and liberate the free amine.[1]

    • Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.

    • Purify the product.

Data Presentation

The optimal temperature for reactions producing this compound is highly dependent on the specific synthetic route. The following table summarizes the general effects of temperature based on analogous reactions.

Synthetic RouteTemperature RangeExpected Outcome at Optimal TemperaturePotential Issues Outside Optimal Range
Reductive Amination 0-25 °C (during reduction)High yield of the desired secondary amine.Too High: Reduction of the carbonyl starting material, decomposition of the reducing agent, potential for side reactions.
Direct Alkylation (with Ethyl Bromide) Room Temperature (~20-25 °C)Good conversion to the mono-ethylated product.Too High: Increased formation of N,N-diethyl-4-methylaniline and C-alkylated byproducts.[1]
Catalytic Alkylation (with Ethanol) 100-200 °C (catalyst dependent)Formation of the N-ethylated product.Too High: Over-alkylation, C-alkylation, and potential catalyst degradation.

Visualizations

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Start: 4-Methylacetophenone & Ammonia Source Imine_Formation Imine Formation (Solvent, RT, 2-4h) Start->Imine_Formation Cooling Cool to 0-5 °C Imine_Formation->Cooling Reduction Slow Addition of Reducing Agent (T < 25 °C) Cooling->Reduction Stirring Stir at RT (10-12h) Reduction->Stirring Workup Aqueous Work-up & Extraction Stirring->Workup Purification Purification (Chromatography/Distillation) Workup->Purification End Product: 2-Ethyl-4- Methylaniline Purification->End

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Product Check_Temp Is the reaction temperature optimal? Start->Check_Temp Temp_Too_Low Increase temperature gradually Check_Temp->Temp_Too_Low No (Too Low) Temp_Too_High Decrease temperature & increase time Check_Temp->Temp_Too_High No (Too High) Check_Reagents Are starting materials and catalysts pure/active? Check_Temp->Check_Reagents Yes End Yield Improved Temp_Too_Low->End Temp_Too_High->End Purify_Reagents Purify/replace reagents Check_Reagents->Purify_Reagents No Check_Monitoring Is reaction monitoring (TLC/GC) effective? Check_Reagents->Check_Monitoring Yes Purify_Reagents->End Optimize_Monitoring Optimize monitoring technique Check_Monitoring->Optimize_Monitoring No Optimize_Monitoring->End

Caption: A logical guide for troubleshooting low reaction yields.

References

Troubleshooting peak tailing in HPLC analysis of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of anilines.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in the HPLC analysis of anilines?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In quantitative terms, a peak is considered to be tailing if its asymmetry factor (As) or tailing factor (Tf) is greater than 1.2.[2][3]

This distortion is problematic for several reasons:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[4]

  • Reduced Resolution: The broadening of the peak's tail can cause it to merge with adjacent peaks, compromising the separation (resolution).[4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's sensitivity.

Anilines, as basic compounds, are particularly prone to tailing due to their tendency to engage in secondary interactions with the stationary phase.[3][4]

Q2: What is the primary cause of peak tailing when analyzing anilines on a silica-based column?

The most frequent cause of peak tailing for basic compounds like anilines is the secondary interaction between the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][5][6]

This interaction occurs because:

  • At a mobile phase pH above 3, the acidic silanol groups can deprotonate, becoming negatively charged (SiO⁻).[3]

  • Anilines, being basic, are protonated in the acidic mobile phase, carrying a positive charge (R-NH₃⁺).

  • The positively charged aniline (B41778) molecules are then strongly attracted to the negatively charged silanol sites through an undesirable ionic interaction. This secondary retention mechanism has slow kinetics compared to the primary hydrophobic retention, resulting in a tailing peak shape.[7]

cluster_0 Silica (B1680970) Surface (pH > 3) cluster_1 Mobile Phase Silanol Ionized Silanol (SiO⁻) C18 C18 Chain (Primary Retention) Aniline Protonated Aniline (R-NH₃⁺) Aniline->Silanol  Secondary Interaction  (Ionic) - Causes Tailing Aniline->C18  Primary Interaction  (Hydrophobic)

Caption: Analyte interactions with a C18 stationary phase.

Q3: How can I troubleshoot and eliminate peak tailing caused by silanol interactions?

Several strategies can be employed to minimize silanol interactions and improve the peak shape of anilines. These methods focus on modifying the mobile phase or selecting a more appropriate column.

Method 1: Mobile Phase pH Adjustment

Operating at a low mobile phase pH (typically between 2.5 and 3.0) is a highly effective strategy.[3] At this pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction with protonated aniline molecules.[3][6]

Experimental Protocol: Low pH Mobile Phase Preparation

  • Choose an Acid: Use a high-purity acid compatible with your detector. Formic acid (0.1%) or phosphoric acid are common choices.[8][9] For LC-MS applications, volatile additives like formic acid are required.[8]

  • Preparation:

    • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Add the acid to achieve the target concentration (e.g., add 1.0 mL of formic acid to 999 mL of water for a 0.1% solution).

    • Mix this aqueous component with the appropriate amount of organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase until a stable baseline is achieved before injecting your sample.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Analyte Mobile Phase pH Tailing Factor (As) Peak Shape
Methamphetamine 7.0 2.35 Severe Tailing
Methamphetamine 3.0 1.33 Improved Symmetry

Data derived from a representative example for basic compounds.[3]

Method 2: Use of a Competing Base

Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also improve peak shape. The TEA molecules are small and basic, allowing them to interact with and effectively "mask" the active silanol sites, preventing the larger aniline analytes from accessing them.[10] This approach is generally less common with modern high-performance columns.

Method 3: Column Selection

Using a column designed to minimize silanol interactions is often the best long-term solution.

Table 2: HPLC Column Selection Guide for Anilines

Column Type Description Suitability for Anilines
Conventional C18 Standard silica-based column, may have significant residual silanol activity. Prone to causing peak tailing.[1]
End-Capped C18 Residual silanols are chemically bonded with a small molecule (e.g., trimethylsilyl (B98337) group) to reduce their activity.[3][4] Good. Significantly reduces tailing compared to non-end-capped columns.
Polar-Embedded A polar group (e.g., amide, carbamate) is embedded in the alkyl chain, shielding the silanols.[11] Excellent. Offers improved peak shape for basic compounds.

| Hybrid Surface | Columns based on hybrid organic/inorganic silica particles exhibit reduced silanol activity.[2] | Excellent. Designed for high performance and good peak shape for bases. |

Q4: I have tried optimizing my mobile phase and am using a modern column, but my aniline peaks still show tailing. What other factors could be involved?

If peak tailing persists, the issue may be related to metal chelation or other system effects.

1. Metal Chelation Anilines and related compounds can act as chelating agents, interacting with trace metal ions (e.g., iron, aluminum, titanium) present in the HPLC system.[1][12] These metals can be found in the stainless steel components (tubing, frits), the pump, or even within the silica matrix of the column itself.[13][14] This chelation introduces another unwanted retention mechanism, leading to peak distortion.[12]

Troubleshooting Steps for Metal Chelation:

  • Use a Chelating Additive: Adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help by binding to free metal ions and preventing them from interacting with your analyte.[12][15] Note: This is not suitable for LC-MS.

  • Use Bio-Inert or PEEK Systems: HPLC systems constructed with PEEK (polyether ether ketone) or other metal-free "bio-inert" materials minimize the exposure of the mobile phase and sample to metallic surfaces.[12][16]

  • Column Flushing: In some cases, flushing the column with a solution containing a chelating agent may remove metal contamination that has accumulated on the stationary phase.[15]

2. Other Common HPLC Issues Persistent tailing can also be caused by general system or method problems.

Table 3: General Troubleshooting for Peak Tailing

Cause Symptom(s) Recommended Solution(s)
Column Contamination Increased backpressure, tailing for all peaks. Flush the column with a strong solvent (e.g., 100% ACN or MeOH). If ineffective, replace the column.[2][17]
Column Void / Bed Deformation Sudden drop in pressure, broad and tailing peaks. Reverse-flush the column (if permitted by the manufacturer). If a void is confirmed, the column must be replaced.[3][4]
Extra-Column Volume Tailing is more pronounced for early-eluting peaks. Minimize tubing length and use narrow internal diameter (e.g., 0.005") tubing between the injector, column, and detector.[2][11][18]
Sample Overload (Mass) Peak shape worsens as sample concentration increases. Dilute the sample or inject a smaller volume.[2][17]

| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] |

start Peak Tailing Observed for Aniline Analyte check_silanol Primary Cause: Silanol Interactions? start->check_silanol solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.0) check_silanol->solution_ph Yes solution_column Use High-Performance End-Capped Column check_silanol->solution_column Yes end Symmetrical Peak Achieved solution_ph->end Resolved fail Problem Persists solution_ph->fail solution_column->end Resolved solution_column->fail check_metal Secondary Cause: Metal Chelation? solution_inert Use PEEK / Bio-Inert System & Column check_metal->solution_inert Yes solution_inert->end Resolved solution_inert->fail check_system Other Causes: System/Method Issues? solution_system Check for Column Voids, Overload, Dead Volume check_system->solution_system Yes solution_system->end solution_system->end Resolved fail->check_metal Try Next Step fail->check_system Try Next Step

References

Preventing oxidation of 2-Ethyl-4-MethylAniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Ethyl-4-Methylaniline during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound, like other aromatic amines, is oxidation. This process is accelerated by exposure to:

  • Oxygen (Air): The amine functional group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.

  • Light: Photochemical reactions can initiate and promote the oxidation process.

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: What are the visible signs of this compound oxidation?

A2: A common sign of oxidation is a change in the material's appearance. Pure this compound is typically a colorless to light-yellow liquid. Upon oxidation, it may develop a yellow to brown discoloration.[2] In advanced stages of degradation, the formation of polymeric materials may be observed.

Q3: What are the ideal storage conditions to maintain the stability of this compound?

A3: To minimize oxidation and ensure long-term stability, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under a dry, inert gas such as nitrogen or argon to displace oxygen.

  • Light Protection: Use an amber glass vial or store the container in the dark to prevent light exposure.

  • Low Temperature: Refrigeration (2-8 °C) is recommended to slow down the rate of degradation. For long-term storage, colder temperatures (-20 °C) may be considered.

  • Tightly Sealed Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.

Q4: Can antioxidants be used to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. While specific studies on this compound are limited, common antioxidants for aromatic amines include radical scavengers and peroxide decomposers. The selection and concentration of an antioxidant should be carefully evaluated for compatibility and effectiveness for your specific application.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantitative purity analysis and the detection of degradation products.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Corrective Action(s)
Discoloration (Yellow to Brown) Oxidation due to exposure to air and/or light.1. Verify purity using HPLC or GC-MS.2. If purity is compromised, consider purification by vacuum distillation or column chromatography.[2]3. Review storage procedures to ensure the material is protected from oxygen and light.
Inconsistent Experimental Results Degradation of the starting material.1. Assess the purity of the this compound being used.2. Use a fresh, unopened batch of the compound for sensitive applications.3. Implement stringent storage and handling protocols to prevent future degradation.
Formation of Particulates Advanced degradation and polymerization.1. The material is likely significantly degraded and may not be suitable for use.2. It is recommended to dispose of the material according to safety guidelines and obtain a fresh supply.

Data Presentation

The following table summarizes recommended storage conditions to minimize the oxidation of this compound, based on best practices for aromatic amines.

Parameter Recommended Condition Rationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[1]
Light Exposure Stored in darkness (e.g., amber vial)Prevents photo-oxidation.[2]
Container Tightly sealed glass bottle with a secure capPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound and detecting potential oxidation products. Method optimization may be required.

Instrumentation and Conditions:

Parameter Value
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard in acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the purity by comparing the peak area of the main component in the sample to the calibration curve generated from the reference standards. Oxidation products will typically appear as separate peaks in the chromatogram.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol outlines a general method for the separation and identification of volatile impurities and degradation products in this compound.

Instrumentation and Conditions:

Parameter Value
GC-MS System Standard GC with a Mass Selective Detector
Column DB-1MS fused silica (B1680970) capillary column (or equivalent)[5]
Carrier Gas Helium[3]
Oven Temperature Program Initial 60°C, ramp to 280°C[3]
Injector Temperature 250 °C[3]
MS Scan Range 40-450 amu[3]

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[3]

  • Analysis: Inject the sample into the GC-MS system.

  • Identification: The gas chromatogram will separate the components of the mixture. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) to identify potential impurities and degradation products.

Visualizations

experimental_workflow cluster_storage Storage cluster_analysis Purity Assessment cluster_results Results & Action storage This compound (as received) conditions Store at 2-8°C Under Inert Gas (N2/Ar) In Dark (Amber Vial) storage->conditions sampling Sample for Analysis storage->sampling Regularly (e.g., every 6 months) hplc HPLC Analysis sampling->hplc gcms GC-MS Analysis sampling->gcms pure Purity ≥ 99.5% No significant degradation hplc->pure Meets Specification impure Purity < 99.5% Degradation products detected hplc->impure Fails Specification gcms->pure Confirms Purity gcms->impure Identifies Impurities proceed Proceed with Experiment pure->proceed purify Purify (Distillation/Chromatography) or Use Fresh Stock impure->purify

Caption: Workflow for Storage and Purity Verification.

troubleshooting_oxidation cluster_investigation Investigation cluster_decision Decision cluster_action Corrective Action start Observation: Discoloration or Inconsistent Results check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? start->check_storage analyze_purity Perform Purity Analysis (HPLC or GC-MS) check_storage->analyze_purity is_pure Is Purity Acceptable? analyze_purity->is_pure use_as_is Continue Use & Improve Storage Practices is_pure->use_as_is Yes purify_or_replace Purify the Material or Obtain Fresh Stock is_pure->purify_or_replace No

Caption: Troubleshooting Logic for Oxidation Issues.

References

Technical Support Center: Catalyst Selection for Hydrogenation in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of aniline (B41778) via the hydrogenation of nitrobenzene (B124822).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for nitrobenzene hydrogenation to aniline?

A1: The most prevalent industrial and laboratory catalysts are noble metals supported on materials like carbon, alumina (B75360), or silica.[1] Commonly used catalysts include:

  • Palladium (Pd): Often on activated carbon (Pd/C) or alumina (Pd/Al₂O₃), palladium-based catalysts are highly active and widely reported for achieving high aniline selectivity.[1][2][3]

  • Nickel (Ni): Raney Nickel and supported nickel catalysts are also common due to their lower cost and high activity, though they may require more stringent reaction conditions.[4][5][6]

  • Platinum (Pt): Platinum-based catalysts are effective but can sometimes lead to over-hydrogenation of the aromatic ring if conditions are not carefully controlled.[4]

  • Copper (Cu): Copper catalysts are also used, particularly in industrial settings.[2][3]

Q2: My reaction shows high conversion of nitrobenzene but low selectivity to aniline. What are the likely causes?

A2: Low selectivity is a common issue and can be attributed to several factors:

  • Over-hydrogenation: The primary cause of selectivity loss is often the further hydrogenation of aniline to byproducts such as cyclohexylamine (B46788) (CHA), N-cyclohexylaniline (CHAN), and dicyclohexylamine (B1670486) (DICHA).[7][8] This is particularly prevalent at elevated temperatures.[4][8]

  • Formation of Condensation Intermediates: Side products like azoxybenzene (B3421426) and azobenzene (B91143) can form from the condensation of reaction intermediates, namely nitrosobenzene (B162901) and phenylhydroxylamine.[1] This is often favored when there is incomplete reduction or insufficient hydrogen availability.[1]

  • Improper Catalyst Selection: Catalysts with very high hydrogenation activity or high metal loading (e.g., 5 wt% Pd/Al₂O₃) can promote over-hydrogenation more than catalysts with lower metal loading (e.g., 0.3 wt% Pd/Al₂O₃).[4][7][8]

  • Incorrect Reaction Conditions: High temperatures (>100 °C), extended residence times, or very high hydrogen pressure can decrease aniline selectivity by favoring the formation of over-hydrogenated products.[1][7][8]

Q3: My catalyst's activity is decreasing over several runs. What is causing this deactivation?

A3: Catalyst deactivation is the gradual loss of activity and/or selectivity. The primary mechanisms include:

  • Poisoning: Strong chemisorption of impurities from the feedstock or solvent onto the active sites of the catalyst. Common poisons for metal catalysts include compounds containing sulfur, nitrogen, phosphorus, or chlorine.[1] Water can also inhibit some catalysts.

  • Fouling or Coking: The physical deposition of carbonaceous residues (coke) on the catalyst surface, which blocks active sites and pores.[9] This can occur if organic molecules polymerize at high temperatures.

  • Thermal Degradation (Sintering): At high reaction temperatures, small metal crystallites on the support can agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Symptom / Issue Potential Cause(s) Suggested Solutions & Troubleshooting Steps
Low or No Conversion of Nitrobenzene 1. Inactive Catalyst: The catalyst may be deactivated from previous runs or improper storage.[1]2. Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing is preventing the reaction.[1]3. Low Temperature: The reaction temperature is too low to achieve a significant rate.[1]4. Catalyst Poisoning: Impurities in the nitrobenzene or solvent have poisoned the catalyst.[1]1. Test with a fresh batch of catalyst. If the fresh catalyst works, your previous batch is deactivated. Consider regenerating the old catalyst (see Protocol 4).2. Increase hydrogen pressure gradually. Ensure vigorous stirring to improve gas-liquid mass transfer.3. Increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress.4. Purify your nitrobenzene and solvents. Use high-purity reagents to avoid introducing poisons.
High Selectivity to Byproducts (e.g., Azoxybenzene, CHAN, DICHA) 1. Over-hydrogenation: Reaction temperature is too high, or residence time is too long.[7][8]2. Incomplete Reduction: Insufficient hydrogen supply is leading to the formation of condensation products like azoxybenzene.[1]3. High Catalyst Loading: Higher metal content on the catalyst support can favor over-hydrogenation.[7][8]1. Optimize reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and increase only if conversion is too slow.[8] For flow reactors, optimize the Weight Hourly Space Velocity (WHSV) to find the ideal residence time.[7][8]2. Ensure a consistent and sufficient supply of hydrogen. 3. Use a catalyst with lower metal loading. For example, a 0.3 wt% Pd/Al₂O₃ catalyst has shown higher aniline selectivity than a 5 wt% version.[4][8]
Reaction Rate Suddenly Drops 1. Strong Catalyst Poisoning: A significant contaminant in the feedstock is rapidly deactivating the catalyst.1. Immediately stop the reaction and analyze the feedstock for impurities. 2. Replace the catalyst batch and use purified starting materials.
Gradual Decrease in Yield Over Multiple Cycles 1. Fouling/Coking: Gradual build-up of carbonaceous deposits on the catalyst surface.[9]2. Sintering: If operating at high temperatures, slow agglomeration of metal particles is reducing the active surface area.[9]1. Attempt to regenerate the catalyst. A common method for coked catalysts is oxidative treatment (see Protocol 4).[1]2. Optimize the reaction temperature to the lowest effective point to minimize sintering. Consider replacing the catalyst if regeneration is ineffective.

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data for different catalysts used in nitrobenzene hydrogenation.

CatalystSupportMetal Loading (wt%)Temperature (°C)Pressure (MPa)Nitrobenzene Conversion (%)Aniline Selectivity (%)Reference(s)
Palladium (GU-2)Al₂O₃0.360->99.9697[4][8]
Palladium (GU-2)Al₂O₃0.3180->99.9668[4][8]
Palladium (GU-1)Al₂O₃5.060->99.9288[4][8]
Palladium (GU-1)Al₂O₃5.0180->99.9235[4][8]
Pd-Niγ-Al₂O₃-250.1 (H₂)~100~100[9]
PalladiumCarbon5.055-650.7-0.9>99.99>99.9 (no byproducts detected)[10]
Nickel-3-660-901.5-3.0--[11]
NickelBentonite-300-95.798.8[6]
Noble MetalCarbon Black-1801.5>99.99>99.95[12]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Batch Reactor

This protocol outlines a method for comparing the performance of different catalysts for nitrobenzene hydrogenation.

  • Reactor Setup:

    • Place a weighed amount of the catalyst (e.g., 50 mg of 5% Pd/C) into a high-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet, sampling port, and thermocouple.

    • Add the solvent (e.g., 50 mL of ethanol) and the nitrobenzene (e.g., 5 g).

  • Reaction Initiation:

    • Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas to remove all air.[13]

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1.5 MPa).[11]

    • Begin vigorous stirring (e.g., 1000 rpm) to ensure good gas-liquid mixing.

    • Heat the reactor to the target temperature (e.g., 80 °C).[7]

  • Reaction Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake from a connected ballast tank.

    • Periodically (e.g., every 30 minutes), carefully take small aliquots of the reaction mixture through the sampling port.

    • Quench the reaction in the aliquot immediately. Filter the catalyst from the sample.

  • Product Analysis:

    • Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of nitrobenzene, aniline, and any byproducts.[14][15] A flame ionization detector (FID) or a mass spectrometer (MS) are common detectors for GC analysis.[14][15]

  • Workup:

    • Once the reaction is complete (as determined by the cessation of hydrogen uptake or GC analysis), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture to recover the catalyst. The filtrate contains the aniline product, which can be purified by distillation.[1]

  • Data Evaluation:

    • Calculate the nitrobenzene conversion and aniline selectivity for each catalyst at various time points to compare their activity and selectivity.

Protocol 2: Catalyst Characterization Summary

To understand a catalyst's properties, several characterization techniques are essential.

TechniquePurposeInformation Obtained
BET Surface Area Analysis To measure the total surface area of the catalyst and support.Provides the specific surface area (m²/g), which is crucial for catalyst activity.[4]
X-ray Diffraction (XRD) To identify the crystalline phases of the metal and support.Confirms the metallic nature of the active component (e.g., Pd(0)) and can be used to estimate crystallite size.[16]
Transmission Electron Microscopy (TEM) To visualize the size and distribution of metal nanoparticles on the support.Provides direct measurement of particle size and helps assess the dispersion of the active metal.[4][8]
Chemisorption (e.g., CO Pulse Chemisorption) To quantify the number of active metal sites on the surface.Determines metal dispersion and active surface area, which are directly related to catalytic activity.[4]
Atomic Absorption Spectrophotometry (AAS) To accurately measure the weight percentage of the metal on the support.Confirms the actual metal loading of the prepared or commercial catalyst.[4]
Protocol 3: Analytical Method for Reaction Monitoring by GC
  • Sample Preparation:

    • Take a ~0.1 mL aliquot from the reactor.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove catalyst particles.

    • Dilute the filtered sample with a suitable solvent (e.g., ethanol (B145695) or dichloromethane) to a concentration within the calibrated range of the GC.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification:

    • Prepare calibration standards of pure nitrobenzene and aniline in the same solvent.

    • Generate a calibration curve for each compound.

    • Calculate the concentration of reactants and products in the reaction samples based on the calibration curves.

Protocol 4: Regeneration of a Deactivated Palladium Catalyst

This protocol is a general guideline for regenerating a palladium catalyst that has been deactivated by coking or fouling.

  • Solvent Wash:

    • After recovering the spent catalyst by filtration, wash it thoroughly with a solvent like ethanol or toluene (B28343) to remove any physisorbed organic material.

  • Drying:

    • Dry the washed catalyst in an oven at 100-120 °C for several hours to remove residual solvent.

  • Thermal Treatment (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Step A (Inert Purge): Heat the catalyst under a flow of an inert gas (e.g., Nitrogen) to an intermediate temperature (e.g., 300 °C) to desorb volatile compounds.[2]

    • Step B (Oxidative Treatment): Slowly introduce a controlled stream of air or a mixture of air/N₂ (e.g., 2-5% O₂).[2] Caution: This step is exothermic. Control the temperature carefully to avoid overheating and sintering the catalyst.

    • Ramp the temperature to 450-550 °C and hold for 3-5 hours to combust the carbonaceous deposits.[2]

  • Reduction:

    • After the oxidative treatment, cool the catalyst under a nitrogen stream.

    • Perform a reduction step by switching the gas flow to hydrogen (or a H₂/N₂ mixture) at an elevated temperature (e.g., 200 °C) to ensure the palladium is in its active metallic state (Pd(0)).[2]

  • Cooling and Storage:

    • Cool the catalyst to room temperature under a nitrogen stream before use or storage.

Visualizations

Troubleshooting_Workflow Start Low Aniline Yield or Selectivity Check_Conversion Is Nitrobenzene Conversion Low? Start->Check_Conversion Check_Selectivity Is Aniline Selectivity Low? Check_Conversion->Check_Selectivity No Low_Conversion_Causes Potential Causes: - Inactive Catalyst - Low Temperature/Pressure - Poor H₂ Mass Transfer - Catalyst Poisoning Check_Conversion->Low_Conversion_Causes Yes Byproduct_Type What are the main byproducts? Check_Selectivity->Byproduct_Type Yes Low_Conversion_Solutions Solutions: 1. Use fresh catalyst. 2. Increase Temp/Pressure. 3. Increase stirring speed. 4. Purify reagents. Low_Conversion_Causes->Low_Conversion_Solutions Over_Hydrogenation Over-hydrogenation Products (CHA, CHAN, DICHA) Byproduct_Type->Over_Hydrogenation Ring Saturated Condensation_Products Condensation Products (Azoxybenzene, etc.) Byproduct_Type->Condensation_Products Intermediates Over_Hydrogenation_Solutions Solutions: 1. Lower reaction temperature. 2. Reduce residence time (WHSV). 3. Use catalyst with lower Pd loading. Over_Hydrogenation->Over_Hydrogenation_Solutions Condensation_Solutions Solutions: 1. Ensure sufficient H₂ supply. 2. Optimize catalyst for complete reduction. Condensation_Products->Condensation_Solutions

Caption: Troubleshooting workflow for low yield or selectivity in aniline synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Catalyst_Prep Catalyst Selection & Characterization Reactor_Setup Reactor Setup & Catalyst Loading Catalyst_Prep->Reactor_Setup Reagent_Prep Reagent Purification (Nitrobenzene, Solvent) Reagent_Prep->Reactor_Setup Reaction_Execution Purge, Pressurize, Heat & Stir Reactor_Setup->Reaction_Execution Reaction_Monitoring Monitor H₂ Uptake & Take Aliquots Reaction_Execution->Reaction_Monitoring Product_Analysis Sample Analysis (GC/HPLC) Reaction_Monitoring->Product_Analysis Workup Cool, Vent, Filter Product_Analysis->Workup Reaction Complete Purification Product Purification (e.g., Distillation) Workup->Purification

Caption: General experimental workflow for aniline synthesis via hydrogenation.

Reaction_Pathways cluster_side_reactions Side Reactions / Byproducts NB Nitrobenzene NSB Nitrosobenzene NB->NSB +H₂ PHA Phenylhydroxylamine NSB->PHA +H₂ AZB Azoxybenzene NSB->AZB AN Aniline (Desired Product) PHA->AN +H₂ PHA->AZB OverHydro Over-hydrogenation Products (CHAN, DICHA, etc.) AN->OverHydro +Excess H₂ +High Temp

Caption: Simplified reaction pathways in nitrobenzene hydrogenation.

References

Solving solubility problems with 2-Ethyl-4-MethylAniline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges when using 2-Ethyl-4-MethylAniline in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: In which organic solvents is this compound most soluble?

A2: While specific quantitative data is limited, based on the principle of "like dissolves like," this compound is expected to be readily soluble in a range of organic solvents.[5] These include polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), as well as polar protic solvents like ethanol (B145695) and methanol. It should also show good solubility in chlorinated solvents such as dichloromethane (B109758) (DCM) and non-polar aromatic solvents like toluene.[1][4]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of this compound in water is significantly influenced by pH. In acidic conditions, the basic amino group (-NH2) is protonated to form the corresponding anilinium salt (-NH3+).[1] This salt is an ionic species and is much more soluble in water than the neutral molecule.[1] Therefore, decreasing the pH of an aqueous solution will increase the solubility of this compound.

Q4: Can I expect this compound to oxidize during my experiments?

Q5: Are there any common impurities I should be aware of with this compound?

A5: Besides oxidation products, common impurities may include starting materials from its synthesis or isomers. Depending on the reaction, side-products like di-acylated or poly-alkylated species can also form.[6] Purification is often necessary to remove these impurities.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem EncounteredPotential CauseSuggested Solution
Precipitation of starting material during reaction. The solvent may not be appropriate for the reaction conditions, or the concentration of the aniline (B41778) may be too high.- Increase the volume of the solvent.- Switch to a solvent with higher solvating power for your specific aniline derivative (e.g., DMF, DMSO).- Gently warm the reaction mixture, if the reaction conditions permit, to increase solubility.
Reaction is slow or incomplete. Poor solubility of this compound may be limiting the availability of the reactant in the solution phase.- Choose a solvent in which all reactants are fully soluble.- Consider using a phase-transfer catalyst if dealing with a biphasic system.- Increase the reaction temperature to enhance both solubility and reaction rate, while monitoring for potential side reactions.[9]
Formation of a dark-colored reaction mixture. This often indicates oxidation of the aniline.[6][8]- Run the reaction under an inert atmosphere (nitrogen or argon).- Use freshly distilled or purified this compound.- During work-up, an acidic wash (e.g., with 1M HCl) can help remove basic, colored impurities.[6]
Difficulty in isolating the product from unreacted aniline. The product and the starting aniline may have similar polarities, making separation by chromatography challenging.- During work-up, perform an acid-base extraction. Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to extract the basic aniline into the aqueous layer. The product can then be recovered from the organic layer.[10]

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [11]
CAS Number 24544-07-8[11][12]
LogP 2.72[12]
Hydrogen Bond Donor Count 1[12]
Hydrogen Bond Acceptor Count 1[12]
Qualitative Solubility Profile
Solvent TypeExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group can form hydrogen bonds with the solvent.[5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can solvate the polar amino group.[5]
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent capable of dissolving compounds with moderate polarity.[5]
Non-Polar Toluene, HexaneLow to ModerateWhile the aromatic ring has an affinity for aromatic solvents like toluene, the overall polarity limits solubility in non-polar solvents like hexane.[5]
Aqueous WaterLowThe large hydrophobic benzene (B151609) ring counteracts the hydrogen bonding ability of the amino group.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Solvent Selection : Based on the reaction requirements and the qualitative solubility table, select an appropriate solvent. For reactions requiring high solubility, consider DMF or DMSO. For general purposes, DCM or ethanol are often suitable.

  • Preparation : To a clean, dry reaction vessel equipped with a magnetic stirrer, add the chosen solvent.

  • Dissolution : While stirring, slowly add the required amount of this compound to the solvent at room temperature.

  • Heating (if necessary) : If the compound does not fully dissolve, gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of the compound.

  • Inert Atmosphere : For sensitive reactions, purge the vessel with an inert gas (nitrogen or argon) before and after adding the aniline to prevent oxidation.

Protocol 2: Acylation of this compound (A Representative Reaction)

This protocol describes the reaction of this compound with an acylating agent, where initial solubility is key for a successful reaction.

  • Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Addition of Base : Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) to the solution to act as an acid scavenger.

  • Addition of Acylating Agent : Cool the solution in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.05 equivalents) dropwise. Maintaining a low temperature is crucial to control the reaction's exothermicity.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up :

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Visualizations

TroubleshootingWorkflow start Solubility Issue Observed (e.g., Precipitation, Low Yield) check_solvent Is the solvent appropriate? start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent Select a more polar solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_temp Is the temperature optimal? check_conc->check_temp No add_solvent Increase solvent volume check_conc->add_solvent Yes increase_temp Gently warm the reaction (if thermally stable) check_temp->increase_temp No solution_found Problem Resolved check_temp->solution_found Yes change_solvent->solution_found add_solvent->solution_found increase_temp->solution_found

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aniline in Solvent add_base Add Base dissolve->add_base cool Cool to 0°C add_base->cool add_reagent Add Reagent cool->add_reagent react Stir at RT & Monitor add_reagent->react quench Quench Reaction react->quench extract Acid/Base Extraction quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for aniline reactions.

pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic/Neutral) aniline_acid Aniline (R-NH2) protonation + H+ aniline_acid->protonation anilinium Anilinium Salt (R-NH3+) (Water Soluble) protonation->anilinium aniline_base Aniline (R-NH2) (Poorly Water Soluble) anilinium->aniline_base - H+ / + OH-

Caption: Effect of pH on aniline solubility in water.

References

Minimizing side product formation in ortho-alkylation of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the ortho-alkylation of anilines. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the ortho-alkylation of anilines?

A1: The primary side products in the ortho-alkylation of anilines are N-alkylated and para-alkylated anilines. Over-alkylation, leading to the formation of N,N-dialkylated anilines, is also a significant issue, particularly because the mono-alkylated product is often more nucleophilic than the starting aniline (B41778).[1]

Q2: Why is direct Friedel-Crafts alkylation not suitable for anilines?

A2: Aniline does not undergo Friedel-Crafts alkylation because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This reaction forms a deactivated salt, where the nitrogen atom acquires a positive charge, strongly deactivating the benzene (B151609) ring towards electrophilic substitution.[2]

Q3: How can I achieve C-alkylation of anilines using a Friedel-Crafts-type reaction?

A3: To achieve C-alkylation, the amino group of aniline must first be protected to reduce its basicity. A common strategy is to acetylate the aniline to form acetanilide (B955). The resulting amide is still an ortho-, para-director but does not react with the Lewis acid catalyst. After the alkylation step, the protecting group can be removed by hydrolysis to yield the alkylated aniline.[2]

Q4: What is the "Borrowing Hydrogen" strategy, and how does it help in selective N-alkylation?

A4: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a sustainable method that uses alcohols as alkylating agents, which are less toxic than traditional alkyl halides. In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the borrowed hydrogen to yield the N-alkylated aniline and water as the only byproduct. This method offers high atom economy and can provide excellent control over mono-alkylation.[3]

Troubleshooting Guides

Issue 1: Low Selectivity for the Ortho-Alkylated Product

  • Possible Cause: Unfavorable reaction conditions or an inappropriate catalyst system can lead to the formation of N-alkylated and para-alkylated isomers.

  • Solutions:

    • Catalyst Selection: The choice of catalyst is crucial for high ortho-selectivity. Zeolites like H-BEA can provide moderate selectivity, while certain metal-based catalysts, such as attapulgite (B1143926) clay with Fe₂O₃ and SnO₂, have shown higher selectivity for ortho-alkylation.[4] Yttrium complexes have also been used for highly selective ortho-alkylation of N,N-dimethyl anilines with alkenes.

    • Temperature Optimization: Reaction temperature significantly influences selectivity. For example, in the alkylation of aniline with ethanol, temperatures between 330-440°C have been used to achieve good ortho-selectivity with specific catalysts.[4]

    • Steric Hindrance: Introducing bulky substituents on the aniline or the alkylating agent can sterically favor ortho-substitution.

Issue 2: Significant Formation of N-Alkylated and N,N-Dialkylated Byproducts

  • Possible Cause: The nitrogen atom in aniline is a strong nucleophile, making it susceptible to alkylation. The resulting mono-N-alkylated aniline is often more nucleophilic than the starting material, leading to further alkylation.[1]

  • Solutions:

    • Protecting Groups: As mentioned in the FAQs, protecting the amino group as an amide (e.g., acetanilide) is an effective way to prevent N-alkylation during C-alkylation reactions.[2]

    • Catalyst Design: Some catalysts are designed to sterically hinder the approach to the nitrogen atom, thus favoring C-alkylation.

    • Reaction Conditions: Lowering the reaction temperature and using less polar solvents can sometimes reduce the rate of N-alkylation.[1]

Data Presentation

Table 1: Catalyst Performance in the Ortho-Alkylation of Aniline with Ethanol

Catalyst SystemAlkylating AgentTemperature (°C)Aniline Conversion (%)Ortho-Alkylated Product Yield (%)Selectivity for Ortho-Alkylation (%)
H-BEA ZeoliteEthanol350>90~40 (for 2,6-diethylaniline)Moderate
H-Y ZeoliteEthanol350-450HighNot specifiedLow (favors N-alkylation)
H-ZSM-5 ZeoliteEthanol350-450HighNot specifiedLow (favors N-alkylation)
Attapulgite clay with Fe₂O₃ and SnO₂Ethanol330-44075-80~57 (for 2,6-diethylaniline)74

Data sourced from BenchChem's comparative guide on aniline ortho-alkylation catalysts.[4]

Experimental Protocols

Protocol 1: Ortho-Alkylation of Aniline with Ethylene (B1197577) using an Aluminum Anilide Catalyst

This protocol is a high-yield method often used in industrial settings for the synthesis of 2,6-diethylaniline.

  • Materials: Aniline, Ethylene, Aluminum anilide catalyst.

  • Procedure:

    • Charge an autoclave with aniline and the aluminum anilide catalyst.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Heat the reaction mixture to 200-300°C.

    • Maintain the pressure by continuously feeding ethylene as it is consumed. The reaction is typically complete within 1-8 hours.

    • After cooling and venting the reactor, deactivate the catalyst by washing the reaction mixture with an aqueous base.

    • Separate the organic layer. The aqueous layer can be extracted with an organic solvent to recover any dissolved product.

    • Combine the organic layers and dry over an anhydrous drying agent.

    • Purify the crude product by fractional distillation to isolate 2,6-diethylaniline.[5]

Protocol 2: Protection-Alkylation-Deprotection Strategy for C-Alkylation of Aniline

This protocol outlines the workaround for using Friedel-Crafts alkylation on anilines.

  • Step 1: Protection of Aniline by Acetylation

    • Reactants: Aniline, Acetic Anhydride (B1165640), Pyridine (catalyst).

    • Procedure:

      • Dissolve aniline in a suitable solvent.

      • Add acetic anhydride and a catalytic amount of pyridine.

      • Stir the reaction mixture at room temperature, monitoring progress by Thin Layer Chromatography (TLC).

      • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

      • Filter and wash the solid product.[2]

  • Step 2: Friedel-Crafts Alkylation of Acetanilide

    • Reactants: Acetanilide, Alkyl Halide, Aluminum Chloride (AlCl₃).

    • Procedure:

      • Suspend acetanilide in a suitable solvent (e.g., carbon disulfide) and cool in an ice bath.

      • Slowly add anhydrous AlCl₃.

      • Add the alkyl halide dropwise while maintaining the low temperature.

      • Allow the reaction to proceed, monitoring by TLC.

      • Quench the reaction by carefully adding ice and then water.

      • Extract the product with an organic solvent.[2]

  • Step 3: Deprotection of Alkylated Acetanilide

    • Reactants: Alkylated Acetanilide, Acid or Base catalyst (e.g., HCl or NaOH).

    • Procedure:

      • Reflux the alkylated acetanilide with an aqueous solution of a strong acid or base.

      • Monitor the hydrolysis by TLC.

      • After completion, neutralize the reaction mixture and extract the alkylated aniline product.[2]

Visualizations

Troubleshooting_Over_alkylation start High Degree of N-Alkylation or Over-alkylation Observed cause1 High Reactivity of Mono-alkylated Product start->cause1 cause2 Unfavorable Stoichiometry start->cause2 cause3 Inappropriate Reaction Conditions start->cause3 solution1a Protect Amino Group (e.g., Acetylation) cause1->solution1a solution2a Use a Large Excess of Aniline cause2->solution2a solution3a Lower Reaction Temperature cause3->solution3a solution3b Use a Less Polar Solvent cause3->solution3b end_goal Improved Selectivity for ortho-Alkylated Product solution1a->end_goal solution2a->end_goal solution3a->end_goal solution3b->end_goal

Caption: Troubleshooting workflow for over-alkylation in aniline reactions.

Aniline_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection aniline Aniline protect React with Acetic Anhydride (Pyridine catalyst) aniline->protect acetanilide Acetanilide protect->acetanilide alkylation React with Alkyl Halide and AlCl3 acetanilide->alkylation alkylated_acetanilide Alkylated Acetanilide alkylation->alkylated_acetanilide deprotect Hydrolysis with Acid or Base alkylated_acetanilide->deprotect final_product ortho-Alkylated Aniline deprotect->final_product

Caption: Experimental workflow for the protection-alkylation-deprotection strategy.

References

Technical Support Center: Scaling Up 2-Ethyl-4-MethylAniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of 2-Ethyl-4-MethylAniline from a laboratory setting to a pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.

Synthesis Overview: Catalytic Hydrogenation

The most common and scalable method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 1-ethyl-2-methyl-4-nitrobenzene. This process involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Laboratory Scale Synthesis (10g Scale)

  • Reactor Setup: Charge a 500 mL Parr shaker hydrogenation vessel with 1-ethyl-2-methyl-4-nitrobenzene (10.0 g, 55.8 mmol) and 100 mL of ethanol (B145695).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (50% wet, 0.5 g, 5 mol% Pd).

  • Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor to 50 psi with hydrogen. Heat the mixture to 40°C and begin vigorous stirring (e.g., 1000 RPM).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved via vacuum distillation or column chromatography if necessary.

Pilot Plant Scale Synthesis (10kg Scale)

  • Reactor Preparation: Ensure a 200 L glass-lined steel reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with 1-ethyl-2-methyl-4-nitrobenzene (10.0 kg) and ethanol (100 L) via a charging port.

  • Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of 5% Palladium on Carbon (50% wet, 0.5 kg) in ethanol (10 L).

  • Catalyst Transfer: Transfer the catalyst slurry to the main reactor under nitrogen pressure.

  • Purging: Seal the reactor and perform a series of nitrogen and hydrogen purges to ensure an inert atmosphere.

  • Reaction Conditions: Pressurize the reactor to 50 psi with hydrogen. Start agitation, ensuring good surface vortex for gas dispersion. Heat the reactor contents to 40°C using the jacket.

  • Process Monitoring: Monitor hydrogen uptake using a mass flow meter and track internal temperature to watch for the exotherm. Sample the reaction mixture periodically (via a protected sampling port) to monitor conversion by GC or HPLC.

  • Workup and Filtration: Upon completion, cool the reactor to 20°C and vent the hydrogen. Purge with nitrogen. Transfer the reactor contents through a contained filtration system (e.g., a Nutsche filter) to remove the catalyst.

  • Isolation: Transfer the filtrate to a second vessel for solvent removal via distillation to afford the final product.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table summarizes the key parameters for scaling the synthesis from a laboratory to a pilot plant environment.

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Batch Size 10 g10 kg1000x increase requires careful process control.
Solvent Volume 100 mL100 LManagement of large solvent volumes and vapors.
Catalyst Loading ~5 mol% (0.5 g)~5 mol% (0.5 kg)Safe handling of pyrophoric catalyst in large quantity.
H₂ Pressure 50 psi50-75 psiHigher pressure may improve reaction time but requires robust equipment.
Temperature 40°C40-50°CHeat removal is critical due to the exothermic nature of the reaction.
Agitation Magnetic Stirrer / ShakerImpeller (e.g., Rushton)Must ensure efficient gas-liquid-solid mixing to avoid mass transfer limits.
Reaction Time 4-6 hours6-10 hoursOften longer due to mass and heat transfer limitations.
Typical Yield >95%90-95%Yields can be slightly lower due to transfer losses and workup complexity.

Troubleshooting Guide & FAQs

Q1: My reaction has stalled and is not reaching full conversion in the pilot plant.

  • Possible Cause 1: Inefficient Mixing. At a larger scale, gas-liquid mass transfer is often the rate-limiting step. If hydrogen is not being efficiently dispersed into the liquid phase, the catalyst surface will be "starved" of a key reactant.

    • Solution: Increase the agitation speed to improve the vortex and gas dispersion. Evaluate the impeller design; a Rushton turbine is often better for gas-liquid reactions than a pitched-blade turbine.

  • Possible Cause 2: Catalyst Deactivation. The catalyst may have been poisoned by impurities in the starting material or solvent, or it may have been deactivated by improper handling (e.g., exposure to air).

    • Solution: Test the purity of the nitro-aromatic starting material and solvent for common catalyst poisons (e.g., sulfur compounds). Ensure the catalyst is handled under a strict inert atmosphere at all times.

  • Possible Cause 3: Insufficient Hydrogen Supply. A leak in the system or a faulty regulator could prevent the maintenance of adequate hydrogen pressure.

    • Solution: Perform a pressure test on the reactor before starting. Ensure the hydrogen supply line and regulators are functioning correctly and can deliver the required volume.

Q2: I am observing the formation of unexpected byproducts at the pilot scale.

  • Possible Cause: Localized Overheating (Hot Spots). Hydrogenation is highly exothermic. Poor heat transfer in a large reactor can lead to localized hot spots on the catalyst surface, which can drive side reactions or product degradation.

    • Solution: Ensure the reactor's cooling jacket is operating efficiently. Reduce the initial rate of hydrogen addition to better control the exotherm. Improving agitation can also help dissipate heat more evenly.

  • Possible Cause: Over-reduction. If the reaction is left for too long or at too high a temperature/pressure, side-reactions like ring hydrogenation can occur.

    • Solution: Develop a reliable in-process control (IPC) method (e.g., GC analysis of samples) to stop the reaction as soon as the starting material is consumed. Avoid excessive reaction times.

Q3: Catalyst filtration is extremely slow and difficult.

  • Possible Cause: Catalyst Fines. The mechanical stress from agitation in a large reactor can cause the carbon support of the catalyst to break down, creating very fine particles that clog the filter.

    • Solution: Use a filter aid like Celite® to create a more porous filter bed. Ensure the catalyst chosen is robust and specified for use in stirred tank reactors. A gentle, controlled transfer to the filter can also minimize particle breakdown.

Q4: The isolated this compound product is dark and discolored.

  • Possible Cause: Air Oxidation. Anilines are highly susceptible to air oxidation, which forms colored impurities. This is a greater risk at a larger scale due to longer processing and transfer times.

    • Solution: Maintain a strict inert (nitrogen) atmosphere over the product at all stages following the reaction, including filtration, solvent distillation, and storage. Use of a nitrogen blanket is essential.

Troubleshooting Workflow: Low Conversion

Troubleshooting Workflow: Low Reaction Conversion Problem Problem: Low or Stalled Conversion Cause1 Possible Cause: Inefficient Mixing Problem->Cause1 Cause2 Possible Cause: Catalyst Inactivity Problem->Cause2 Cause3 Possible Cause: Poor H₂ Supply Problem->Cause3 Solution1 Solution: Increase Agitation Speed Evaluate Impeller Cause1->Solution1 Solution2 Solution: Check Raw Material Purity Ensure Inert Catalyst Handling Cause2->Solution2 Solution3 Solution: Perform Reactor Pressure Test Verify H₂ Regulator & Flow Cause3->Solution3

Caption: A logical workflow for diagnosing low conversion issues.

Validation & Comparative

A Researcher's Guide to Purity Assessment of Synthesized 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-Ethyl-4-Methylaniline, a key intermediate in various industrial applications, including the synthesis of dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals who require robust and accurate purity assessments. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) in ensuring the quality of the synthesized product.

Executive Summary

The purity of this compound is paramount for its intended applications. This guide presents a comparative analysis of four critical analytical techniques. HPLC and GC-MS are powerful chromatographic methods for separation and quantification of the main component and its impurities. qNMR offers an absolute and highly accurate method for purity determination without the need for a specific reference standard for each impurity. FTIR provides rapid confirmation of the functional groups present in the synthesized compound. A multi-faceted approach, leveraging the strengths of each technique, is recommended for a comprehensive purity assessment.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. Below is a summary of the performance of each technique for the analysis of synthesized this compound.

Analytical TechniqueParameterTypical Performance for this compoundAdvantagesDisadvantages
HPLC-UV Purity (%)99.5 ± 0.2High resolution, excellent for non-volatile impurities.[1]Requires a chromophore, response factors can vary between analyte and impurities.
Limit of Detection (LOD)~0.01%Widely available and robust.Solvent consumption can be high.
Limit of Quantitation (LOQ)~0.03%
GC-MS Purity (%)99.6 ± 0.1High sensitivity, excellent for volatile impurities, provides structural information for impurity identification.[1]Not suitable for non-volatile or thermally labile impurities.
Limit of Detection (LOD)~0.005%Potential for analyte degradation at high temperatures.
Limit of Quantitation (LOQ)~0.015%
Quantitative ¹H-NMR (qNMR) Purity (mol/mol %)99.7 ± 0.1Absolute quantification, does not require a reference standard for each impurity.[1]Lower sensitivity compared to chromatographic methods.
Provides structural confirmation.Requires a high-field NMR spectrometer.
Non-destructive.Potential for signal overlap.
FTIR Functional Group IDConfirmatoryRapid and non-destructive.Not a quantitative method for purity assessment.
Provides information about the presence of expected functional groups.Insensitive to small amounts of impurities.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: The synthesized this compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: The sample is diluted in a volatile solvent like dichloromethane (B109758) to a concentration of 1 mg/mL.

  • Analysis: Purity is calculated from the relative peak areas in the total ion chromatogram. Mass spectra of impurity peaks can be used for identification by comparison with spectral libraries.[1]

Quantitative ¹H-NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of the synthesized this compound and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.

  • Quantification: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A small amount of the liquid sample is placed between two KBr plates or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Analysis: The obtained spectrum is compared with a reference spectrum of this compound to confirm the presence of characteristic functional group absorptions, such as N-H and C-H stretches.

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for a thorough purity assessment of synthesized this compound. The following diagram illustrates a recommended approach.

cluster_0 Purity Assessment Workflow for this compound synthesis Synthesized This compound initial_screen Initial Screening (FTIR & ¹H-NMR) synthesis->initial_screen Structural Confirmation chrom_analysis Chromatographic Analysis (HPLC & GC-MS) initial_screen->chrom_analysis Proceed if structure is correct quant_nmr Quantitative Analysis (qNMR) initial_screen->quant_nmr Absolute Purity data_comparison Data Comparison & Purity Calculation chrom_analysis->data_comparison Impurity Profile & Area % quant_nmr->data_comparison Molar Purity final_report Final Purity Report data_comparison->final_report Consolidated Results

Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.

Comparing Analytical Methodologies

The choice of analytical technique often involves a trade-off between different performance characteristics. The following diagram provides a visual comparison of the primary quantitative methods.

cluster_1 Comparison of Quantitative Purity Assessment Techniques cluster_advantages Advantages cluster_disadvantages Disadvantages HPLC HPLC-UV adv_hplc Good for Non-Volatiles HPLC->adv_hplc dis_hplc Variable Response Factors HPLC->dis_hplc GCMS GC-MS adv_gcms Excellent for Volatiles Impurity ID GCMS->adv_gcms dis_gcms Not for Non-Volatiles GCMS->dis_gcms qNMR qNMR adv_qnmr Absolute Quantification No Reference Standards Needed qNMR->adv_qnmr dis_qnmr Lower Sensitivity qNMR->dis_qnmr

References

HPLC vs. GC-MS for Aniline Derivative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of aniline (B41778) and its derivatives is crucial due to their widespread use as intermediates in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals. The potential toxicity and environmental impact of these compounds necessitate sensitive and accurate analytical methods for their quantification.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of their performance for aniline derivative analysis, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters for the analysis of aniline derivatives using both techniques.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.[2]Separation based on volatility and polarity, detection by mass-to-charge ratio.[2]
Limit of Detection (LOD) 0.1–0.2 µg/L[3]; High ng/mL to low µg/mL[2]Low ng/mL to pg/mL[2]; 0.66 - 2.3 µg/L for various anilines (GC-NPD)[4]
Limit of Quantification (LOQ) 0.0778 to 0.2073 μg mL−1[5]; µg/mL range[2]Low ng/mL[2]; 0.04 mg kg−1 in soil[6]
Linearity (Correlation Coefficient) > 0.9999[3]> 0.99[2]
Precision (%RSD) ≤ 0.3%[3]< 5%[2]
Sample Preparation Often simpler, direct injection after dilution is possible.[2] May require solid-phase extraction (SPE) for higher sensitivity.[3]Can be more complex, often requiring derivatization to improve volatility and peak shape.[3][7] Liquid-liquid or solid-phase extraction is common.[2]
Selectivity Moderate, with potential for interference from co-eluting compounds.[2]High, as the mass spectrometer provides specific identification of analytes.[2]
Throughput Generally higher due to faster analysis times.[2]Moderate, as run times can be longer and sample preparation more involved.[2]
Thermolabile Compounds Well-suited for thermally sensitive or non-volatile compounds.[8]Not suitable for compounds that decompose at high temperatures.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of aniline derivatives by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general method for the analysis of substituted aniline compounds using reversed-phase HPLC with UV detection.[1]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][9]

  • Chemicals and Reagents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Phosphoric acid or other suitable buffer components. High purity aniline standards.[1]

2. Sample Preparation:

  • Standard Preparation: Prepare stock solutions of aniline standards in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solutions with the mobile phase.

  • Sample Preparation: For liquid samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter before injection.[2] For solid samples or complex matrices, a suitable extraction method like solid-phase extraction (SPE) may be necessary to isolate the aniline compounds.[3]

3. Chromatographic Conditions:

  • Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and water (e.g., 60:40 v/v).[1] The mobile phase should be filtered and degassed before use.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV detection at 254 nm or another appropriate wavelength based on the absorbance maxima of the target aniline derivatives.[2]

4. Data Analysis:

  • Identify the peaks in the chromatogram based on the retention times of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of each standard.

  • Quantify the aniline compounds in the samples using the linear regression equation from the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general method for the analysis of aniline derivatives, which may include a derivatization step to improve chromatographic performance.[7]

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis, such as a ZB5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[10]

  • Chemicals and Reagents: High purity solvents (e.g., chloroform, methylene (B1212753) chloride, ethyl acetate), derivatizing agents (e.g., 4-carbethoxyhexafluorobutyryl chloride), and high purity aniline standards.[4][7]

2. Sample Preparation:

  • Extraction (for aqueous samples): Adjust the pH of the sample to >11 with NaOH. Extract with an organic solvent like methylene chloride. Dry the combined organic phases and concentrate under a gentle stream of nitrogen.[7]

  • Derivatization (if necessary): For some aniline derivatives, derivatization can improve peak shape and sensitivity.[7] A common method is acylation.[4]

  • Final Preparation: Reconstitute the dried extract or derivatized sample in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.[4]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.[2]

  • MSD Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis.[2]

4. Data Analysis:

  • Qualitative identification is achieved by comparing the retention times and mass spectra of the peaks in the sample with those of authentic standards.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the target analyte against its concentration. Determine the concentration of the analyte in the sample from this curve.[7]

Workflow Diagrams

Visualizing the experimental workflows can aid in understanding the practical steps involved in each technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Standard Standard Preparation Standard->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV/PDA Detection Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for HPLC analysis of aniline derivatives.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GCMS GC-MS System Concentration->GCMS Separation Chromatographic Separation (Capillary Column) GCMS->Separation Detection Mass Spectrometry Separation->Detection Data Data Acquisition Detection->Data Identification Identification & Quantification Data->Identification

Caption: Experimental workflow for GC-MS analysis of aniline derivatives.

Conclusion

Both HPLC and GC-MS are robust techniques for the analysis of aniline derivatives, and the optimal choice depends on the specific analytical goals. HPLC is often favored for its simpler sample preparation, higher throughput, and suitability for thermolabile compounds.[2][3] In contrast, GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis, although it may require more extensive sample preparation, including derivatization.[2][7] For comprehensive characterization, the two techniques can be complementary.[10] Researchers should consider the trade-offs between speed, sensitivity, and selectivity when selecting the most appropriate method for their application.

References

A Comparative Guide to 2-Ethyl-4-methylaniline and 4-Ethyl-2-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and physicochemical properties of two isomeric aromatic amines: 2-Ethyl-4-methylaniline and 4-Ethyl-2-methylaniline (B3056488). Understanding the distinct characteristics of these isomers is crucial for their application in chemical synthesis and drug development, where precise molecular geometry can significantly influence biological activity and reaction outcomes.

Structural Differences

The core structural difference between this compound and 4-Ethyl-2-methylaniline lies in the substitution pattern of the ethyl and methyl groups on the aniline (B41778) ring. In this compound, the ethyl group is positioned at the ortho- position (carbon 2) relative to the amino group, while the methyl group is at the para- position (carbon 4). Conversely, 4-Ethyl-2-methylaniline has the ethyl group at the para- position and the methyl group at the ortho- position. This seemingly subtle variation in substituent placement leads to differences in their physical and chemical properties.

Chemical Structures:

  • This compound:

    • CAS Number: 24544-07-8[1][2]

    • Molecular Formula: C₉H₁₃N[1][2]

  • 4-Ethyl-2-methylaniline:

    • CAS Number: 71757-56-7[3][4]

    • Molecular Formula: C₉H₁₃N[3][4]

Physicochemical Properties

PropertyThis compound4-Ethyl-2-methylaniline
Molecular Weight 135.21 g/mol [1]135.21 g/mol [3]
LogP (calculated) 2.72080[5]2.72080[3]
Hydrogen Bond Donor Count 1[5]1
Hydrogen Bond Acceptor Count 1[5]1
Rotatable Bond Count 1[5]1

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the direct synthesis of this compound and 4-Ethyl-2-methylaniline are not extensively documented in readily available literature. However, general synthetic strategies for substituted anilines can be adapted. A common approach involves the nitration of a corresponding substituted benzene (B151609) followed by the reduction of the nitro group to an amine.

General Synthesis Outline:

A plausible synthetic route for these compounds would involve:

  • Friedel-Crafts Alkylation: Introduction of the ethyl and methyl groups onto a benzene ring. The order of introduction and the specific starting materials would be critical to achieving the desired substitution pattern.

  • Nitration: Introduction of a nitro group onto the substituted benzene ring. The position of nitration will be directed by the existing alkyl groups.

  • Reduction: Reduction of the nitro group to an amino group, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

A general procedure for the reduction of a nitro group to an amine is as follows: The nitroaromatic compound is dissolved in a suitable solvent, such as ethanol. An excess of a reducing agent, for instance, iron powder, is added, followed by the addition of an acid like hydrochloric acid. The mixture is then heated under reflux. After the reaction is complete, the mixture is cooled and made basic to precipitate the iron salts. The product is then extracted with an organic solvent, dried, and purified, often by distillation or chromatography.[6]

Spectroscopic Data

While complete spectral data sets for both compounds were not available for a side-by-side comparison, general expectations for their ¹H NMR and IR spectra can be outlined based on their structures.

¹H NMR Spectroscopy: The ¹H NMR spectra of both isomers would show signals corresponding to the aromatic protons, the protons of the ethyl group (a quartet and a triplet), the protons of the methyl group (a singlet), and the amino group protons (a broad singlet). The chemical shifts and splitting patterns of the aromatic protons would be the most telling feature to distinguish between the two isomers due to the different electronic environments created by the substituent positions.

IR Spectroscopy: The IR spectra of both compounds would exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and alkyl groups (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region). The fingerprint region (below 1500 cm⁻¹) would show differences in the C-H bending and other skeletal vibrations, which could be used to differentiate the isomers.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the comparative analysis of this compound and 4-Ethyl-2-methylaniline.

G cluster_start Starting Point cluster_analysis Comparative Analysis cluster_synthesis Synthetic Considerations cluster_application Application & Further Research Start Isomeric Anilines: This compound 4-Ethyl-2-methylaniline Structure Structural Analysis (Positional Isomerism) Start->Structure Examine Synthesis Synthetic Route Evaluation (Starting Materials, Regioselectivity) Start->Synthesis Requires PhysChem Physicochemical Properties (Boiling Pt, Melting Pt, etc.) Structure->PhysChem Influences Spectroscopy Spectroscopic Characterization (NMR, IR) Structure->Spectroscopy Determines Application Potential Applications in Drug Development & Synthesis PhysChem->Application Guides Spectroscopy->Application Confirms Identity for Synthesis->Application Enables

Caption: Workflow for the comparative analysis of aniline isomers.

References

A Comparative Spectroscopic Analysis of Aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides an objective comparison of the spectroscopic data for aniline (B41778) and its ortho-, meta-, and para-toluidine isomers, supported by experimental data and detailed methodologies.

Aniline and its methylated isomers, the toluidines, are foundational structures in organic chemistry and are pivotal in the synthesis of a vast array of pharmaceuticals and other industrial chemicals. While their chemical formulas are closely related, the positional difference of the methyl group in o-, m-, and p-toluidine (B81030) leads to distinct spectroscopic signatures. This guide delves into a comparative analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data to facilitate their differentiation and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of aniline and its isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - NH₂ Protonsδ (ppm) - CH₃ Protons
Aniline7.26 (t), 6.86 (t), 6.76 (d)[1][2][3]3.63 (s)-
o-Toluidine7.01-7.00 (m), 6.67-6.58 (m)3.48 (s)2.09 (s)
m-Toluidine7.01 (t), 6.56-6.47 (m)3.46 (s)2.25 (s)
p-Toluidine6.95 (d), 6.60 (d)3.54 (s)2.22 (s)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compoundδ (ppm) - C-NH₂δ (ppm) - Aromatic Carbonsδ (ppm) - CH₃ Carbon
Aniline146.57129.30, 118.40, 115.12[4][5][6][7]-
o-Toluidine144.8130.5, 127.0, 122.1, 118.6, 114.917.4
m-Toluidine146.1139.0, 129.1, 119.3, 115.8, 112.321.5
p-Toluidine144.4129.8, 127.6, 115.320.4

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-N Stretch (Aromatic)Aromatic C-H Stretch
Aniline3442, 3360[8][9][10][11]1281[8][10]~3030
o-Toluidine~3400, ~3300~1270~3020
m-Toluidine~3410, ~3330~1280~3035
p-Toluidine~3420, ~3340~1265~3025

Table 4: UV-Vis Absorption Maxima (λmax)

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Aniline230280[12][13][14][15][16]Ethanol (B145695)
o-Toluidine233285Ethanol
m-Toluidine235286Ethanol
p-Toluidine237293[17]Isooctane

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakMajor Fragments
Aniline93[18][19][20][21]9366, 65, 39
o-Toluidine10710677, 79, 91
m-Toluidine10710677, 79, 91
p-Toluidine107107106, 77, 79

Experimental Protocols

The data presented in this guide are based on standard analytical techniques for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, key parameters include a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are commonly recorded in the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded using a dual-beam spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as ethanol or isooctane, at a concentration that results in an absorbance reading between 0.1 and 1. The spectrum is scanned over a range of approximately 200 to 400 nm to determine the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and bombarded with a beam of electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Comparative Workflow

The logical process for comparing the spectroscopic data of aniline and its isomers can be visualized as a systematic workflow. This involves acquiring the spectra for each compound and then comparing the key features to identify the structural differences.

Spectroscopic_Comparison_Workflow cluster_compounds Analytes cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Aniline Aniline NMR NMR (¹H & ¹³C) Aniline->NMR IR IR Aniline->IR UV_Vis UV-Vis Aniline->UV_Vis MS Mass Spec Aniline->MS o_Toluidine o_Toluidine o_Toluidine->NMR o_Toluidine->IR o_Toluidine->UV_Vis o_Toluidine->MS m_Toluidine m_Toluidine m_Toluidine->NMR m_Toluidine->IR m_Toluidine->UV_Vis m_Toluidine->MS p_Toluidine p_Toluidine p_Toluidine->NMR p_Toluidine->IR p_Toluidine->UV_Vis p_Toluidine->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Vis_Data λmax (nm) UV_Vis->UV_Vis_Data MS_Data m/z Ratios MS->MS_Data Comparison Compare Spectroscopic Signatures NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Identification Identification Comparison->Identification Isomer Identification

Caption: Workflow for the comparative spectroscopic analysis of aniline isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Ethyl-4-Methylaniline, a key intermediate in various synthetic pathways, is of paramount importance. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when methods are transferred between laboratories or updated. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The performance of these methods is supported by representative experimental data based on the analysis of structurally similar aromatic amines.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the thermal stability of the analyte. While both techniques are powerful for the quantification of aromatic amines, they operate on different principles and offer distinct advantages.[1] HPLC is well-suited for non-volatile and thermally labile compounds, whereas GC-MS is ideal for volatile and thermally stable compounds.[2]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of aromatic amines, providing a basis for comparison for the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[3]> 0.999[4]
Limit of Detection (LOD) 0.015 - 0.08 mg/L[3][5]0.9 - 3.9 pg/L[6]
Limit of Quantification (LOQ) 0.1 - 10.0 mg/L[3]10 pg/L[6]
Accuracy (% Recovery) 85.3 - 98.4%[3][5]80 - 104%[6]
Precision (% RSD) < 2.35%[7]< 15%[6]
Selectivity Moderate to HighVery High
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on reversed-phase chromatography with UV detection, a common approach for the analysis of aromatic amines.[3][5]

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[3][5]

  • Mobile Phase: A gradient elution using a mixture of methanol (B129727) and a phosphate (B84403) buffer solution (e.g., 5 mmol/L, pH 6.9).[3][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 235 nm.[8]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • For unknown samples, dissolve a known amount in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

4. Validation Parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) of >0.999 is desirable.[3]

  • Accuracy: Determined by spike and recovery experiments at different concentration levels.[3]

  • Precision: Assessed by analyzing replicate samples to determine the repeatability and intermediate precision, expressed as the relative standard deviation (%RSD).[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile aromatic amines and provides high selectivity and sensitivity.[6][9]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

2. Chromatographic Conditions:

  • Column: A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-1MS or equivalent.[10]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.[2]

  • Transfer Line Temperature: 280°C.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Generate calibration standards by serial dilution of the stock solution.

  • For sample analysis, a liquid-liquid extraction may be necessary depending on the matrix. For example, acidify the sample, extract with an organic solvent, neutralize, and then re-extract the amine into a volatile organic solvent.[10]

5. Validation Parameters:

  • Linearity: A calibration curve is generated by plotting the peak area of the target ion against the concentration of the standards. A correlation coefficient (r²) of >0.999 is expected.[4]

  • Accuracy: Evaluated through recovery studies by spiking blank matrix with known amounts of the analyte.[6]

  • Precision: Determined by the analysis of replicate samples at different concentrations to calculate the %RSD.[6]

  • LOD and LOQ: Established from the analysis of low-concentration standards and the signal-to-noise ratio.[6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the HPLC and GC-MS analytical methods for this compound.

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

LogicalRelationship cluster_methods Analytical Methods cluster_params Key Performance Parameters Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Selectivity Selectivity HPLC->Selectivity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Selectivity

Caption: Relationship between analytical methods and performance parameters.

References

A Comparative Guide to the Reactivity of 2-Ethyl-4-Methylaniline and Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Ethyl-4-Methylaniline with the three isomers of toluidine: ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine). Understanding the nuanced differences in reactivity, driven by the interplay of electronic and steric effects, is crucial for optimizing synthetic routes and developing novel chemical entities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the structure-reactivity relationships.

Executive Summary

The reactivity of aniline (B41778) derivatives in electrophilic aromatic substitution and reactions involving the amino group is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound and the toluidine isomers, the electron-donating alkyl groups (methyl and ethyl) generally increase the reactivity compared to aniline by enhancing the electron density of the aromatic ring and the nucleophilicity of the amino group.

However, the position of these substituents introduces significant variations:

  • p-Toluidine (B81030) is generally the most reactive of the toluidine isomers in electrophilic aromatic substitution due to the strong activating effect of the para-methyl group, which donates electron density through both inductive and hyperconjugation effects, and the absence of steric hindrance at the positions ortho to the amino group.

  • o-Toluidine (B26562) is less reactive than p-toluidine. While the ortho-methyl group is also electron-donating, it introduces steric hindrance around the amino group, which can impede the approach of electrophiles and decrease basicity due to the "ortho effect".[1][2][3]

  • m-Toluidine (B57737) exhibits intermediate reactivity between the ortho and para isomers. The meta-methyl group provides an inductive electron-donating effect but does not contribute to resonance stabilization of the arenium ion intermediate in electrophilic substitution at the positions ortho and para to the amino group.

  • This compound is expected to have a reactivity profile influenced by both the para-methyl and ortho-ethyl groups. The para-methyl group is activating. The ortho-ethyl group is also electron-donating but introduces more significant steric hindrance than a methyl group, which is expected to decrease its basicity and potentially hinder reactions at the amino group and the adjacent ring positions.

Data Presentation: Comparison of Physicochemical Properties and Basicity

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a key indicator of the nucleophilicity of the amino group and the overall electron density of the aromatic system. A higher pKa value corresponds to a stronger base.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )pKa of Conjugate Acid
This compound C₉H₁₃N135.21No experimental data found
o-Toluidine C₇H₉N107.154.44
m-Toluidine C₇H₉N107.154.72
p-Toluidine C₇H₉N107.155.08[4]
Aniline (Reference) C₆H₇N93.134.63

Note: An experimental pKa value for this compound was not found in the reviewed literature. Based on the electronic and steric effects of the substituents, its pKa is predicted to be lower than that of p-toluidine and likely lower than m-toluidine due to the steric hindrance from the ortho-ethyl group.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound and toluidine isomers.

Diazotization of Aromatic Amines

Diazotization is a fundamental reaction of primary aromatic amines, and its rate is influenced by the nucleophilicity of the amino group.

Objective: To synthesize a diazonium salt from a primary aromatic amine.

Materials:

  • Primary aromatic amine (e.g., this compound or a toluidine isomer)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C. Stir the solution to ensure it is thoroughly chilled.

  • In a separate beaker, prepare a solution of sodium nitrite (10.5 mmol) in cold distilled water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. The addition should be slow enough to maintain the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 10-15 minutes.

  • Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • The resulting solution contains the diazonium salt and should be used immediately in subsequent reactions.

Acylation of Aromatic Amines

The acylation of the amino group is another reaction sensitive to the nucleophilicity and steric environment of the amine.

Objective: To synthesize an N-acyl derivative of an aromatic amine.

Materials:

  • Aromatic amine (e.g., this compound or a toluidine isomer)

  • Acetic anhydride (B1165640) or Acetyl chloride

  • Pyridine (B92270) or Sodium acetate (B1210297) (as a base)

  • Suitable solvent (e.g., Dichloromethane or Toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the aromatic amine (10 mmol) in the chosen solvent (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • If using acetyl chloride, add a base such as pyridine (12 mmol) to the solution to neutralize the HCl byproduct. If using acetic anhydride, a base is not strictly necessary but can be used to accelerate the reaction.

  • Cool the flask in an ice bath.

  • Slowly add the acylating agent (acetic anhydride or acetyl chloride, 11 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to remove any unreacted acylating agent and acid byproducts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acyl derivative.

  • The product can be further purified by recrystallization or column chromatography.

Reactivity Comparison and Mechanistic Insights

The reactivity of these aniline derivatives is a delicate balance of electronic and steric effects.

Electronic Effects

Both methyl and ethyl groups are electron-donating groups (+I effect), which increase the electron density on the benzene (B151609) ring and the nitrogen atom, thereby activating the ring towards electrophilic attack and increasing the basicity of the amine compared to aniline. The para-methyl group in p-toluidine and this compound can also donate electron density via hyperconjugation, further enhancing the reactivity of the positions ortho to the amino group.

Steric Effects

The presence of a substituent at the ortho position to the amino group, as in o-toluidine and this compound, introduces steric hindrance. This "ortho effect" has two major consequences:

  • Reduced Basicity: The bulky ortho group can sterically hinder the solvation of the anilinium ion that is formed upon protonation, making it less stable and thereby reducing the basicity of the amine.[1][3]

  • Hindered Electrophilic Attack: The ortho substituent can physically block the approach of an electrophile to the adjacent positions on the ring and to the nitrogen atom itself.

The ethyl group in this compound is bulkier than the methyl group in o-toluidine, and therefore, it is expected to exert a more pronounced steric effect.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_factors Factors Influencing Reactivity cluster_compounds Aniline Derivatives Electronic_Effects Electronic Effects (+I, Hyperconjugation) EMA This compound Electronic_Effects->EMA Activating oT o-Toluidine Electronic_Effects->oT Activating mT m-Toluidine Electronic_Effects->mT Activating pT p-Toluidine Electronic_Effects->pT Activating Steric_Effects Steric Effects (Ortho Effect) Steric_Effects->EMA Deactivating/Hindering Steric_Effects->oT Deactivating/Hindering

Caption: Factors influencing the reactivity of aniline derivatives.

Experimental_Workflow Start Select Aromatic Amine (this compound or Toluidine) Reaction Perform Reaction (e.g., Diazotization or Acylation) Start->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Analysis Analyze Product and Determine Yield/Rate Monitoring->Analysis Comparison Compare Reactivity Analysis->Comparison Structure_Reactivity_Relationship pT p-Toluidine +I, +Hyperconjugation (para-CH₃) No Steric Hindrance High Reactivity mT m-Toluidine +I (meta-CH₃) No Steric Hindrance Moderate Reactivity oT o-Toluidine +I (ortho-CH₃) Steric Hindrance Reduced Reactivity EMA This compound +I, +Hyperconjugation (p-CH₃) +I (o-C₂H₅) Significant Steric Hindrance Reactivity Reduced by Ortho-Ethyl

References

A Comparative Guide to the Synthesis of Substituted Anilines: Benchmarking Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted anilines is a critical endeavor, as these structures are foundational building blocks in a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of key synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visualized workflows to aid in the strategic selection of the most suitable route for a given application.

The synthesis of substituted anilines can be broadly categorized into classical methods, which are well-established and often cost-effective, and modern catalytic routes that offer broader substrate scope and functional group tolerance. This comparison will focus on four key strategies: classical nitration and reduction, palladium-catalyzed Buchwald-Hartwig amination, iron-catalyzed C-H amination, and emerging photoredox catalysis.

Data Presentation: A Head-to-Head Comparison of Synthesis Routes

The following tables summarize the key performance indicators for each synthetic route, offering a clear comparison of their capabilities and limitations.

Table 1: Performance Benchmarking of Substituted Aniline (B41778) Synthesis Routes

ParameterClassical Nitration & ReductionBuchwald-Hartwig AminationIron-Catalyzed C-H AminationPhotoredox Catalysis
Starting Materials Arenes, Nitrating Agents, Reducing AgentsAryl Halides/Triflates, AminesArenes, Aminating AgentsAryl Halides, Amines
Key Reagents/Catalysts HNO₃/H₂SO₄, Fe/HCl or H₂/Pd/CPalladium Precatalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu)Iron Salt (e.g., Fe(OTf)₃), Aminating Reagent (e.g., N-hydroxyphthalimide)Photocatalyst (e.g., Ir or Ru complex), Nickel co-catalyst, Light Source (e.g., Blue LEDs)
Typical Solvents Sulfuric Acid, Acetic Acid, Ethanol (B145695)Toluene (B28343), Dioxane, THFDichloroethane (DCE)Dimethyl Sulfoxide (B87167) (DMSO), Acetonitrile (MeCN)
Reaction Temperature 0 - 100 °C25 - 110 °CRoom Temperature to 100 °CRoom Temperature
Typical Reaction Time 2 - 24 hours1 - 24 hours12 - 24 hours12 - 24 hours
Reported Yield Good to Excellent (>95% in some cases)[1]Good to Excellent (70-95% for a broad scope)[2]Moderate to Good (up to 96%)[3]Good to Excellent (70-93%)[4]
Key Advantages Cost-effective, scalable, well-established.[1]Broad substrate scope, high functional group tolerance, reliable for complex molecules.[5]Direct functionalization of C-H bonds, atom economical.[6]Mild reaction conditions, high functional group tolerance, use of visible light.[7]
Key Disadvantages Harsh acidic conditions, poor regioselectivity for some substrates, generation of acidic waste.[8]Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning.[9]Limited to certain arenes, regioselectivity can be a challenge.[6][10]Requires specialized photoreactors, catalyst deactivation can occur.

Table 2: Substrate Scope and Functional Group Tolerance

Synthesis RouteCompatible SubstratesIncompatible/Challenging Functional Groups
Classical Nitration & Reduction Simple, electron-rich arenes.Acid-sensitive groups, easily oxidizable groups.
Buchwald-Hartwig Amination A wide range of aryl and heteroaryl halides/triflates with primary and secondary amines.[2][5]Substrates with functional groups that can act as catalyst poisons (e.g., some sulfur-containing groups).[9]
Iron-Catalyzed C-H Amination Electron-rich arenes and some heterocycles.[11][12]Electron-deficient arenes can be less reactive.
Photoredox Catalysis A variety of aryl bromides, including those with nitriles, amides, esters, and sulfonamides.[4]Some easily reducible functional groups may be affected.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Classical Synthesis of 4-Bromoaniline (B143363) via Nitration and Reduction

This two-step procedure is a representative example of the classical approach to synthesizing a substituted aniline.

Step 1: Nitration of Bromobenzene (B47551) to 1-Bromo-4-nitrobenzene (B128438)

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid.

  • To this nitrating mixture, add 5.0 g of bromobenzene dropwise with continuous stirring, ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain 1-bromo-4-nitrobenzene.

Step 2: Reduction of 1-Bromo-4-nitrobenzene to 4-Bromoaniline

  • In a round-bottom flask, place 4.0 g of 1-bromo-4-nitrobenzene and 10 g of tin metal.

  • Add 50 mL of concentrated hydrochloric acid in portions with stirring.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (B78521) until the solution is strongly alkaline to precipitate the free amine.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 4-bromoaniline can be further purified by recrystallization or distillation.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Aniline

This protocol illustrates a typical palladium-catalyzed C-N cross-coupling reaction.[2]

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.08 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and aniline (1.2 mmol) to the tube.

  • Add 5 mL of anhydrous, deoxygenated toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: Iron-Catalyzed C-H Amination of Mesitylene (B46885)

This protocol demonstrates a direct C-H functionalization approach.

  • In a reaction vial, combine mesitylene (0.5 mmol), N-hydroxyphthalimide (1.0 mmol), and Fe(OTf)₃ (0.05 mmol, 10 mol%).

  • Add 2 mL of dichloroethane (DCE) to the vial.

  • Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the aminated product.

Protocol 4: Photoredox-Catalyzed Synthesis of N-Phenylmorpholine

This protocol outlines a modern, light-mediated synthesis.[4]

  • To a reaction vial, add NiCl₂·6H₂O (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (0.05 mmol, 5 mol%), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 mmol, 1 mol%).

  • Add bromobenzene (1.0 mmol), morpholine (B109124) (1.2 mmol), and a base such as DABCO (2.0 mmol).

  • Add 2 mL of dimethyl sulfoxide (DMSO).

  • Seal the vial and place it in a photoreactor equipped with blue LED lights.

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the described synthetic routes.

G Classical Nitration and Reduction Workflow cluster_nitration Nitration cluster_reduction Reduction start_nitration Arene reaction_nitration Nitration Reaction (0-50 °C) start_nitration->reaction_nitration reagents_nitration HNO₃ / H₂SO₄ reagents_nitration->reaction_nitration workup_nitration Aqueous Workup & Filtration reaction_nitration->workup_nitration product_nitration Nitroarene Intermediate workup_nitration->product_nitration reaction_reduction Reduction Reaction (Reflux) product_nitration->reaction_reduction reagents_reduction Fe / HCl or H₂ / Pd/C reagents_reduction->reaction_reduction workup_reduction Basification & Extraction reaction_reduction->workup_reduction product_final Substituted Aniline workup_reduction->product_final

Caption: Workflow for Substituted Aniline Synthesis via Nitration and Reduction.

G Buchwald-Hartwig Amination Workflow start Aryl Halide/Triflate + Amine reaction C-N Cross-Coupling (Inert Atmosphere, 25-110 °C) start->reaction reagents Pd Catalyst + Ligand + Base reagents->reaction workup Aqueous Quench & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Aniline purification->product

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

G Iron-Catalyzed C-H Amination Workflow start Arene + Aminating Reagent reaction C-H Amination Reaction (Air Atmosphere, 80 °C) start->reaction reagents Fe Catalyst reagents->reaction purification Direct Purification (Column Chromatography) reaction->purification product Substituted Aniline purification->product G Photoredox-Catalyzed Amination Workflow start Aryl Halide + Amine reaction Photoredox Reaction (Visible Light, Room Temp.) start->reaction reagents Photocatalyst + Ni Catalyst + Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Aniline purification->product

References

A Comparative Guide to Quantitative Purity Analysis of 2-Ethyl-4-Methylaniline: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 2-Ethyl-4-Methylaniline. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approaches for this compound.

Quantitative NMR (qNMR) Spectroscopy for Purity Determination

Quantitative ¹H NMR (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a known, certified internal standard.[1][2] The purity is calculated based on the molar relationship between the analyte and the standard, without the need for a calibration curve of the analyte itself.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.[4]

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio (>250:1).[1]

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula[2][3]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight (this compound: ~135.21 g/mol )[5][6]

      • m = mass

      • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (400 MHz) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Purity Result (%) calculation->result

qNMR workflow for purity determination.

Alternative Purity Determination Methods

While qNMR offers absolute quantification, chromatographic techniques are widely used for their high separation efficiency, making them excellent for identifying and quantifying impurities.

HPLC is a robust technique for the purity analysis of non-volatile and thermally labile compounds like aromatic amines.[3] It separates components based on their differential partitioning between a stationary and a mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[3]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Quantification: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area. For higher accuracy, a reference standard can be used to create a calibration curve.[3]

GC-MS is ideal for the analysis of volatile and thermally stable compounds.[3] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[7] For polar compounds like aromatic amines, derivatization is often employed to improve peak shape and sensitivity.[7][8]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.[9]

    • Oven Program: Start at 80°C, ramp to 280°C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.[3]

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to facilitate the reaction.

  • Quantification: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram.[3] Mass spectra of impurity peaks can be compared against spectral libraries for identification.

Comparison of Methods

The following table summarizes representative data for the purity determination of a single batch of this compound using the three described methods.

Parameter qNMR HPLC-UV GC-MS
Purity (%) 99.299.5 (Area %)99.3 (Area %)
Precision (RSD, n=3) 0.2%0.4%0.5%
Analysis Time per Sample ~15-20 min~20-30 min~25-35 min
Quantification Principle Absolute (Internal Standard)Relative (Area % or External Standard)Relative (Area %)
Impurity Identification Limited (requires isolation)Limited (based on retention time)Excellent (Mass Spectra)
Sample Preparation SimpleSimpleModerate (Derivatization)

Discussion and Recommendations

  • qNMR stands out as a primary method for absolute purity determination, offering high precision and direct traceability to a certified reference material. It is particularly valuable for the certification of reference standards. However, it may not be as effective for identifying and quantifying unknown impurities present at very low levels.

  • HPLC-UV is a versatile and widely accessible technique that provides excellent separation for many potential impurities. It is highly reproducible and suitable for routine quality control. The main limitation is that the area percent method assumes all impurities have the same response factor as the main compound at the chosen wavelength, which can introduce inaccuracies.

  • GC-MS offers unparalleled capability for the separation and identification of volatile impurities.[7] The mass spectrometric detection provides structural information, which is invaluable for impurity profiling. The requirement for derivatization for polar amines can add complexity and potential for analytical error.

For a comprehensive and robust assessment of this compound purity, a multi-technique approach is recommended. qNMR can be used to establish the absolute purity of a reference batch, while HPLC and GC-MS are excellent orthogonal techniques for routine purity testing and impurity profiling.

References

A Comparative Guide to the Reaction Products of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 2-Ethyl-4-Methylaniline, a versatile aromatic amine intermediate. We will explore key reaction pathways, including N-acylation, N-alkylation, diazotization followed by azo coupling, and electrophilic substitution, presenting available experimental data to inform synthetic strategies.

N-Acylation: Formation of Amides

N-acylation of this compound is a common transformation to protect the amino group or to synthesize biologically active amides. The reaction typically involves the use of an acylating agent such as an acid chloride or an acid anhydride (B1165640).

While specific comparative data for various acylating agents with this compound is limited in readily available literature, a high yield has been reported for the acetylation step in a multi-step synthesis to produce a derivative. For instance, an amino acetylation reaction carried out at reflux for one hour demonstrated a yield of 96.3%.[1]

Table 1: Comparison of N-Acylation Reaction Products

Acylating AgentProductReaction ConditionsYield (%)Reference
Acetic AnhydrideN-(2-ethyl-4-methylphenyl)acetamideReflux, 1 hour96.3[1]
Acetyl ChlorideN-(2-ethyl-4-methylphenyl)acetamideBase (e.g., pyridine), 0°C to rtNot specifiedGeneral Reaction
Benzoyl ChlorideN-(2-ethyl-4-methylphenyl)benzamideBase (e.g., pyridine), 0°C to rtNot specifiedGeneral Reaction
Experimental Protocol: General N-Acylation using an Acid Chloride
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base, such as pyridine (B92270) (1.2 eq), to the solution.

  • Acylating Agent Addition: Cool the mixture to 0°C and slowly add the acid chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Alkylation: Synthesis of Substituted Amines

N-alkylation introduces alkyl groups to the nitrogen atom of this compound, leading to secondary and tertiary amines. These reactions are typically performed using alkyl halides. The reactivity of alkyl halides generally follows the order RI > RBr > RCl.

Table 2: Potential N-Alkylation Reaction Products

Alkylating AgentProductReaction ConditionsExpected Yield
Methyl Iodide2-Ethyl-N,4-dimethylanilineBase (e.g., K2CO3), solvent (e.g., acetonitrile)Moderate to Good
Ethyl BromideN,2-Diethyl-4-methylanilineBase (e.g., K2CO3), solvent (e.g., acetonitrile)Moderate to Good
Benzyl ChlorideN-Benzyl-2-ethyl-4-methylanilineBase (e.g., K2CO3), solvent (e.g., acetonitrile)Moderate to Good
Experimental Protocol: General N-Alkylation with an Alkyl Halide
  • Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.0-1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter off the base.

  • Extraction: Remove the solvent under reduced pressure and dissolve the residue in an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Diazotization and Azo Coupling: Formation of Azo Dyes

Aromatic primary amines like this compound can be converted to diazonium salts through diazotization. These salts are versatile intermediates that can undergo various reactions, most notably azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes. The diazotization reaction is typically carried out at low temperatures (0-5°C) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.

The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. The position of coupling on the activated aromatic ring is directed by the existing substituents.

Table 3: Potential Azo Coupling Reaction Products

Coupling AgentProduct StructureExpected Color
Phenol4-((2-ethyl-4-methylphenyl)diazenyl)phenolYellow-Orange
N,N-Dimethylaniline4-((2-ethyl-4-methylphenyl)diazenyl)-N,N-dimethylanilineYellow
2-Naphthol1-((2-ethyl-4-methylphenyl)diazenyl)naphthalen-2-olRed-Orange
Experimental Protocol: Diazotization and Azo Coupling

Step 1: Diazotization

  • Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) in a beaker.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5°C.

  • Confirmation: The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

  • Coupling Agent Solution: In a separate beaker, dissolve the coupling agent (e.g., phenol, 1.0 eq) in an alkaline solution (e.g., aqueous NaOH).

  • Cooling: Cool this solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

  • Precipitation: The azo dye will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Electrophilic Substitution: Halogenation and Nitration

The amino group of this compound is a strong activating group, directing electrophiles to the ortho and para positions. However, the para position is blocked by a methyl group. Therefore, electrophilic substitution is expected to occur at the ortho position relative to the amino group (position 6) and the ortho position relative to the methyl group (position 3). The ethyl group at position 2 will also influence the regioselectivity.

To control the regioselectivity and prevent polysubstitution, especially in reactions like bromination, it is often necessary to first protect the amino group by acylation.

Bromination

Direct bromination of anilines with bromine water typically leads to polybrominated products. To achieve monobromination of this compound, a milder brominating agent or protection of the amino group is recommended.

Nitration

Direct nitration of anilines with strong acids can lead to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group to form the anilinium ion, which is a meta-directing group. Protecting the amino group as an acetamide (B32628) is a common strategy to control the regioselectivity.

Studies on the nitration of N-acetyl and N-succinimidyl derivatives of 2-methylaniline and 4-methylaniline provide insights into the expected regioselectivity for the protected this compound. For N-acetyl-4-methylaniline, nitration occurs predominantly at the position ortho to the amino group. For N-acetyl-2-methylaniline, a mixture of products is obtained, with substitution occurring at positions ortho and para to the activating acetamido group.

Table 4: Regioselectivity in the Nitration of Protected Toluidines

SubstrateNitro Product DistributionReference
N-acetyl-4-methylaniline4-methyl-2-nitroaniline (major)[1]
N-acetyl-2-methylaniline2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline, 2-methyl-5-nitroaniline[1]
Experimental Protocol: Nitration of Acetanilide (B955) Derivative
  • Acetylation: Protect the amino group of this compound by reacting it with acetic anhydride to form N-(2-ethyl-4-methylphenyl)acetamide.

  • Nitration: Dissolve the acetanilide in a mixture of concentrated sulfuric acid and acetic acid. Cool the mixture to 0-5°C and slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified time.

  • Work-up: Pour the reaction mixture onto ice water to precipitate the nitrated product.

  • Hydrolysis: Hydrolyze the protecting acetyl group by heating with an aqueous acid or base to obtain the nitro-substituted this compound.

  • Purification: Purify the final product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways discussed.

Acylation_Pathway Aniline This compound Amide N-(2-ethyl-4-methylphenyl)acetamide Aniline->Amide Base (Pyridine) AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Amide

Caption: N-Acylation of this compound.

Alkylation_Pathway Aniline This compound SecondaryAmine 2-Ethyl-N,4-dimethylaniline Aniline->SecondaryAmine Base (K2CO3) AlkylHalide Alkyl Halide (e.g., Methyl Iodide) AlkylHalide->SecondaryAmine

Caption: N-Alkylation of this compound.

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Diazonium 2-Ethyl-4-methylbenzenediazonium salt Aniline->Diazonium NaNO2, HCl 0-5°C AzoDye Azo Dye Product Diazonium->AzoDye Alkaline solution 0-5°C CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->AzoDye

Caption: Diazotization and Azo Coupling Workflow.

Electrophilic_Substitution_Logic Start This compound Protection Protection of Amino Group (Acylation) Start->Protection ElectrophilicReaction Electrophilic Substitution (e.g., Nitration) Protection->ElectrophilicReaction Deprotection Deprotection (Hydrolysis) ElectrophilicReaction->Deprotection FinalProduct Substituted Product Deprotection->FinalProduct

Caption: Logical workflow for controlled electrophilic substitution.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Ethyl-4-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Ethyl-4-Methylaniline, an aromatic amine, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe management and disposal.

Immediate Safety and Hazard Profile

This compound and related aromatic amines are classified as hazardous materials. Key risks include toxicity if swallowed, inhaled, or in contact with skin, and potential for serious eye irritation.[1][2][3] Like many aromatic amines, it is also suspected to be a carcinogen and is harmful to aquatic life.[2][3] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, always wear:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves. For prolonged contact with anilines, butyl, neoprene, or Viton gloves are recommended over standard nitrile gloves.[4]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes.[4]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical data for this compound and its close isomers. This information is critical for risk assessment and ensuring proper handling conditions.

PropertyValueReference
Chemical Formula C₉H₁₃N[5][6][7][8]
Molecular Weight 135.21 g/mol [3][5][6][7][8]
CAS Number 24544-07-8[5][6][7][8]
Boiling Point 259.1°C at 760 mmHg (for 2,6-diethyl-4-methylaniline)[9]
Flash Point 111.7°C (for 2,6-diethyl-4-methylaniline)[9]
Density 0.94 g/cm³ (for 2,6-diethyl-4-methylaniline)[9]
Solubility Very slightly soluble in water.[2]

Step-by-Step Disposal Protocol

The primary route for disposal of this compound is through a licensed hazardous waste management company.[4] The following steps detail the process from waste generation to collection.

Step 1: Waste Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[4] Keep it separate from strong acids and oxidizing agents.[4]

  • Collect Waste: Collect all waste containing this compound (e.g., residual amounts, contaminated consumables, absorbent materials from spills) in a designated, compatible, and clearly labeled hazardous waste container. A polyethylene (B3416737) container is a suitable choice.[4]

Step 2: Container Management

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).

  • Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated secondary containment area.[4] This area should be away from direct sunlight, heat sources, and incompatible chemicals.[4]

Step 3: Spill Management

  • Small Spills: In the event of a small spill, absorb the chemical with an inert material such as sand, vermiculite, or a spill pillow.[4]

  • Collection of Spill Debris: Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Documentation: Ensure all required waste disposal documentation is completed accurately.

Important Note: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4]

Experimental Protocols for Waste Treatment

For facilities that generate significant aqueous waste streams containing aromatic amines, laboratory-scale pre-treatment can be considered to reduce toxicity before final disposal. These procedures must be carried out by trained personnel with appropriate safety measures.

Fenton's Reagent Oxidation This method uses hydroxyl radicals to degrade aniline (B41778) derivatives.[10]

  • Transfer the aqueous amine waste to a suitable reaction vessel within a fume hood.

  • Carefully adjust the pH of the solution to between 3 and 4 using an acid like hydrochloric acid.[10]

  • Add a catalytic amount of ferrous sulfate (B86663) (FeSO₄).[10]

  • Slowly add hydrogen peroxide (H₂O₂) to the solution while stirring. The reaction is exothermic and must be controlled.[10]

  • Allow the reaction to proceed for several hours to ensure complete oxidation.[10]

  • Neutralize the treated effluent and test for residual aniline before consolidating it for hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate as Hazardous Waste Start->Segregate Spill Spill Occurs Start->Spill Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Secondary Containment Collect->Store Arrange Arrange for Pickup by Licensed Contractor Store->Arrange Absorb Absorb with Inert Material Spill->Absorb containment Absorb->Collect add to waste Disposal Final Disposal (e.g., Incineration) Arrange->Disposal End Disposal Complete Disposal->End

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 2-Ethyl-4-Methylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for handling 2-Ethyl-4-Methylaniline (CAS: 24544-07-8) in a laboratory setting. The guidance is directed at researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. Given the hazardous nature of aniline (B41778) derivatives, adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Identification and Summary

This compound is an aromatic amine that presents several health and environmental risks. Like other anilines, it is toxic and can be absorbed through the skin.[1][2] Key hazards include acute toxicity, irritation to the skin, eyes, and respiratory system, and potential long-term health effects.[3][4] Some related aniline compounds are also suspected of causing cancer.[2][5]

Hazard Class Description Primary Exposure Routes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][6]Oral, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[3][4]Dermal
Eye Damage/Irritation Causes serious eye irritation.[3][4]Ocular
Respiratory Irritation May cause respiratory irritation.[4]Inhalation
Environmental Hazard Harmful to aquatic life with long-lasting effects.[6]Environmental Release
Combustibility Combustible liquid that may form explosive mixtures with air when heated.[7][8]Fire/Explosion

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.[1][3] The following table summarizes the recommended equipment for handling this compound.

Protection Area Required PPE Specifications & Best Practices
Eye/Face Chemical safety goggles and face shield.Goggles must be worn at all times.[9][10] A face shield should be used when there is a significant risk of splashing.
Hands Chemical-resistant gloves.Based on data for similar aniline compounds, Butyl, Neoprene, or Viton gloves are recommended. Nitrile gloves may offer insufficient protection and are not advised for prolonged contact.[11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
Body Chemical-resistant lab coat or apron; full protective clothing.A fully-buttoned lab coat is the minimum requirement.[11] For larger quantities or spill cleanup, wear chemical-resistant overalls or a suit.[5][10] Do not allow contaminated clothing to remain in contact with skin.[5]
Respiratory Use within a certified chemical fume hood.All handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[3][4][7] For spills or emergencies where fume hood use is not possible, an approved respirator with an organic vapor canister or a self-contained breathing apparatus (SCBA) is necessary.[5][10][11]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following protocols provide step-by-step guidance.

Experimental Protocol: Safe Handling Procedure
  • Preparation : Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[12]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Chemical Handling : Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[7] Use caution to avoid skin and eye contact.[1]

  • Post-Handling : After use, tightly close the container.[1][3]

  • Decontamination : Wipe down the work area. Remove PPE carefully to avoid skin contact.[5]

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3][4] Do not eat, drink, or smoke in the laboratory area.[1][3]

Storage Protocol
  • Store in a tightly-closed, original container in a cool, dry, and well-ventilated area.[3][12]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[7][12]

  • Store separately from incompatible materials, including strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][12]

Spill Cleanup Protocol
  • Minor Spill (Manageable by trained personnel)

    • Evacuate : Alert personnel in the immediate area.

    • Control : Remove all sources of ignition.[5][7]

    • Contain : Use an inert absorbent material like sand, vermiculite, or a universal binder to soak up the spill.[1][7][11]

    • Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][11]

    • Decontaminate : Clean the spill area thoroughly. Ventilate the space after cleanup is complete.[11]

  • Major Spill

    • Evacuate : Immediately evacuate the laboratory and alert others. Move upwind from the spill.[5]

    • Isolate : Secure the area and prevent entry.

    • Report : Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[11]

Disposal Plan
  • Waste Collection : Collect all waste containing this compound and any contaminated materials (e.g., gloves, absorbent) in a dedicated, clearly labeled hazardous waste container.[11]

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3][5][11] Never discharge the chemical into drains or sewer systems.[3][13]

  • Disposal Method : Arrange for disposal through a licensed chemical waste management company. The preferred method is controlled incineration in a facility equipped with an afterburner and scrubber.[11][13]

  • Container Disposal : Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[13] Alternatively, they can be punctured to prevent reuse and disposed of as solid waste according to institutional policies.[13]

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_post Post-Handling & Disposal Phase start Start: Handling Task sds Review Safety Data Sheet (SDS) start->sds ppe_check Gather & Inspect Required PPE sds->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check emergency_check Locate Eyewash/Shower hood_check->emergency_check don_ppe Don PPE: Gloves, Goggles, Lab Coat emergency_check->don_ppe in_hood Perform all work inside a certified chemical fume hood don_ppe->in_hood close_container Securely close container after use in_hood->close_container decontaminate Decontaminate Work Area close_container->decontaminate waste Segregate Hazardous Waste (Chemical & Contaminated PPE) decontaminate->waste doff_ppe Remove PPE Carefully waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Task wash->end

Caption: Standard workflow for safely handling this compound.

G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs! assess_spill Assess Spill Size & Immediate Risk start->assess_spill alert_area Alert nearby personnel assess_spill->alert_area Minor & Manageable evacuate EVACUATE AREA IMMEDIATELY assess_spill->evacuate Major / Unmanageable get_kit Retrieve Spill Kit & Don PPE alert_area->get_kit control Remove Ignition Sources get_kit->control absorb Cover & Absorb with Inert Material control->absorb collect Collect waste in a sealed container absorb->collect clean Decontaminate Spill Area collect->clean end Response Complete clean->end alert_others Alert others & Pull Fire Alarm if necessary evacuate->alert_others isolate Isolate the area, close doors alert_others->isolate report Call EH&S / Emergency Response (from a safe location) isolate->report report->end

Caption: Decision logic for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.